molecular formula C13H18N2O4 B558583 Boc-D-4-Pal-OH CAS No. 37535-58-3

Boc-D-4-Pal-OH

カタログ番号: B558583
CAS番号: 37535-58-3
分子量: 266.29 g/mol
InChIキー: FNYWDMKESUACOU-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-4-Pal-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-3-(4-pyridyl)-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWDMKESUACOU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-58-3
Record name Boc-3-(4-pyridyl)-D-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-4-Pal-OH, chemically known as N-(tert-butoxycarbonyl)-D-3-(4-pyridyl)alanine, is a non-proteinogenic amino acid derivative. Its structure incorporates a D-alanine backbone, an N-terminal tert-butoxycarbonyl (Boc) protecting group, and a 4-pyridyl side chain. This unique combination of features makes it a valuable building block in synthetic peptide chemistry, particularly in the development of peptide-based therapeutics. The D-configuration of the alpha-carbon enhances the proteolytic stability of peptides incorporating this residue, a crucial attribute for increasing in vivo half-life. The pyridyl group offers a site for potential modifications and can influence the solubility and receptor-binding properties of the final peptide. This guide provides a comprehensive overview of the known properties and applications of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in chemical synthesis.

PropertyValueReference(s)
Chemical Name N-(tert-butoxycarbonyl)-D-3-(4-pyridyl)alanine
Synonyms Boc-D-3-(4-pyridyl)alanine, Boc-D-4-pyridylalanine
CAS Number 37535-58-3[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol
Appearance White to off-white solid/powder
Melting Point 226-232 °C[1]
Optical Rotation [α]²⁰D = +5.5 ± 0.5° (c=1 in acetic acid)
Solubility DMSO: 40 mg/mL
Storage Conditions Store at -20°C for long-term, desiccate.

Spectroscopic Data

Application in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Boc group serves as a temporary protecting group for the α-amino functionality, which is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

General Experimental Protocol for Boc-SPPS

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support. The specific conditions, such as coupling reagents and reaction times, may require optimization depending on the peptide sequence and the resin used.

1. Resin Preparation:

  • The synthesis begins with a suitable solid support (e.g., Merrifield or PAM resin).

  • The first amino acid (C-terminal) is attached to the resin.

2. Boc Deprotection:

  • The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM).

  • The Boc protecting group is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[3][4] This is typically a two-step process: a short pre-wash (e.g., 5 minutes) followed by a longer reaction (e.g., 20-30 minutes).[4]

  • The resin is then washed with DCM and isopropanol (IPA) to remove residual acid and byproducts.[4]

3. Neutralization:

  • The protonated N-terminal amine is neutralized to the free amine using a hindered base, commonly 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[3]

  • The resin is thoroughly washed with DCM and/or DMF to remove excess base.

4. Amino Acid Coupling:

  • In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent. Common coupling reagents for Boc-SPPS include:

    • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt).

    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

    • (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU).

  • The activated this compound solution is added to the neutralized peptide-resin.

  • The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours), and completion can be monitored using a qualitative test like the Kaiser (ninhydrin) test. A second coupling step may be necessary for difficult sequences.

5. Washing:

  • After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Experimental Workflows

Boc-SPPS Cycle for Incorporation of this compound

The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis to incorporate an amino acid like this compound.

Boc_SPPS_Workflow General Workflow for Boc-SPPS Cycle Start Peptide-Resin (N-terminus Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling (Activated this compound) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin with Elongated Chain Wash3->End End->Deprotection Next Cycle Protecting_Group_Strategy Protecting Group Logic in Boc/Bzl SPPS Full_Peptide Fully Protected Peptide-Resin (Boc-AA(P)-...-AA(P)-Resin) TFA Mild Acid (e.g., 50% TFA) Full_Peptide->TFA Selective Cleavage HF Strong Acid (e.g., HF, TFMSA) Full_Peptide->HF Final Cleavage Deprotected_N N-terminally Deprotected (H₂N-AA(P)-...-AA(P)-Resin) TFA->Deprotected_N Results in Cleaved_Peptide Cleaved & Deprotected Peptide (H₂N-AA-...-AA-OH/NH₂) HF->Cleaved_Peptide Results in Chain_Elongation Chain Elongation Deprotected_N->Chain_Elongation Enables

References

A Technical Guide to Boc-D-4-Pyridylalanine: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl ring in the side chain, offers distinct advantages in the design and synthesis of novel peptides with tailored biological activities and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental workflow for the application of this compound in peptide synthesis.

Chemical Structure and Formula

This compound is a derivative of the amino acid alanine, where one of the beta-hydrogens is substituted with a 4-pyridyl group. The 'D' designation indicates the stereochemistry at the alpha-carbon. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amine functionality.

Chemical Formula: C₁₃H₁₈N₂O₄[1]

Synonyms:

  • Boc-D-Ala(4'-pyridyl)-OH[1]

  • Boc-β-(4'-pyridyl)-D-Ala-OH[1]

  • (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
Molecular Weight 266.3 g/mol [1]
CAS Number 37535-58-3[1]
Appearance White powder[1]
Melting Point 226-232 °C[1]
Optical Rotation [a]D²⁰ = +5.5 ± 0.5º (c=1 in AcOH)[1]
Storage Conditions Store at 0-8 °C[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry based solid-phase peptide synthesis. The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA). The pyridyl side chain can introduce unique properties to the resulting peptide, such as altered polarity, the ability to form hydrogen bonds, and potential for metal coordination.

Experimental Protocol: General Workflow for Boc-Based Solid-Phase Peptide Synthesis

The following protocol outlines the key steps for incorporating this compound or other Boc-protected amino acids into a peptide chain on a solid support.

  • Resin Preparation:

    • Swell a suitable resin (e.g., Merrifield or PAM resin) in an appropriate solvent like dichloromethane (DCM) for at least 30 minutes.[2][3]

  • First Amino Acid Loading (if applicable):

    • Couple the first Boc-protected amino acid to the resin. The specific coupling method will depend on the resin type.

  • Deprotection:

    • Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[2]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the resin with a base, such as diisopropylethylamine (DIEA), in a solvent like DCM or N,N-dimethylformamide (DMF) to liberate the free amine.[2]

  • Coupling:

    • Activate the carboxylic acid of the incoming Boc-amino acid (e.g., this compound) using a coupling reagent (e.g., DCC, HBTU) in a suitable solvent (e.g., DMF/DCM).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing:

    • Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like p-cresol are often added to prevent side reactions.[2][4]

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether, dissolve the crude product, and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[4]

Diagram of Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin Support Swell 1. Resin Swelling (DCM) Resin->Swell Start Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA) Deprotect->Neutralize Couple 4. Coupling (Boc-AA-OH, Activator) Neutralize->Couple Wash 5. Washing (DMF/DCM) Couple->Wash Repeat Repeat Cycle (n-1) times Wash->Repeat For next amino acid Cleave 6. Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Wash->Cleave Final Cycle Repeat->Deprotect Purify 7. Purification (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide Final Product

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to Boc-D-4-pyridyl-alanine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-3-(4-pyridyl)-alanine, commonly referred to as Boc-D-4-Pal-OH. This synthetic amino acid is a critical building block in modern peptide synthesis and drug discovery, offering unique structural properties for the development of novel peptide-based therapeutics. This document outlines its physicochemical properties, provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates its role in therapeutic design.

Core Compound Data

The fundamental properties of this compound are summarized below, providing key data for its handling, storage, and application in chemical synthesis.

PropertyValueCitations
CAS Number 37535-58-3[1][2]
Molecular Formula C₁₃H₁₈N₂O₄[1][2]
Molecular Weight 266.29 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO at 40 mg/mL (150.21 mM) with ultrasonic treatment.[1][2]
Storage (Powder) 2 years at -80°C; 1 year at -20°C. Store sealed and away from moisture.[1]
Storage (In Solvent) 6 months at -80°C; 1 month at -20°C.[1]

Application in Peptide Synthesis

This compound is primarily utilized as a building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration provides resistance to enzymatic degradation, while the pyridyl side chain offers opportunities for specific interactions within biological targets, such as G-protein coupled receptors. The incorporation of pyridyl-alanine has been noted in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists and for enhancing the antiproliferative activities of p53 peptides through conjugation.[3][4]

The general workflow for incorporating a Boc-protected amino acid like this compound into a growing peptide chain on a solid support is a cyclical process. This process is fundamental to creating custom peptides for research and therapeutic development.

G cluster_workflow Boc-SPPS Workflow Resin Resin Support (e.g., Merrifield, PAM) Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., DIEA) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (this compound + Activator) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle (for next amino acid) Wash3->Repeat n Cycles Cleavage Final Cleavage from Resin (e.g., HF, TFMSA) Wash3->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: Boc-SPPS

The following protocols are standard procedures for the incorporation of Boc-protected amino acids, such as this compound, into a peptide sequence using manual or automated SPPS.

Resin Preparation and Swelling
  • Objective: To prepare the solid support for synthesis.

  • Procedure:

    • Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a peptide acid, MBHA resin for a peptide amide).[5][6]

    • Place the resin in a reaction vessel.

    • Swell the peptide-resin in Dichloromethane (DCM) (10-15 mL per gram of resin) for 20-30 minutes with agitation.[5]

    • Drain the DCM.

N-terminal Boc Group Deprotection
  • Objective: To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide to allow for the next coupling reaction.

  • Procedure:

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) to the resin.[5][6]

    • Agitate the mixture for 2-5 minutes and drain.[5][6]

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[5][6]

    • Drain the TFA/DCM solution.

    • Wash the resin sequentially with DCM (3 times), Isopropanol (IPA) (2 times), and DCM (3 times) to remove residual acid and byproducts.[5]

Neutralization
  • Objective: To neutralize the protonated N-terminus to the free amine, which is necessary for the subsequent coupling reaction.

  • Procedure:

    • Wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DMF or DCM.

    • Agitate for 5-10 minutes.

    • Wash the resin thoroughly with DCM and/or DMF to remove excess base.[3]

Coupling of this compound
  • Objective: To form a peptide bond between the free N-terminus of the growing peptide chain and the carboxyl group of this compound.

  • Method 1: DIC/OxymaPure Coupling

    • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.), Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®, 3.0 eq.), and N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq.) in N,N-Dimethylformamide (DMF). Allow the solution to react for 10-15 minutes at room temperature.[5]

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test.[7]

  • Method 2: HATU Activation

    • Activation: In a separate vessel, dissolve this compound (3.0 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 2.9 eq.), and DIEA (6.0 eq.) in DMF.[5]

    • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 2-4 hours and monitor for completion.

Final Cleavage and Deprotection
  • Objective: To cleave the completed peptide from the resin support and remove any remaining side-chain protecting groups.

  • Procedure:

    • After the final coupling and deprotection cycle, wash and dry the peptide-resin.

    • Treat the resin with a strong acid, typically anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA), along with appropriate scavengers (e.g., anisole, thioanisole) to prevent side reactions.[3][6]

    • Following cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove cleavage byproducts.

    • The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Role in Drug Design: Receptor Antagonism

The incorporation of unnatural amino acids like this compound is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The pyridyl side chain can introduce new hydrogen bonding or π-stacking interactions within a receptor's binding pocket, potentially increasing binding affinity and antagonist activity.

G cluster_pathway Logical Pathway for Peptide Antagonist Action AA This compound (Unnatural Amino Acid) SPPS Solid-Phase Peptide Synthesis AA->SPPS Peptide Modified Peptide (e.g., GnRH Analog) SPPS->Peptide Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binds to Binding Enhanced Binding Affinity & Stability Receptor->Binding Block Blocks Natural Ligand Binding Binding->Block Signal Downstream Signaling Inhibited Block->Signal Effect Therapeutic Effect Signal->Effect

References

Solubility Profile of Boc-D-4-Pal-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering detailed information on its solubility in various solvents, standardized experimental protocols for solubility determination, and a visual workflow to guide laboratory practices.

Core Topic: Solubility of this compound

Understanding the solubility of this compound is critical for its effective use in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and solution-phase couplings. Proper dissolution ensures homogenous reaction conditions, leading to higher yields and purity of the final peptide product. The solubility of this compound, like other protected amino acids, is influenced by the polarity of the solvent and the physicochemical properties of the molecule itself, which contains both a hydrophobic Boc protecting group and a hydrophilic pyridyl group.

Data Presentation: Solubility in Various Solvents

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, the following table summarizes the available quantitative and qualitative information. The data for solvents other than DMSO is based on the typical solubility characteristics of similar Boc-protected amino acids and should be considered as a guideline for solvent selection.

SolventChemical FormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic40 mg/mL (150.21 mM)[1][2]Requires sonication for complete dissolution. The hygroscopic nature of DMSO can significantly impact solubility; use of newly opened solvent is recommended.[1][2]
Dimethylformamide (DMF)C₃H₇NOPolar AproticLikely SolubleCommonly used as a solvent for peptide synthesis and for similar Boc-protected amino acids.[3]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticLikely SolubleA common solvent for peptide synthesis, often used for compounds with poor solubility in DMF.
Dichloromethane (DCM)CH₂Cl₂NonpolarLikely SolubleOften used in peptide synthesis and for dissolving Boc-protected amino acids.[3]
Methanol (MeOH)CH₃OHPolar ProticModerately to Sparingly SolubleOften used for dissolving amino acid derivatives, though solubility may be lower than in polar aprotic solvents.
Ethanol (EtOH)C₂H₅OHPolar ProticModerately to Sparingly SolubleSimilar to methanol, it can be a suitable solvent, but solubility might be limited.
Water (H₂O)H₂OPolar ProticSparingly Soluble / pH-DependentThe presence of the pyridyl group may increase aqueous solubility compared to other aromatic amino acid derivatives.[4] Solubility is expected to increase in acidic aqueous solutions due to the protonation of the pyridyl nitrogen.
Acetonitrile (ACN)C₂H₃NPolar AproticSparingly SolubleMay be used in purification (e.g., HPLC) but might not be the primary choice for high-concentration stock solutions.

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is a composite of standard laboratory procedures for solubility testing of organic compounds and amino acid derivatives.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
  • This compound (solid powder)

  • Selected solvent(s) (analytical grade)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator bath

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:
  • Preparation of Supersaturated Solutions:

    • Weigh an excess amount of this compound (e.g., 50 mg) into a pre-weighed vial. Record the exact mass.

    • Add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vial for 1-2 minutes to suspend the solid.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the suspension to equilibrate for a set period (e.g., 24-48 hours) to ensure that saturation is reached. Intermittent vortexing or sonication can aid in achieving equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is crucial to avoid overestimation of solubility.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

    • Once the solvent is fully evaporated, weigh the vial again. The mass of the dissolved solid can be calculated by difference.

    • Calculate the solubility in mg/mL or g/L.

  • Quantification (Chromatographic/Spectroscopic Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G prep 1. Preparation of Supersaturated Solution equil 2. Equilibration (Thermostatic Shaker) prep->equil Add excess solute to solvent sample_prep 3. Sample Preparation equil->sample_prep Allow to settle quant 4. Quantification sample_prep->quant Filter supernatant grav Gravimetric Method quant->grav spec HPLC/UV-Vis Method quant->spec result 5. Solubility Calculation grav->result spec->result

Caption: Workflow for determining the solubility of this compound.

References

Proper Storage and Handling of Boc-D-4-Pal-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage and handling procedures for Boc-D-4-Pal-OH (Nα-tert-Butoxycarbonyl-D-4-pyridylalanine), a key building block in peptide synthesis and drug discovery. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Compound Specifications and Storage

Proper storage is fundamental to preserving the stability and purity of this compound. The compound is a white to off-white solid and should be stored under controlled conditions to prevent degradation.[1][2]

Quantitative Storage and Stability Data

ConditionFormTemperatureDurationNotes
Long-term StoragePowder-80°C2 yearsSealed container, protected from moisture.[1][2]
Short-term StoragePowder-20°C1 yearSealed container, protected from moisture.[1][2]
Stock SolutionIn Solvent-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
Stock SolutionIn Solvent-20°C1 monthUse within one month to ensure potency.[1][2]

Note: For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use. If a stock solution is prepared, it should be stored appropriately and used within the recommended timeframe.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound minimizes the risk of exposure and ensures a secure laboratory environment. While specific GHS hazard classifications for this compound are not universally established, it is prudent to handle it as a potentially hazardous chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Spill and Disposal Procedures

Spill Cleanup:

In the case of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for proper disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

While specific experimental protocols for the storage and handling of this compound are not typically published, the following general procedures are recommended based on best practices for similar compounds.

Protocol for Preparation of Stock Solutions:

  • Equilibrate the sealed container of this compound to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh the desired amount of the compound.

  • Add the appropriate solvent (e.g., DMSO) to the desired concentration. If necessary, use an ultrasonic bath to aid dissolution.[1][2]

  • Once fully dissolved, aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).

Visual Workflow for Storage and Handling

The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound.

Boc_D_4_Pal_OH_Handling_Workflow start Start: Receipt of This compound check_form Check Form: Powder or Solution? start->check_form store_powder Store Powder check_form->store_powder Powder store_solution Store Solution check_form->store_solution Solution handling Handling for Use store_powder->handling store_solution->handling ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat handling->ppe weigh_dissolve Weigh and Dissolve in Fume Hood handling->weigh_dissolve spill_procedure Spill? handling->spill_procedure use_in_experiment Use in Experiment weigh_dissolve->use_in_experiment disposal Dispose of Waste Properly use_in_experiment->disposal spill_procedure->use_in_experiment No cleanup Follow Spill Cleanup Protocol spill_procedure->cleanup Yes cleanup->disposal end End disposal->end

Caption: Workflow for the safe handling and storage of this compound.

References

Boc-D-4-Pal-OH safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, properties, and applications of Boc-D-4-Pal-OH (Nα-Boc-3-(4-pyridyl)-D-alanine). Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar compounds and general protocols for its primary application in peptide synthesis to provide a thorough resource.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for the controlled, stepwise addition of the amino acid to a growing peptide chain.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Appearance White to off-white solidMedChemExpress Product Information
Synonyms Nα-Boc-3-(4-pyridyl)-D-alanine[1]
CAS Number 37535-58-3MedChemExpress Product Information
Solubility Soluble in DMSO (40 mg/mL with sonication)MedChemExpress Product Information

Safety Data Sheet (SDS) Information

The following sections summarize the available safety information for this compound. It is important to note that a complete, publicly available SDS with all quantitative data is not available. Therefore, caution should be exercised, and standard laboratory safety protocols for handling chemical reagents should be followed.

Hazards Identification

According to a safety data sheet from AAPPTec, this compound has no known OSHA hazards.[2] However, as with any chemical, it should be handled with care. For the similar compound, Boc-D-phenylalanine, some suppliers indicate it may cause serious eye irritation.

First-Aid Measures
ExposureFirst-Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

This information is based on general laboratory safety practices for chemical reagents.

Fire-Fighting Measures
MeasureRecommendation
Suitable Extinguishing Media For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam. Do not use a water jet.[1]
Hazardous Decomposition Products Oxides of carbon (CO, CO₂) and nitrogen (NOx).[1]
Special Protective Equipment Firefighters should wear positive pressure self-contained breathing apparatus (SCBA).[1]

Table 2: Flammability Data for this compound

PropertyValue
Flash Point No data available[1]
Ignition Temperature No data available[1]
Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 3: Handling and Storage Recommendations

ConditionRecommendationSource
Handling Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.General Laboratory Practice
Storage (Powder) Sealed storage, away from moisture. Store at -20°C for up to 1 year, or at -80°C for up to 2 years.[1]
Storage (In Solvent) Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[1]
Toxicological and Ecological Information

There is no specific quantitative toxicological or ecological data publicly available for this compound. Researchers should handle this compound as a substance with unknown toxicity and take appropriate precautions to avoid exposure and environmental release.

Experimental Protocols: Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy. The D-configuration of the amino acid can be strategically incorporated into peptide sequences to enhance their resistance to enzymatic degradation, a common strategy in drug design.

General Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid like this compound into a peptide chain using Boc-SPPS.

Boc_SPPS_Workflow Resin Resin Support AA1 Couple First Amino Acid (e.g., Boc-AA-OH) Resin->AA1 Deprotect1 Boc Deprotection (TFA) AA1->Deprotect1 Neutralize1 Neutralization (Base, e.g., DIEA) Deprotect1->Neutralize1 Couple_Pal Couple this compound Neutralize1->Couple_Pal Deprotect2 Boc Deprotection (TFA) Couple_Pal->Deprotect2 Neutralize2 Neutralization (Base, e.g., DIEA) Deprotect2->Neutralize2 Couple_Next Couple Next Boc-AA-OH Neutralize2->Couple_Next Repeat Repeat Cycle Couple_Next->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Couple_Next->Cleave Final AA Coupled Repeat->Deprotect2 Purify Purify Peptide Cleave->Purify Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Formation of Carbamic Acid cluster_3 Decarboxylation cluster_4 Final Product BocN R-NH-Boc Protonated R-NH-Boc-H⁺ BocN->Protonated + H⁺ (TFA) CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid - (CH₃)₃C⁺ tertButyl (CH₃)₃C⁺ FreeAmine R-NH₂ CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ AmineSalt R-NH₃⁺ FreeAmine->AmineSalt + H⁺

References

A Technical Guide to Boc-D-4-Pal-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of N-tert-butyloxycarbonyl-D-3-(4-pyridyl)alanine (Boc-D-4-Pal-OH), a key building block in modern peptide synthesis, particularly in the development of therapeutic peptides. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical properties, synthesis protocols, and its application in drug discovery, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, often alongside its L-enantiomer and Fmoc-protected analogues. The quality and specifications can vary between suppliers, making careful selection crucial for research and development purposes. Below is a comparative table of key commercial suppliers and their typical product specifications.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
MedChemExpress HY-W00940237535-58-3C₁₃H₁₈N₂O₄266.29≥98.23% (LCMS)[1]White to off-white solid[1]
Chem-Impex 0663337535-58-3C₁₃H₁₈N₂O₄266.30-White to off-white powder[2]
Aapptec ------

Note: Data for Aapptec was not explicitly available for this compound, though they supply the Fmoc-protected version, Fmoc-D-4-Pal-OH[3]. Researchers should inquire directly for this compound availability and specifications.

Physicochemical Properties and Handling

Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For instance, it is soluble in DMSO at a concentration of 40 mg/mL (150.21 mM), which may require ultrasonication.[1]

Storage: For long-term storage, the solid powder should be kept in a sealed container, away from moisture. Recommended storage conditions are -80°C for up to 2 years or -20°C for 1 year. In solvent, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]

Synthesis and Experimental Protocols

General Synthesis Protocol for Boc-Pyridylalanine[4]

This protocol describes the synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine and can be adapted for the D-4-pyridyl isomer.

Materials:

  • 3-(3-pyridyl)-(S)-alanine

  • Anhydrous potassium carbonate

  • Di-t-butyl dicarbonate (Boc anhydride)

  • 1,4-dioxane

  • Water

  • Ethyl acetate

  • Citric acid

  • Sodium chloride

  • Magnesium sulfate

Procedure:

  • A suspension of 3-(3-pyridyl)-(S)-alanine (54 mmol) in water (50 ml) is cooled in an ice bath.

  • Anhydrous potassium carbonate (54 mmol) is added to the stirred suspension.

  • A solution of di-t-butyl dicarbonate (82 mmol) in 1,4-dioxan (25 ml) is added dropwise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • The bulk of the 1,4-dioxan is removed under reduced pressure.

  • The aqueous solution is extracted with ethyl acetate (2 x 20 ml).

  • The pH of the aqueous solution is adjusted to approximately 3 with solid citric acid.

  • The solution is saturated with solid sodium chloride and extracted with ethyl acetate (5 x 20 ml).

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The product is crystallized at 0°C, collected by filtration, washed with ether, and dried.

This procedure resulted in a 72% yield of the desired product.[4]

Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry based solid-phase peptide synthesis (SPPS).[5] The following is a general protocol for the coupling of a Boc-protected amino acid during SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or DCM)

  • Deprotection solution (e.g., Trifluoroacetic acid in DCM)

General Coupling Cycle:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base such as diisopropylethylamine (DIPEA) in DCM.[5]

  • Activation and Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in a suitable solvent like DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Application in Drug Discovery: GnRH Antagonists

This compound and its derivatives are of significant interest in the development of peptide-based therapeutics, particularly Gonadotropin-Releasing Hormone (GnRH) antagonists.[7] GnRH antagonists are used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and for controlled ovarian stimulation in assisted reproduction.[8]

The incorporation of unnatural amino acids like D-3-(4-pyridyl)alanine can enhance the biological activity and pharmacokinetic properties of peptides. The D-configuration provides resistance to enzymatic degradation, while the pyridyl side chain can introduce new interactions with the GnRH receptor.

GnRH Signaling Pathway

GnRH, released from the hypothalamus, binds to its receptor on pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists competitively block this receptor, thereby inhibiting the downstream signaling.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pituitary Gonadotrope Cell cluster_downstream Intracellular Signaling GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (e.g., containing D-4-Pal) Antagonist->GnRHR Binds & Blocks Gq Gq protein GnRHR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Release LH & FSH Release Ca2->Release Triggers MAPK MAPK Pathway PKC->MAPK Activates Synthesis LH & FSH Gene Transcription MAPK->Synthesis Promotes

Caption: GnRH receptor signaling and its inhibition by antagonists.

Experimental Workflow for Evaluating GnRH Antagonists

The development of novel GnRH antagonists involves a series of in vitro and in vivo assays to determine their efficacy and safety.

GnRH_Antagonist_Workflow cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Binding Receptor Binding Assay (Determine Ki) Characterization->Binding Functional Functional Assay (e.g., IP1 accumulation) Binding->Functional Histamine Histamine Release Assay Functional->Histamine RatModel Castrated Male Rat Model Functional->RatModel HormoneLevels Measure LH/Testosterone Levels RatModel->HormoneLevels PKPD Pharmacokinetic/ Pharmacodynamic Studies HormoneLevels->PKPD Tox Toxicology Studies PKPD->Tox Formulation Formulation Development Tox->Formulation

Caption: Workflow for the development of novel GnRH antagonists.

References

The Strategic Incorporation of Boc-D-4-Pal-OH in Unnatural Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and chemical biology. These non-proteinogenic building blocks offer a means to modulate the conformational properties, proteolytic stability, and biological activity of peptides, leading to the development of novel therapeutics with enhanced pharmacological profiles. Among the diverse array of unnatural amino acids, Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) has emerged as a particularly valuable component. Its unique pyridine side chain introduces a key structural and functional element, influencing properties such as solubility, receptor binding, and the potential for further chemical modification. This in-depth technical guide provides a comprehensive overview of the role of this compound in unnatural peptide synthesis, with a focus on its application in the development of potent peptide-based therapeutics.

Core Concepts: The Significance of this compound

This compound is a derivative of the amino acid alanine where one of the β-hydrogens is replaced by a 4-pyridyl group. The 'D' designation indicates its stereochemistry, which is often crucial for enhancing peptide stability against enzymatic degradation and for optimal receptor interaction. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of peptide chains.

The incorporation of D-4-pyridylalanine into a peptide sequence can confer several advantageous properties:

  • Enhanced Aqueous Solubility: The pyridine ring can improve the solubility of otherwise hydrophobic peptides, which is a critical factor for drug formulation and bioavailability.

  • Increased Proteolytic Stability: The presence of a D-amino acid can render the adjacent peptide bonds resistant to cleavage by endogenous proteases, thereby extending the in vivo half-life of the peptide.

  • Modulation of Biological Activity: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the peptide's conformation and its interaction with biological targets. This has been strategically employed in the design of potent receptor antagonists.

  • Chemical Handle for Conjugation: The pyridine ring can serve as a site for further chemical modifications, such as N-alkylation, allowing for the creation of peptide conjugates with diverse functionalities.[1]

A prime example of the strategic use of D-pyridylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. Modifications at key positions of the GnRH peptide with unnatural amino acids, including D-pyridylalanine, have been instrumental in creating potent antagonists with improved pharmacokinetic properties for use in various hormone-dependent therapies.[2]

Data Presentation: Physicochemical Properties and Biological Activity

The following tables summarize key quantitative data related to this compound and peptides incorporating this unnatural amino acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF and DMSO
Storage Conditions 2-8°C

Data sourced from commercially available information.

Table 2: Biological Activity of GnRH Antagonists Incorporating D-Pyridylalanine

CompoundSequenceIn Vitro Activity (IC₅₀, nM)
Degarelix Analog Ac-D-2Nal-D-4Cpa-D-3Pal -Ser-Aph(LHor)-DAph(Cbm)-Leu-Ilys-Pro-DAla-NH₂1.65 ± 0.12
Analog with D-2-OMe-5Pal [(D-2-OMe-5Pal)³]Degarelix5.22 ± 0.75
Analog with L-2-OMe-5Pal [(L-2-OMe-5Pal)³]Degarelix36.95 ± 3.61
Uracil Derivative 8a N/A (Small Molecule GnRH Antagonist)Kᵢ = 2.2 nM

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved using Boc-based solid-phase peptide synthesis (SPPS). The following sections provide a generalized protocol for this process.

Materials and Reagents
  • This compound

  • Appropriate solid support (e.g., MBHA resin for peptide amides, Merrifield or PAM resin for peptide acids)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Coupling additives (e.g., HOBt, HOAt)

  • Washing solvents (DCM, DMF, Isopropanol)

  • Cleavage cocktail (e.g., HF/anisole or a "low and high" TFMSA/TFA cocktail)

  • Ether (for peptide precipitation)

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the resin and treat with a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[5]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling of sterically hindered or unusual amino acids may require longer reaction times or double coupling.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Final Boc Deprotection: Remove the N-terminal Boc group from the final amino acid using the deprotection protocol described above.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it thoroughly under vacuum.

  • Cleavage:

    • Caution: The use of strong acids like HF requires specialized equipment and safety precautions.

    • Treat the dried peptide-resin with a cleavage cocktail appropriate for the Boc/Bzl strategy (e.g., anhydrous HF with a scavenger like anisole) at 0°C for 1-2 hours.

    • Alternatively, a two-step "low-high" cleavage using TFMSA/TFA/DCM with appropriate scavengers can be employed.

  • Peptide Precipitation and Purification:

    • Evaporate the cleavage cocktail under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation or filtration.

    • Wash the peptide with cold ether several times.

    • Dissolve the crude peptide in an appropriate aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in unnatural peptide synthesis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation synthesis_start Start with Resin boc_spps Boc-SPPS Cycles (Incorporation of This compound) synthesis_start->boc_spps Stepwise Elongation cleavage Cleavage & Deprotection boc_spps->cleavage Final Peptide-Resin hplc RP-HPLC Purification cleavage->hplc Crude Peptide ms_analysis Mass Spectrometry (Identity Confirmation) hplc->ms_analysis analytical_hplc Analytical HPLC (Purity Assessment) hplc->analytical_hplc in_vitro In Vitro Assays (e.g., Receptor Binding, IC₅₀) analytical_hplc->in_vitro Pure Peptide in_vivo In Vivo Studies (e.g., Efficacy in Animal Models) in_vitro->in_vivo Lead Candidate

Caption: Experimental workflow for unnatural peptide synthesis and evaluation.

gnrh_signaling_pathway GnRH GnRH GnRHR GnRH Receptor (on Pituitary Gonadotrophs) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (with D-4-Pal) GnRH_Antagonist->GnRHR Competitively Binds & Blocks Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC LH_FSH_synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis Biological_Effects Downstream Biological Effects (e.g., Steroidogenesis) LH_FSH_synthesis->Biological_Effects

Caption: Simplified GnRH signaling pathway and the mechanism of antagonism.

Conclusion

This compound is a versatile and valuable building block for the synthesis of unnatural peptides with tailored properties. Its incorporation can significantly enhance the therapeutic potential of peptides by improving their stability, solubility, and biological activity. The Boc-SPPS methodology provides a robust and well-established framework for the efficient synthesis of peptides containing this and other unnatural amino acids. As the field of peptide therapeutics continues to expand, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of peptide-based drugs. Researchers and drug development professionals are encouraged to explore the potential of this and other unnatural amino acids to address the challenges of modern therapeutic design.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the strategic use of protecting groups is a cornerstone of success. Among the arsenal of available tools, the tert-butyloxycarbonyl (Boc) group has established itself as a versatile and reliable sentinel for the temporary masking of primary and secondary amines, and to a lesser extent, other nucleophilic functional groups. Its widespread adoption stems from a favorable combination of stability across a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.

This technical guide provides a comprehensive exploration of the Boc protecting group, detailing its introduction, mechanism of action, and deprotection strategies. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this pivotal tool in their synthetic endeavors.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly render an amine non-nucleophilic by converting it into a carbamate. This transformation is most commonly achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc protected amine is stable to a wide array of non-acidic reagents, including bases, nucleophiles, and reducing agents, making it an ideal choice for multi-step syntheses.

The key to the Boc group's utility lies in its acid lability. The tert-butyl carbamate is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) to regenerate the free amine. This selective deprotection allows for the unmasking of the amine at the desired stage of a synthetic sequence without disturbing other acid-sensitive functionalities or protecting groups.

Orthogonal Protection Strategies

The acid-labile nature of the Boc group makes it an excellent component of orthogonal protection schemes, where multiple protecting groups can be removed independently of one another.[1] This is of paramount importance in complex syntheses, such as solid-phase peptide synthesis (SPPS).[2] For instance, the Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis.[3] This orthogonality allows for precise control over which amino group is deprotected and available for subsequent reaction.

Boc Protection of Functional Groups: Protocols and Quantitative Data

The following sections provide detailed experimental protocols and quantitative data for the Boc protection of various functional groups.

Protection of Amines

The protection of amines is the most common application of the Boc group. The reaction is typically high-yielding and can be performed under various conditions to accommodate a wide range of substrates.

General Experimental Protocol for N-Boc Protection of a Primary Aliphatic Amine:

To a solution of the primary amine (1.0 mmol) in a suitable solvent such as a 1:1 mixture of dioxane and water (10 mL), is added sodium hydroxide (1.1 mmol). The mixture is stirred at room temperature until the amine dissolves. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) is then added, and the reaction is stirred vigorously at room temperature for 1-4 hours.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected amine.[4]

Substrate TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Aliphatic Amine(Boc)₂O, NaOHDioxane/WaterRoom Temp.1-4>95[4]
Secondary Aliphatic Amine(Boc)₂O, Et₃N, DMAP (cat.)CH₂Cl₂Room Temp.1-1290-100[4]
Aniline(Boc)₂O, Amberlite-IR 120Solvent-freeRoom Temp.< 5 min99[1]
Electron-rich Aniline (p-toluidine)(Boc)₂OMethanolRoom Temp.< 1 minHigh[4]
Electron-deficient Aniline (4-bromoaniline)(Boc)₂O, DMAP (cat.)THFRoom Temp.-85 (mono-Boc)[4]

Diagram: Mechanism of Boc Protection of an Amine

Boc_Protection amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O boc2o->intermediate product R-NH-Boc intermediate->product Collapse leaving_group t-BuO⁻ + CO₂ + H⁺ intermediate->leaving_group Elimination

Caption: Mechanism of Boc protection of a primary amine with (Boc)₂O.

Protection of Phenols

The hydroxyl group of phenols can be protected as a tert-butyl carbonate. This protection is useful when other functionalities in the molecule need to undergo reactions that are incompatible with a free phenolic hydroxyl group.

General Experimental Protocol for O-Boc Protection of a Phenol:

To a solution of the phenol (1.0 mmol) in a 9.5:0.5 mixture of water and acetone (5 mL) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol) dropwise. The mixture is stirred at room temperature for 30-120 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

SubstrateReagentsSolventTemperature (°C)Time (min)Yield (%)
Phenol(Boc)₂OWater/Acetone (9.5:0.5)Room Temp.4595
4-Methoxyphenol(Boc)₂OWater/Acetone (9.5:0.5)Room Temp.3098
4-Nitrophenol(Boc)₂OWater/Acetone (9.5:0.5)Room Temp.12085
Protection of Thiols

The thiol group of cysteine and other thiols can be protected with a Boc group, although this is less common than amine protection.

General Experimental Protocol for S-Boc Protection of a Thiol (from a disulfide):

A detailed, widely applicable protocol for the direct S-Boc protection of thiols with (Boc)₂O is not as commonly reported as for amines. However, Boc-protected cysteine derivatives are commercially available and widely used in peptide synthesis. The synthesis often involves multi-step procedures.

Boc Deprotection: Protocols and Quantitative Data

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other protecting groups.

Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used for the efficient cleavage of the Boc group.[5]

General Experimental Protocol for Boc Deprotection with TFA:

The Boc-protected compound (1.0 mmol) is dissolved in dichloromethane (DCM, 10 mL) and the solution is cooled to 0 °C. Trifluoroacetic acid (TFA, 10-50% v/v) is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is dried and concentrated to yield the deprotected amine.

Substrate TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc Aniline25% TFA/DCMDCMRoom Temp.260[6]
N-Boc Aliphatic Amine50% TFA/DCMDCMRoom Temp.0.5>90[7]
N-Boc-Amino AcidNeat TFA-Room Temp.0.5-1High[3]

Diagram: Mechanism of Boc Deprotection with Acid

Boc_Deprotection boc_amine R-NH-Boc protonated_boc Protonated Boc-Amine boc_amine->protonated_boc Protonation (H⁺) carbocation t-Butyl Cation protonated_boc->carbocation Loss of t-Butyl Cation carbamic_acid Carbamic Acid protonated_boc->carbamic_acid amine R-NH₃⁺ carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Deprotection using Hydrogen Chloride (HCl)

A solution of HCl in an organic solvent, such as dioxane or methanol, provides a convenient alternative to TFA for Boc deprotection.[8]

General Experimental Protocol for Boc Deprotection with HCl in Dioxane:

The Boc-protected compound (1.0 mmol) is dissolved in anhydrous dioxane (5 mL). A 4 M solution of HCl in dioxane (2-5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to 16 hours.[9][10] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Substrate TypeReagentsSolventTemperature (°C)TimeYield (%)Reference
Nα-Boc-Amino Acid4 M HCl/DioxaneDioxaneRoom Temp.30 min>95[10]
N-Boc Heterocycle4 M HCl/DioxaneDioxaneRoom Temp.16 h100[9]

Application in Drug Development: Solid-Phase Peptide Synthesis (SPPS)

The Boc protection strategy has been instrumental in the advancement of solid-phase peptide synthesis, a critical technology in drug discovery for creating peptide-based therapeutics.[11] The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

Diagram: Boc-Based Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow start Resin with Linker coupling1 Couple Boc-AA₁-OH start->coupling1 wash1 Wash coupling1->wash1 deprotection1 Deprotect with TFA wash1->deprotection1 neutralization1 Neutralize deprotection1->neutralization1 coupling2 Couple Boc-AA₂-OH neutralization1->coupling2 wash2 Wash coupling2->wash2 repeat Repeat Cycles (Deprotection, Neutralization, Coupling, Wash) wash2->repeat cleavage Cleave from Resin and Remove Side-Chain Protecting Groups (e.g., HF) repeat->cleavage peptide Purified Peptide cleavage->peptide

Caption: A simplified workflow for solid-phase peptide synthesis using the Boc/Bzl strategy.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group remains an indispensable tool for researchers, scientists, and drug development professionals. Its predictable reactivity, broad stability, and mild deprotection conditions have solidified its place in the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable the strategic and successful application of the Boc group in the synthesis of complex molecules, from novel chemical entities to therapeutic peptides. The judicious use of this "sentinel of synthesis" will continue to facilitate innovation in the chemical and pharmaceutical sciences.

References

The Architect's Toolkit: A Technical Guide to Incorporating Non-Natural Amino Acids into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to move beyond the canonical 20 amino acids and incorporate non-natural amino acids (nnAAs) with novel chemical functionalities into proteins represents a paradigm shift in protein engineering and drug development. This powerful technology, known as genetic code expansion, allows for the site-specific installation of unique chemical handles, spectroscopic probes, post-translational modifications, and therapeutic warheads, opening up unprecedented opportunities for understanding and manipulating biological systems.

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key considerations for the successful incorporation of nnAAs into proteins. It is designed to serve as a valuable resource for researchers at the bench, scientists designing novel therapeutics, and professionals in the field of drug development seeking to leverage the transformative potential of this technology.

Core Principles of Genetic Code Expansion

The central challenge in incorporating a nnAA into a protein is to assign a unique codon to the desired nnAA and to have the cellular translational machinery recognize this new codon-amino acid pairing without interfering with the existing genetic code. This is achieved through the development of an orthogonal translation system (OTS) , which operates in parallel to the endogenous protein synthesis machinery of the host organism.[1]

The key components of an OTS are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): This enzyme is engineered to specifically recognize and charge a desired nnAA onto its cognate tRNA. Crucially, it must not recognize any of the 20 canonical amino acids.[2]

  • An Orthogonal tRNA (O-tRNA): This tRNA is engineered to be a substrate for the O-aaRS but not for any of the host cell's endogenous synthetases. Its anticodon is mutated to recognize a "blank" codon that does not encode for any of the canonical amino acids.[2]

  • A "Blank" Codon: This is typically a nonsense codon, most commonly the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[3] When the O-tRNA recognizes the amber codon in an mRNA transcript, it inserts the nnAA into the growing polypeptide chain, effectively "suppressing" the stop signal.[4]

This process, known as amber suppression , is the most widely used method for site-specific nnAA incorporation.[3]

Diagram of the Genetic Code Expansion Workflow

Genetic_Code_Expansion_Workflow cluster_transfection 1. Introduction of Orthogonal Components cluster_cell 2. Cellular Processes p_O_aaRS Plasmid encoding Orthogonal aaRS O_aaRS Orthogonal aaRS p_O_aaRS->O_aaRS Expression p_O_tRNA Plasmid encoding Orthogonal tRNA O_tRNA Orthogonal tRNA p_O_tRNA->O_tRNA Expression p_target Plasmid encoding Target Protein with Amber Codon (TAG) mRNA mRNA with TAG codon p_target->mRNA Transcription nnAA Non-Natural Amino Acid (nnAA) (supplemented in media) charging Charging nnAA->charging O_aaRS->charging O_tRNA->charging charged_tRNA nnAA-O-tRNA charging->charged_tRNA ribosome Ribosome charged_tRNA->ribosome protein Protein with nnAA ribosome->protein Suppression trunc_protein Truncated Protein ribosome->trunc_protein Termination (Competition) mRNA->ribosome RF1 Release Factor 1 (RF1) RF1->ribosome

Caption: Overall workflow for non-natural amino acid incorporation via amber suppression.

Quantitative Data on nnAA Incorporation

The efficiency and fidelity of nnAA incorporation are critical for obtaining sufficient yields of the desired protein for downstream applications. These parameters are influenced by several factors, including the specific O-aaRS/O-tRNA pair, the nnAA itself, the expression host, and the sequence context of the amber codon.

Table 1: Factors Influencing nnAA Incorporation Efficiency

FactorDescriptionImpact on EfficiencyReferences
O-aaRS/O-tRNA Pair The kinetic properties and orthogonality of the synthetase and tRNA are paramount.Highly variable; evolved pairs can significantly increase efficiency.[2][5]
nnAA Concentration Sufficient intracellular concentration of the nnAA is required for efficient charging of the O-tRNA.Generally, higher concentrations improve efficiency up to a saturation point.[6]
Expression Host The genetic background of the host organism (E. coli, yeast, mammalian cells) can affect the performance of the OTS.Mammalian cells can have lower efficiency due to competition with release factors.[7]
Amber Codon Context The nucleotides flanking the UAG codon can influence the efficiency of suppression versus termination.Certain nucleotide contexts are more permissive for suppression.[6][8]
Release Factor Competition Endogenous release factors (e.g., RF1 in E. coli) compete with the O-tRNA for binding to the amber codon.Deletion of RF1 in engineered strains can dramatically increase efficiency.[9]
O-tRNA Expression Levels The intracellular concentration of the O-tRNA can be a limiting factor.Increasing O-tRNA expression can improve yields.[7]

Table 2: Reported Protein Yields with nnAA Incorporation

Expression SystemProteinnnAAYieldReferences
E. coliElastin-like polypeptidep-acetyl-L-phenylalanine (30 sites)50 mg/L[10]
E. coli (RF1-deleted)sfGFPO-methyl-L-tyrosine (8 sites)~32% of wild-type[11]
Mammalian (CHO)IgGAzido-lysineup to 3 g/L (in perfusion)[12][13]
Cell-freesfGFPp-propargyloxy-L-phenylalanine0.9 - 1.7 mg/mL[10]
Cell-freeGeneric proteinVarious>500 µg/mL[14]

Table 3: Fidelity of nnAA Incorporation

SystemMethod of AnalysisReported FidelityKey FindingsReferences
E. coliMass Spectrometry>95%Engineered aaRS can achieve high fidelity.[10]
Cell-freeMass Spectrometry>99%Removal of near-cognate tRNAs improves fidelity.[1]
Mammalian CellsFunctional AssaysMinimal read-throughHigh fidelity observed in the absence of nnAA.[15]

Experimental Protocols

This section provides a generalized workflow for the site-specific incorporation of a nnAA into a target protein in E. coli and mammalian cells using the amber suppression method.

General Workflow for nnAA Incorporation

Diagram of a Generalized Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_expression 2. Expression cluster_analysis 3. Analysis plasmid_prep Plasmid Construction: - Target gene with TAG codon - O-aaRS/O-tRNA expression vector transformation Co-transform plasmids into host cells plasmid_prep->transformation cell_prep Prepare competent cells (e.g., E. coli BL21(DE3) or engineered strain) cell_prep->transformation culture Culture cells in media supplemented with nnAA transformation->culture induction Induce protein expression (e.g., with IPTG) culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis harvest->lysis purification Protein purification (e.g., Ni-NTA chromatography) lysis->purification western_blot Western Blot Analysis (confirm full-length protein) purification->western_blot mass_spec Mass Spectrometry (confirm nnAA incorporation) purification->mass_spec

Caption: A generalized workflow for nnAA incorporation from plasmid preparation to analysis.

Detailed Methodology: nnAA Incorporation in E. coli
  • Plasmid Construction:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

    • Obtain or construct a plasmid expressing the appropriate O-aaRS/O-tRNA pair. A common choice is a pEVOL-based plasmid for the incorporation of various nnAAs.

  • Transformation:

    • Co-transform the plasmid containing the target gene and the O-aaRS/O-tRNA plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). For higher efficiency, consider using an engineered strain with a deleted release factor 1 (RF1).[9]

  • Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Supplement the medium with the nnAA to a final concentration of 1-10 mM.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Purification and Analysis:

    • Purify the target protein using a suitable chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Confirm the expression of the full-length protein by SDS-PAGE and Western blotting.

    • Verify the incorporation of the nnAA by mass spectrometry (e.g., MALDI-TOF or ESI-MS) of the intact protein or proteolytic digests.[16]

Detailed Methodology: nnAA Incorporation in Mammalian Cells
  • Plasmid Construction:

    • Introduce an amber stop codon (TAG) into the mammalian expression vector containing the gene of interest.

    • Obtain or construct a mammalian expression vector for the O-aaRS and a separate vector for the O-tRNA, often driven by a Pol III promoter.

  • Transfection:

    • Co-transfect the three plasmids (target gene, O-aaRS, and O-tRNA) into the desired mammalian cell line (e.g., HEK293T) using a suitable transfection reagent.

  • Expression:

    • Culture the transfected cells in a suitable medium (e.g., DMEM) supplemented with the nnAA (typically 0.1-1 mM).

    • Incubate the cells for 24-72 hours to allow for protein expression.

  • Harvesting and Analysis:

    • Harvest the cells and prepare cell lysates.

    • Analyze the expression of the full-length protein containing the nnAA by Western blotting.

    • For larger-scale production, purification can be performed, followed by mass spectrometry analysis to confirm nnAA incorporation.

Cellular Impact of nnAA Incorporation

The introduction of a nnAA and an orthogonal translation system can have various effects on the host cell. Understanding these potential impacts is crucial for interpreting experimental results and for the development of robust applications.

  • Toxicity: Some nnAAs can be toxic to cells, either through metabolic interference or by being misincorporated into endogenous proteins.[11] It is essential to assess the cytotoxicity of a nnAA at the desired working concentration.

  • Protein Folding and Stability: The incorporation of a nnAA can alter the structure, stability, and function of the target protein.[17] While this can be a desired outcome for protein engineering, it can also lead to misfolding and aggregation. Careful selection of the nnAA and the incorporation site is necessary to minimize negative impacts on protein integrity.

  • Cellular Stress Response: The overexpression of components of the OTS and the suppression of a stop codon can trigger cellular stress responses, such as the heat shock response or the unfolded protein response.[16] These responses can, in turn, affect cell viability and protein expression levels.

  • Off-target Effects: While O-aaRS/O-tRNA pairs are designed to be orthogonal, there can be low levels of cross-reactivity with endogenous amino acids or tRNAs, leading to misincorporation and reduced fidelity.[1]

Diagram of the Orthogonal tRNA-Synthetase Pair Mechanism

Orthogonal_Pair_Mechanism cluster_orthogonal Orthogonal System cluster_endogenous Endogenous System O_aaRS Orthogonal aaRS O_tRNA Orthogonal tRNA (anticodon for TAG) O_aaRS->O_tRNA Charges charged_O_tRNA nnAA-O-tRNA E_tRNA Endogenous tRNA O_aaRS->E_tRNA Does not charge nnAA Non-Natural Amino Acid nnAA->O_aaRS Binds E_aaRS Endogenous aaRS nnAA->E_aaRS Does not bind E_aaRS->O_tRNA Does not charge cAA Canonical Amino Acid cAA->O_aaRS Does not bind

Caption: The principle of orthogonality in nnAA incorporation systems.

Conclusion and Future Directions

The site-specific incorporation of non-natural amino acids has evolved from a proof-of-concept to a robust and versatile technology with broad applications in basic research and drug development. The ability to precisely tailor the chemical properties of proteins opens up exciting avenues for creating novel therapeutics with enhanced stability, targeted delivery, and novel mechanisms of action.

Future developments in the field are likely to focus on:

  • Expansion of the repertoire of nnAAs: The development of new O-aaRS/O-tRNA pairs will enable the incorporation of an even wider range of chemical functionalities.

  • Improved incorporation efficiency and fidelity: Further engineering of OTS components and host strains will lead to higher yields and greater purity of nnAA-containing proteins.

  • Multi-site nnAA incorporation: The ability to incorporate multiple different nnAAs into a single protein will enable the construction of highly complex and functional biomolecules.

  • In vivo applications: The use of nnAA incorporation in whole organisms will provide powerful tools for studying biological processes in their native context.

As the technology continues to mature, the site-specific incorporation of non-natural amino acids is poised to become an indispensable tool in the arsenal of researchers, scientists, and drug development professionals, driving innovation and enabling the creation of the next generation of protein-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-D-4-Pyridylalanine (Boc-D-4-Pal-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a non-canonical amino acid increasingly utilized in peptide-based drug discovery to introduce a basic, aromatic side chain. The pyridyl group can participate in hydrogen bonding and salt bridge interactions, potentially enhancing binding affinity and selectivity to biological targets. Furthermore, its basicity can improve the solubility and pharmacokinetic properties of peptides.

This document provides a detailed guide for the efficient incorporation of this compound into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS). It covers recommended coupling protocols, strategies to minimize side reactions, and optimized cleavage and deprotection procedures.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound, especially in sterically hindered or aggregation-prone sequences. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected performance of common coupling reagents based on data for other challenging amino acids.[1]

Coupling ReagentTypical Coupling Efficiency (%)Typical Reaction TimeRelative PurityKey Considerations
HATU 90-981-4 hoursVery HighHigh reactivity, suitable for sterically hindered couplings with low racemization risk.[1][2]
HBTU 85-952-6 hoursHighA good balance of reactivity and stability; a cost-effective option for routine couplings.[1]
DIC/HOBt >951-4 hoursHighA reliable and cost-effective method, though generally slower than uronium/aminium salt-based reagents.
PyBOP 80-902-8 hoursHighPhosphonium-based reagent that avoids guanidinylation side products sometimes seen with HBTU/HATU.[1]

Experimental Protocols

The following protocols outline the key steps in a standard Boc-SPPS workflow for incorporating this compound.

Resin Preparation and N-terminal Boc Deprotection

This initial procedure is common to all subsequent coupling protocols.

  • Resin Swelling: Swell the desired resin (e.g., MBHA or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin three times with DCM.

  • Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes (pre-wash).

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and repeat.

    • Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the coupling step.

Coupling of this compound

The following are protocols for different coupling reagents. Equivalents are calculated based on the initial resin loading.

Protocol 3.2.1: HBTU/HOBt Mediated Coupling

This is a robust and widely used method.

  • Reagent Preparation: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

  • Activation: Add DIPEA (4.0 eq.) to the reagent mixture and agitate for 2-5 minutes to pre-activate the amino acid.[4]

  • Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Protocol 3.2.2: HATU Mediated Coupling

Recommended for potentially difficult couplings to ensure high efficiency and minimize racemization.[2]

  • Reagent Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HATU (1.95 eq.) in DMF.

  • Activation: Add DIPEA (4.0 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Protocol 3.2.3: DIC/HOBt Mediated Coupling

A cost-effective and reliable method.

  • Reagent Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the deprotected and neutralized resin.

  • Initiation: Add DIC (2.0 eq.) to the reaction vessel.

  • Reaction: Agitate the reaction mixture for 2-6 hours at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: After the final N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing 4-pyridylalanine but no other sensitive residues like Trp, Cys, or Met, a standard cocktail can be used. However, to prevent potential alkylation of the pyridyl nitrogen, the inclusion of a scavenger is recommended.

    • Recommended Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[5]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Mandatory Visualization

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final Final Steps Resin Start with Resin (e.g., MBHA) Swell Swell Resin (DCM) Resin->Swell Wash1 Wash (DCM) Swell->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Wash2 Wash & Neutralize (DCM, IPA, DIPEA) Deprotection->Wash2 Coupling Couple Boc-AA-OH (e.g., this compound) + Coupling Reagent Wash2->Coupling Wash3 Wash (DMF, DCM, IPA) Coupling->Wash3 Wash3->Deprotection Next Amino Acid Final_Deprotect Final Boc Deprotection Wash3->Final_Deprotect Final Amino Acid Wash4 Wash & Dry Final_Deprotect->Wash4 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA/Scavengers) Wash4->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify & Analyze (HPLC/MS) Precipitation->Purification Side_Reactions cluster_cleavage TFA Cleavage Peptide Peptide with 4-Pal Residue TFA High TFA Concentration Peptide->TFA Alkylation N-Alkylation of Pyridyl Ring Peptide->Alkylation Desired_Peptide Desired Deprotected Peptide Peptide->Desired_Peptide Successful Deprotection Carbocations Carbocations (R+) (from protecting groups) TFA->Carbocations Carbocations->Alkylation Attack on Pyridyl N Scavengers Scavengers (e.g., TIS, Water) Carbocations->Scavengers Trapped Scavengers->Desired_Peptide Prevents side reaction

References

Optimizing Peptide Synthesis: A Guide to Selecting the Right Coupling Reagent for Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids, such as Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH), into peptide chains is a critical strategy in modern drug discovery for enhancing potency, stability, and pharmacokinetic profiles. The success of solid-phase peptide synthesis (SPPS) hinges on the efficient formation of peptide bonds, a process facilitated by coupling reagents. The choice of an appropriate coupling reagent is paramount, as it directly influences reaction kinetics, yield, and the preservation of stereochemical integrity. This document provides a detailed guide to selecting the optimal coupling reagent for the incorporation of this compound, a pyridyl-containing amino acid, within a Boc-protection strategy.

Chemical Properties of this compound

This compound is a derivative of the naturally occurring amino acid alanine, where a pyridyl group is attached to the β-carbon. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is acid-labile, making it suitable for Boc-based SPPS. The pyridine ring introduces a basic nitrogen atom, which can potentially influence the coupling reaction and requires careful consideration when selecting reagents and conditions.

Choosing the Right Coupling Reagent: A Comparative Analysis

The selection of a coupling reagent is a multi-faceted decision involving considerations of reactivity, cost, potential for side reactions (especially racemization), and ease of handling. Below is a comparative analysis of commonly used coupling reagents for peptide synthesis, with a focus on their suitability for this compound.

Data Presentation: Comparison of Common Coupling Reagents

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes the expected performance of various coupling reagents based on their known reactivity and data from structurally similar amino acids.[1] The values presented are intended for comparative purposes to guide reagent selection.

Coupling Reagent ClassReagent ExamplesTypical Yield (%)[1][2]Typical Reaction TimeRelative PurityKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTU 90-99+15-60 minutesVery HighHATU/HCTU: Highly reactive, suitable for sterically hindered couplings with low racemization.[1][3][4] HBTU: A good balance of reactivity and stability, cost-effective for routine couplings.[1][3] Can cause guanidinylation of the deprotected N-terminus if used in excess.
Phosphonium Salts PyBOP, PyAOP 80-9530-120 minutesHighAvoids the potential for guanidinylation side products.[1] Generally considered slightly less reactive than HATU.[1] PyAOP is particularly effective for sterically hindered couplings.[3]
Carbodiimides DIC/HOBt, DCC/HOBt >971-4 hoursGoodCost-effective and reliable. The addition of an additive like HOBt or Oxyma is crucial to accelerate the reaction and minimize racemization.[2][3] DCC can form an insoluble urea byproduct, making it less suitable for SPPS.[3]
Third-Generation Uronium Salts COMU >9915-45 minutesVery HighHigh reactivity comparable to HATU with an improved safety profile as it does not release potentially explosive benzotriazole byproducts.[2][3]

Signaling Pathways and Experimental Workflows

Peptide Bond Formation Mechanism

The fundamental process of peptide bond formation involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the resin-bound peptide chain.

PeptideBondFormation BocAA This compound ActivatedAA Activated Intermediate (e.g., OAt-ester) BocAA->ActivatedAA CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActivatedAA NewPeptideBond Formation of New Peptide Bond ActivatedAA->NewPeptideBond ResinPeptide Resin-Bound Peptide with free N-terminus ResinPeptide->NewPeptideBond Byproducts Byproducts NewPeptideBond->Byproducts Boc_SPPS_Workflow Start Start: Resin with N-terminal Boc-protected peptide Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (this compound + Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Resin with extended peptide chain Wash3->End NextCycle Repeat for next amino acid End->NextCycle

References

Application Notes and Protocols: HATU/HBTU Activation of Boc-D-4-Pal-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison and experimental protocols for the activation of Boc-D-4-(4-pyridyl)-alanine (Boc-D-4-Pal-OH) using two common uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solid-phase peptide synthesis (SPPS).

Introduction

The incorporation of non-natural amino acids, such as D-isomers and those with unique side chains like 4-pyridylalanine, is a critical strategy in modern drug design to enhance peptide stability, receptor affinity, and pharmacokinetic profiles. This compound is a valuable building block, and its efficient coupling to a growing peptide chain is paramount for the successful synthesis of the target molecule. The choice of coupling reagent significantly impacts the yield, purity, and potential for side reactions, most notably racemization.

HATU and HBTU are widely used aminium/uronium salt-based coupling reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming amino acid. While both are effective, they exhibit notable differences in reactivity and efficiency, particularly with sterically hindered or unusual amino acids.[1][2]

Mechanism of Activation

Both HATU and HBTU function by reacting with the carboxylate of the Boc-protected amino acid to form a highly reactive acyl-uronium intermediate, which is then converted into an active ester. This active ester subsequently reacts with the free amine of the resin-bound peptide to form the desired peptide bond.

The primary difference lies in the nature of the active ester formed. HATU contains a 7-azabenzotriazole (HOAt) moiety, which, due to the electron-withdrawing effect of the pyridine nitrogen, forms a more reactive OAt-ester.[2] In contrast, HBTU contains a standard benzotriazole (HOBt) moiety, resulting in a less reactive OBt-ester.[2] This enhanced reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions.[2]

Comparative Performance: HATU vs. HBTU

While specific quantitative data for the coupling of this compound is not extensively published in direct comparative studies, the general performance characteristics of HATU and HBTU, especially with sterically hindered amino acids, provide a strong basis for reagent selection.[1]

Table 1: Performance Comparison of HATU and HBTU for Challenging Couplings

ParameterHATUHBTURationale
Coupling Efficiency Very HighHighFormation of a more reactive OAt-active ester with HATU leads to more complete reactions, which is particularly beneficial for sterically hindered residues like D-4-Pal.[1][2]
Reaction Time Faster (typically 30-60 min)Slower (typically 60-120 min)The higher reactivity of the HATU-activated species allows for shorter coupling times to achieve completion.[2]
Purity of Crude Peptide HigherLowerFaster and more efficient coupling with HATU minimizes the formation of deletion sequences and other side products.[2]
Risk of Racemization LowerHigherThe rapid and efficient coupling mediated by HATU reduces the lifetime of the activated amino acid, thereby minimizing the opportunity for epimerization.[2]
Side Reactions Lower incidence of side reactions.Higher potential for side reactions, especially in prolonged couplings.The overall efficiency of HATU helps to drive the reaction to completion before side reactions can significantly occur.

Experimental Protocols

The following are generalized protocols for the manual Boc-SPPS coupling of this compound using HATU and HBTU. These protocols can be adapted for automated peptide synthesizers.

4.1. Materials and Reagents

  • This compound

  • HATU

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection if applicable in a mixed Boc/Fmoc strategy)

  • Trifluoroacetic acid (TFA)

  • Appropriate resin for Boc-SPPS (e.g., MBHA resin for peptide amides)

  • Kaiser test kit for monitoring coupling completion

4.2. Protocol for HATU Activation and Coupling

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform the N-terminal Boc deprotection of the resin-bound peptide using a solution of TFA in DCM (typically 50%).

    • Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DMF.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected and washed resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive after 60 minutes, extend the coupling time for another 30 minutes or consider a double coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

4.3. Protocol for HBTU Activation and Coupling

  • Resin Preparation:

    • Follow the same resin preparation steps as outlined in the HATU protocol (Section 4.2.1).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected and washed resin.

    • Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test. Due to the lower reactivity of HBTU, a longer reaction time may be required compared to HATU.

    • If the coupling is incomplete after 120 minutes, a double coupling is recommended.

    • Once complete, drain the reaction solution and wash the resin as described for the HATU protocol.

  • Chain Elongation:

    • Proceed with the next cycle of deprotection and coupling.

Visualizations

Chemical Activation Pathway

G Boc_AA This compound Carboxylate Boc-D-4-Pal-O⁻ Boc_AA->Carboxylate + Base Base DIPEA HATU_Intermediate OAt-Active Ester Carboxylate->HATU_Intermediate + HATU HBTU_Intermediate OBt-Active Ester Carboxylate->HBTU_Intermediate + HBTU HATU HATU HBTU HBTU Coupled_Product Boc-D-4-Pal-NH-Peptide-Resin HATU_Intermediate->Coupled_Product + Peptide-Resin HBTU_Intermediate->Coupled_Product + Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Caption: Activation of this compound with HATU or HBTU to form an active ester for peptide coupling.

Experimental Workflow for SPPS

G Start Start: Resin with N-terminal protected peptide Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Washing1 Wash (DMF) Neutralization->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Pre-activation of this compound with HATU/HBTU and DIPEA Activation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive Washing2 Wash (DMF, DCM) Monitoring->Washing2 Negative Next_Cycle Proceed to next cycle Washing2->Next_Cycle Next_Cycle->Deprotection End Final Cleavage and Purification Next_Cycle->End

Caption: General workflow for a single coupling cycle in Boc-SPPS using HATU or HBTU.

Reagent Selection Logic

G Requirement Peptide Synthesis Requirement Difficult_Sequence Difficult/Sterically Hindered Sequence (e.g., D-4-Pal) Requirement->Difficult_Sequence Routine_Sequence Routine Sequence Requirement->Routine_Sequence Select_HATU Select HATU Difficult_Sequence->Select_HATU Select_HBTU Select HBTU Routine_Sequence->Select_HBTU Outcome_HATU Higher Purity, Faster Reaction, Lower Racemization Select_HATU->Outcome_HATU Outcome_HBTU Good Purity, Slower Reaction, Cost-Effective Select_HBTU->Outcome_HBTU

Caption: Decision-making logic for selecting between HATU and HBTU for peptide synthesis.

Conclusion and Recommendations

For the efficient incorporation of this compound into a peptide sequence, HATU is the recommended coupling reagent over HBTU. The higher reactivity of HATU leads to faster coupling times, higher crude peptide purity, and a reduced risk of racemization, which is particularly important for maintaining the stereochemical integrity of the D-amino acid.[2] While HBTU is a capable and more cost-effective reagent for routine couplings, the potential for incomplete reactions and side products increases with sterically hindered residues like 4-pyridylalanine. Therefore, for challenging syntheses and to ensure the highest quality of the final peptide product, the use of HATU is strongly advised.

References

Step-by-Step Guide to Boc-D-4-Pal-OH Deprotection: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from N-α-Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH). This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction

N-α-Boc-D-4-pyridylalanine is a valuable non-natural amino acid derivative utilized in the synthesis of peptides and peptidomimetics with unique structural and pharmacological properties. The Boc protecting group offers robust protection of the α-amino group during peptide chain elongation and is readily removed under acidic conditions. However, the presence of the basic pyridine ring in the side chain necessitates careful optimization of deprotection conditions to ensure high yield and purity of the final product, D-4-pyridylalanine (D-4-Pal-OH), while minimizing potential side reactions. This guide outlines two primary protocols for Boc deprotection, discusses common challenges, and provides recommendations for optimal results.

Deprotection Strategies and Mechanistic Overview

The deprotection of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.

Two of the most common and effective methods for Boc deprotection involve the use of trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. The choice between these reagents often depends on the sensitivity of other functional groups in the molecule, desired selectivity, and scalability of the reaction.

A critical consideration during Boc deprotection is the electrophilic nature of the liberated tert-butyl cation, which can lead to unwanted alkylation of nucleophilic residues. To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cation.

Quantitative Data Summary

The selection of an appropriate deprotection method is crucial for achieving high yields and purity. The following table summarizes a comparison of common deprotection protocols for this compound based on literature and experimental observations.

Deprotection MethodReagent(s)SolventTime (h)Temperature (°C)Typical Yield (%)Typical Purity (%)Notes
Method 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 22590 - 98>95Efficient and rapid. Requires careful handling of corrosive TFA. Potential for side-chain alkylation without scavengers.
Method 2 Hydrogen Chloride (HCl)1,4-Dioxane1 - 32588 - 95>97Generally provides a cleaner reaction profile with fewer side products. The resulting hydrochloride salt is often crystalline and easy to handle.[1]
Method 1a (with Scavenger) TFA, Triisopropylsilane (TIS)Dichloromethane (DCM)1 - 22592 - 99>98TIS effectively scavenges the tert-butyl cation, minimizing alkylation side products.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the complete removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • (Optional) Scavenger Addition: If scavengers are to be used, add triisopropylsilane (TIS) (1.0-1.2 eq) to the cooled solution.

  • Acid Addition: Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution. A common and effective concentration is 20-50% TFA in DCM.[2]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the D-4-Pal-OH as its TFA salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection, often resulting in a cleaner product that is easier to handle.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the D-4-Pal-OH as its hydrochloride salt.

  • Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product Boc_Pal This compound Dissolution Dissolve in Anhydrous Solvent Boc_Pal->Dissolution Acid_Addition Add Acidic Reagent (TFA or HCl) Dissolution->Acid_Addition Reaction Stir at Room Temperature Acid_Addition->Reaction Concentration Concentrate in vacuo Reaction->Concentration Precipitation Precipitate with Cold Diethyl Ether Concentration->Precipitation Isolation Filter and Dry Precipitation->Isolation Deprotected_Pal D-4-Pal-OH Salt (TFA or HCl salt) Isolation->Deprotected_Pal

Caption: General experimental workflow for the deprotection of this compound.

Signaling_Pathway Boc_Protected Boc-Protected Amine Protonation Protonation of Carbamate Oxygen Boc_Protected->Protonation + H+ (Acid) Intermediate Unstable Intermediate Protonation->Intermediate Carbocation tert-Butyl Cation Intermediate->Carbocation Carbamic_Acid Carbamic Acid Intermediate->Carbamic_Acid Trapped_Cation Trapped Cation Carbocation->Trapped_Cation + Scavenger Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Scavenger Scavenger

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If the reaction is incomplete, consider extending the reaction time or increasing the equivalents of the acidic reagent. For sterically hindered substrates, gentle warming may be necessary, but this should be done with caution as it can also promote side reactions.

  • Side Reactions: The pyridine nitrogen can be protonated by the strong acid, which may influence the reaction rate. The primary concern is the alkylation of the pyridine ring by the tert-butyl cation. The use of scavengers like triisopropylsilane (TIS) is highly recommended to minimize this and other potential side reactions.

  • Product Isolation: The resulting amino acid salt (TFA or HCl) may be hygroscopic. It is crucial to handle and store the final product under anhydrous conditions. The hydrochloride salt is often a more crystalline and less hygroscopic solid compared to the TFA salt.

  • Solvent Choice: Dichloromethane and 1,4-dioxane are the most common solvents. Ensure they are anhydrous to prevent unwanted side reactions.

By following these detailed protocols and considering the key points outlined, researchers can confidently and efficiently perform the deprotection of this compound, paving the way for the successful synthesis of novel peptides and other molecules of interest.

References

Application Notes and Protocols for the Incorporation of Boc-D-4-Pal-OH into a Peptide Sequence on Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and development, offering a pathway to modulate pharmacological properties such as receptor affinity, proteolytic stability, and bioavailability. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a versatile building block that introduces a basic, aromatic side chain, enabling new interactions with biological targets.[1][2] Its unique pyridine moiety can also be a site for further chemical modification.[3]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into a growing peptide chain on a solid support using Boc solid-phase peptide synthesis (SPPS). The protocols outlined below cover the necessary steps from resin preparation and amino acid coupling to monitoring the reaction progress.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier(s)
This compound≥99% Purity (HPLC)Various
Solid-Phase Synthesis Resin (e.g., Merrifield, PAM, MBHA)0.5 - 1.0 mmol/g substitutionVarious
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeVarious
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeVarious
HATUPeptide Synthesis GradeVarious
HBTUPeptide Synthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Dichloromethane (DCM)Anhydrous/Peptide Synthesis GradeVarious
N,N-Dimethylformamide (DMF)Anhydrous/Peptide Synthesis GradeVarious
Isopropanol (IPA)Reagent GradeVarious
Ninhydrin Test KitVarious

Experimental Protocols

The following protocols describe the manual solid-phase synthesis steps for incorporating a single this compound residue into a peptide sequence. These procedures assume a standard Boc/Bzl protection strategy.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible for subsequent chemical steps.

  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin three times with dichloromethane (DCM) to remove any impurities.

  • Add fresh DCM to the resin (approximately 10-15 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.

N-Terminal Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with this compound.

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for a preliminary 1-2 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Wash the resin with isopropanol (IPA) (2 times) to help remove remaining TFA.

  • Wash the resin again with DCM (3 times).

Neutralization

The N-terminal amine is protonated after TFA treatment and must be neutralized to its free base form for efficient acylation.

  • Add a solution of 10% (v/v) DIPEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Coupling of this compound

The choice of coupling reagent can significantly impact the efficiency of incorporating this compound. Below are three recommended protocols using different activation methods. The use of more powerful activating agents like HATU is often recommended for unnatural or sterically hindered amino acids to ensure high coupling efficiency.[4][5]

Protocol A: HATU-Mediated Coupling (Recommended for High Efficiency)

HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids, and generally leads to rapid and complete reactions.[5]

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents, optional but recommended) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test remains positive (blue beads), extend the coupling time or consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) followed by DCM (3 times).

Protocol B: HBTU-Mediated Coupling

HBTU is a widely used and cost-effective coupling reagent suitable for most standard coupling reactions.[6]

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 1-4 hours.

  • Monitoring & Washing: Follow steps 4 and 5 from Protocol A.

Protocol C: DIC/HOBt-Mediated Coupling

This is a classic and cost-effective coupling method. While generally reliable, it may require longer reaction times for challenging couplings.[6][7]

  • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).

  • Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring & Washing: Follow steps 4 and 5 from Protocol A.

Data Presentation

The following tables summarize the expected performance of different coupling reagents for the incorporation of this compound. These values are based on typical results for sterically hindered or non-canonical amino acids in Boc-SPPS, as specific comparative data for this compound is not extensively published.[8]

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentTypical Reaction TimeExpected Coupling EfficiencyKey Considerations
HATU1 - 4 hours>99%Highly reactive, suitable for sterically hindered couplings. Low racemization.[5]
HBTU1 - 4 hours98-99%Good balance of reactivity and stability. Cost-effective for routine couplings.
DIC/HOBt2 - 6 hours>97%Cost-effective standard method; may require longer reaction times.[9]

Table 2: General Parameters for Boc-SPPS Cycle

StepReagent/SolventDuration
Resin SwellingDCM30 min
Boc Deprotection50% TFA in DCM20-30 min
Neutralization10% DIPEA in DCM2 x 2 min
CouplingSee Table 11 - 6 hours
WashingDMF, DCM, IPAVariable

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of this compound. Poor resin swelling. Insufficient activation time or reagent equivalents.1. Extend the coupling reaction time. 2. Perform a second coupling with a fresh solution of activated amino acid. 3. Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).[10]
Low Peptide Purity/Yield Side reaction involving the pyridyl nitrogen. Incomplete deprotection or coupling at previous steps.1. Ensure complete neutralization before coupling. The pyridyl nitrogen is basic and may interfere if the N-terminal amine is not fully deprotonated. 2. Use a sequence prediction tool to identify potentially difficult regions in the peptide.[10] 3. Consider using a lower substitution resin for long or complex sequences.
Peptide Aggregation Formation of secondary structures on the resin, particularly with hydrophobic sequences.1. Change the primary solvent from DMF to NMP, which can better solvate aggregating sequences.[10] 2. Incorporate structure-disrupting elements if the sequence allows.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a single cycle of incorporating this compound into a peptide sequence on a solid support.

cluster_prep Resin Preparation cluster_deprotect Deprotection & Neutralization cluster_coupling Amino Acid Coupling cluster_analysis Monitoring Resin Start: Peptide-Resin Swell Swell Resin in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Neutralize (10% DIPEA/DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Coupling Couple to Resin Wash2->Coupling AA_Activation Activate this compound (e.g., with HATU/DIPEA in DMF) AA_Activation->Coupling Wash3 Wash (DMF, DCM) Kaiser Kaiser Test Wash3->Kaiser Complete Next Cycle or Cleavage Kaiser->Complete Negative Incomplete Recouple Kaiser->Incomplete Positive Incomplete->Coupling cluster_reagents Coupling Reagent Classes cluster_activation Activation Pathway Carbodiimides Carbodiimides (e.g., DIC) Active_Ester Activated Species (e.g., O-Acylisourea, Active Ester) Carbodiimides->Active_Ester Aminium Aminium/Uronium Salts (e.g., HATU, HBTU) Aminium->Active_Ester Phosphonium Phosphonium Salts (e.g., PyBOP) Phosphonium->Active_Ester Boc_AA This compound Boc_AA->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

References

Application Notes and Protocols: Boc-D-4-Pyridylalanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to enhance the therapeutic properties of peptide-based candidates. N-α-tert-butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a key building block in this field. Its unique structure, featuring a D-configured alpha-carbon and a pyridyl functional group, imparts desirable characteristics to peptides, including increased enzymatic stability, modified receptor binding affinities, and improved solubility. These attributes make this compound particularly valuable in the development of potent and long-acting peptide therapeutics, most notably gonadotropin-releasing hormone (GnRH) antagonists.

Applications in Drug Design

The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of peptide analogues that target G-protein coupled receptors (GPCRs). The most prominent examples are GnRH receptor antagonists.

Gonadotropin-Releasing Hormone (GnRH) Antagonists:

GnRH antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1] The native GnRH decapeptide has a short half-life, and its therapeutic application is limited. The development of antagonists with enhanced stability and duration of action is therefore a key objective.

The incorporation of unnatural D-amino acids, such as D-4-pyridylalanine, at specific positions in the GnRH peptide sequence is a critical strategy to achieve these goals. The D-configuration provides resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.[2] The pyridyl group at the 4-position of the alanine side chain can engage in unique interactions within the GnRH receptor binding pocket, potentially enhancing binding affinity and antagonist activity.[3] Furthermore, the hydrophilic nature of the pyridylalanine residue can improve the aqueous solubility of the resulting peptide.[2]

While D-3-pyridylalanine has been shown to be a superior substituent to D-4-pyridylalanine at position 3 of some GnRH antagonists, D-4-pyridylalanine has demonstrated value in other contexts and at other positions.[3] For instance, in the design of somatostatin antagonists, another important class of peptide therapeutics, derivatives containing D-4-pyridylalanine have shown potent, low nanomolar binding affinity to their target receptor.

Quantitative Data

The following table summarizes representative quantitative data for peptides containing D-4-pyridylalanine, illustrating its utility in achieving high-affinity receptor binding.

Compound IDTarget ReceptorAssay TypeQuantitative Value (KD)Quantitative Value (IC50)Reference
[177Lu]Lu-DOTA-[4Pal3]-LM3Somatostatin Receptor Subtype 2 (SST2)Saturation Binding0.11 ± 0.01 nM-[4]
natLu-DOTA-[4Pal3]-LM3Somatostatin Receptor Subtype 2 (SST2)Competitive Inhibition-Similar to natLu-DOTA-LM3[4]

Experimental Protocols

The incorporation of this compound into a growing peptide chain is achieved using standard Boc-chemistry solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of this compound using Boc-SPPS

1. Resin Preparation:

  • Select a suitable resin for Boc-SPPS, such as a Merrifield or PAM resin, depending on whether a C-terminal acid or amide is desired.

  • Swell the resin in dichloromethane (DCM) for at least 30 minutes.

  • If starting a new synthesis, couple the first Boc-protected amino acid to the resin according to standard protocols (e.g., cesium salt method for Merrifield resin).

2. Boc Deprotection:

  • Wash the resin-bound peptide with DCM (3x).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Wash the resin with N,N-dimethylformamide (DMF) (3x).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Add a coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), to the amino acid solution to pre-activate it for 10-15 minutes.

  • Add the activated this compound solution to the neutralized resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling (negative result).

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin thoroughly with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole).

  • Precipitate the crude peptide in cold diethyl ether, collect by filtration, and dry under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathways and Experimental Workflows

GnRH_Signaling_Pathway GnRH_Antagonist GnRH Antagonist (e.g., containing D-4-Pal) GnRHR GnRH Receptor (GnRHR) GnRH_Antagonist->GnRHR Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release Gonadotropin (LH, FSH) Release Ca_release->Gonadotropin_Release Triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (LHβ, FSHβ) MAPK_Cascade->Gene_Transcription Regulates

Caption: GnRH Receptor Signaling Pathway Blockade.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (this compound, DIC/HOBt in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat for next amino acid Wash3->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage (HF or TFMSA) Cycle->Cleavage No Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: Boc-SPPS Workflow for Peptide Synthesis.

References

Synthesis of Bioactive Peptides Using Boc-D-4-Pal-OH: Application in the Development of GnRH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a key building block in the synthesis of potent bioactive peptides, most notably in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. The D-configuration of this amino acid provides resistance to enzymatic degradation, while the 4-pyridyl side chain can introduce beneficial interactions within receptor binding pockets.[1]

This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a representative GnRH antagonist using this compound. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and therapeutic development. The methodologies outlined cover the entire workflow from resin preparation to final peptide purification and characterization.

Application: GnRH Antagonists for Prostate Cancer Therapy

GnRH antagonists, such as Degarelix, are utilized in the treatment of advanced prostate cancer.[2][3][4] They work by competitively blocking GnRH receptors in the pituitary gland.[2][5][6] This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone production.[2][5][6] Since prostate cancer cell growth is often dependent on testosterone, reducing its levels can slow or halt the progression of the disease.[3][4] The incorporation of unnatural amino acids like D-3-pyridylalanine (a positional isomer of D-4-Pal) in GnRH antagonists such as Degarelix is crucial for their high binding affinity and stability.[1][7]

Experimental Protocols

Materials and Reagents

All amino acid derivatives, resins, and reagents should be of peptide synthesis grade.

Reagent/MaterialGrade
This compound≥98% Purity (HPLC)
Other Boc-protected amino acidsPeptide Synthesis Grade
p-Methylbenzhydrylamine (MBHA) resin100-200 mesh, 0.5-1.0 mmol/g substitution
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis Grade
Trifluoroacetic acid (TFA)Reagent Grade
Diisopropylethylamine (DIEA)Peptide Synthesis Grade
Dichloromethane (DCM)HPLC Grade
N,N-Dimethylformamide (DMF)HPLC Grade
Acetonitrile (ACN)HPLC Grade
Scavengers (e.g., p-cresol, thioanisole)Reagent Grade
Hydrofluoric acid (HF)(for cleavage)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog

This protocol describes the manual synthesis of a decapeptide GnRH antagonist analog on a 0.1 mmol scale using Boc chemistry. The representative sequence is: Ac-D-2-Nal-D-4-Cpa-D-4-Pal-Ser(Bzl)-Tyr(Bzl)-D-Cit-Leu-Arg(Tos)-Pro-Ala-NH₂ .

1. Resin Preparation and First Amino Acid Coupling:

  • Swell 200 mg of MBHA resin (0.1 mmol) in DCM for 1 hour in a peptide synthesis vessel.

  • Wash the resin with DCM (3x) and then DMF (3x).

  • Couple the first amino acid (Boc-Ala-OH) using a 3-fold excess (0.3 mmol) with DIC (0.3 mmol) and HOBt (0.3 mmol) in a DMF/DCM mixture for 2 hours.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

2. Peptide Chain Elongation (Iterative Cycles):

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate a 3-fold excess of the next Boc-protected amino acid (including this compound at the appropriate cycle) with DIC and HOBt in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple for another hour.

  • Washing:

    • After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

3. N-terminal Acetylation:

  • After the final Boc deprotection of the N-terminal amino acid (D-2-Nal), wash the resin with DMF.

  • Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet multiple times with ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid).

  • Purify the peptide on a preparative C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient, for example, from 10% to 60% Solvent B over 60 minutes, at a flow rate of 10 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with >95% purity and lyophilize to obtain the purified peptide.

2. Characterization by Mass Spectrometry (MS):

  • Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Dissolve a small sample of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Infuse the sample into the mass spectrometer and acquire the mass spectrum.

Quantitative Data

The following tables present representative data for the synthesis and biological activity of GnRH antagonists incorporating pyridylalanine derivatives.

Table 1: Synthesis and Characterization Data

ParameterResult
Synthesis Scale 0.1 mmol
Crude Peptide Yield ~75%
Purity of Crude Peptide (by HPLC) ~60%
Final Purified Peptide Yield ~20-30%
Final Peptide Purity (by HPLC) >98%
Expected Mass (ESI-MS) [Calculated Mass]
Observed Mass (ESI-MS) [Calculated Mass ± 1 Da]

Note: Yields and purity can vary depending on the specific sequence and synthesis conditions.

Table 2: Biological Activity of GnRH Antagonist Analogs

This table shows the in vitro potency of Degarelix analogs where the D-3-Pal at position 3 is replaced with a D-2-methoxy-5-pyridylalanine (D-2-OMe-5Pal) derivative. This illustrates the impact of modifying the pyridylalanine residue on receptor binding.

CompoundModification at Position 3In Vitro IC₅₀ (nM)
Analog 7D-2-OMe-5Pal5.22[8]
Analog 8L-2-OMe-5Pal36.95[8]

IC₅₀ represents the concentration required to inhibit 50% of the GnRH receptor activity. The data demonstrates the stereospecificity and importance of the D-configuration for high antagonist potency.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Characterization Resin 1. Resin Swelling (MBHA Resin) Coupling1 2. First Amino Acid Coupling (Boc-Ala-OH) Resin->Coupling1 Kaiser1 Kaiser Test Coupling1->Kaiser1 Check Completion Deprotection 3. Boc Deprotection (50% TFA/DCM) Kaiser1->Deprotection Negative Neutralization 4. Neutralization (10% DIEA/DMF) Deprotection->Neutralization CouplingN 5. Coupling of Next Boc-AA-OH (incl. This compound) Neutralization->CouplingN KaiserN Kaiser Test CouplingN->KaiserN Check Completion Repeat Repeat Steps 3-5 for all Amino Acids KaiserN->Repeat Negative Repeat->Deprotection Acetylation 6. N-terminal Acetylation Repeat->Acetylation Final Cycle Cleavage 7. HF Cleavage + Scavengers Acetylation->Cleavage Precipitation 8. Ether Precipitation (Crude Peptide) Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Lyophilization 10. Lyophilization Purification->Lyophilization HPLC_Analysis 11. Analytical HPLC (Purity >98%) Lyophilization->HPLC_Analysis MS_Analysis 12. ESI-MS (Mass Verification) Lyophilization->MS_Analysis Final_Product Purified GnRH Antagonist HPLC_Analysis->Final_Product MS_Analysis->Final_Product

Caption: Workflow for the synthesis and characterization of a GnRH antagonist.

GnRH Antagonist Signaling Pathway

G cluster_block GnRH_Antagonist GnRH Antagonist (e.g., Degarelix) GnRHR GnRH Receptor (Pituitary Gonadotroph) GnRH_Antagonist->GnRHR Binds & BLOCKS GnRH GnRH GnRH->GnRHR Binds & Activates Gq11 Gq/11 Protein GnRHR->Gq11 Activates GnRHR->Gq11  Inhibition of  Downstream Signaling Block_Line PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription MAPK->Transcription Activates Synthesis LH & FSH Synthesis & Secretion Transcription->Synthesis Leads to Testosterone Testosterone Production (Testes) Synthesis->Testosterone Stimulates ProstateCancer Prostate Cancer Cell Growth Testosterone->ProstateCancer Promotes

Caption: Mechanism of action of a GnRH antagonist at the cellular level.

Conclusion

This compound is a valuable non-canonical amino acid for the synthesis of bioactive peptides with enhanced therapeutic properties. The protocols detailed in this application note provide a comprehensive framework for the successful solid-phase synthesis, purification, and characterization of a GnRH antagonist analog. The incorporation of D-pyridylalanine is a key strategy for achieving high potency and stability in this class of drugs. The provided workflows and signaling pathway diagrams serve as a guide for researchers in the rational design and development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Boc-D-4-Pal-OH in Neuroscience Research Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a protected, non-natural amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences, particularly those targeting the central nervous system (CNS), offers unique advantages. The D-configuration provides resistance to enzymatic degradation, enhancing peptide stability and in vivo half-life. The pyridyl group at the 4-position of the alanine side chain can increase aqueous solubility and provides a site for potential hydrogen bonding interactions with target receptors.[1][2]

These characteristics make this compound a valuable tool in the design of novel neuroscience research peptides, especially in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists with neuroprotective potential. GnRH receptors are not only pivotal in reproductive endocrinology but are also expressed in various brain regions, including the hippocampus, and are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of neuroscience-related peptides.

Key Applications in Neuroscience Research

The primary application of this compound in neuroscience is in the synthesis of GnRH receptor antagonists for investigating their potential therapeutic effects in neurological disorders.

  • Neuroprotection in Alzheimer's Disease Models: GnRH antagonists have been explored for their ability to mitigate neurodegenerative processes. While direct studies on D-4-Pal-containing GnRH antagonists for neuroprotection are emerging, analogous peptide hormone antagonists, such as those for the Growth Hormone-Releasing Hormone (GHRH) receptor, have demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[6][7] These studies provide a strong rationale for investigating D-4-Pal-containing GnRH antagonists in similar models.

  • Modulation of Neuronal Signaling: GnRH receptors in the brain, particularly the hippocampus, are involved in regulating neuronal function and plasticity.[8] Peptides incorporating D-4-Pal can be used as pharmacological tools to probe the role of these receptors in neuronal signaling pathways, such as those involving inositol phosphate production and calcium mobilization.[3]

Quantitative Data of Peptides Incorporating D-Pyridylalanine

The following tables summarize key quantitative data for representative peptides containing D-pyridylalanine, primarily focusing on their activity as GnRH antagonists. This data is essential for selecting appropriate concentrations for in vitro and in vivo neuroscience studies.

Peptide (GnRH Antagonist)In Vitro Activity (IC50)Assay SystemReference
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRHNot specifiedInhibition of ovulation in rats (in vivo)[9]
Ac-D2Nal-D4Cpa-D3Pal -Ser-4Aph(L-hydroorotyl)-D4Aph(carbamoyl)-Leu-ILys-Pro-DAla-NH₂ (FE200486)Not specifiedReporter gene assay (pA2)[10]
Analog of degarelix with D-2-OMe-5-Pal at position 35.22 nMGnRH receptor antagonist assay[11]
Analog of degarelix with L-2-OMe-5-Pal at position 336.95 nMGnRH receptor antagonist assay[11]
GHRH Antagonist (MIA-690) - Note: Does not contain D-4-Pal but provides neuroprotection data for a related peptideNot specifiedIn vitro neuroprotection (HCN-2 cells)[6][7]
Peptide (GnRH Antagonist)In Vivo ActivityAnimal ModelReference
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH100% inhibition of ovulation at 500 ng (s.c.)Rat[9]
Ac-D2Nal-D4Cpa-D3Pal -Ser-4Aph(L-hydroorotyl)-D4Aph(carbamoyl)-Leu-ILys-Pro-DAla-NH₂ (FE200486)Inhibition of plasma testosterone for 57 days at 2 mg/kg (s.c.)Rat[10]
GHRH Antagonist (MIA-690) - Note: Does not contain D-4-Pal but provides neuroprotection data for a related peptideDecreased escape latency in Morris water maze; Inhibited amyloid-β₁₋₄₂ and τ filament concentration in brain samples.5XFAD mice (AD model)[6][7]

Experimental Protocols

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of a D-4-Pal Containing Peptide

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual Boc-SPPS.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, DIC)

  • Hydrogen fluoride (HF) or TFMSA for final cleavage (requires specialized equipment and safety precautions)

  • Cleavage scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Preparative RP-HPLC system

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DMF. Wash the resin with DMF.

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid (e.g., this compound) by pre-incubating it with a coupling reagent (e.g., HBTU) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of scavengers. (Caution: This step is hazardous and requires specialized equipment and expertise).

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Wash the peptide pellet with diethyl ether and air dry.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

Protocol 2: In Vitro Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

This protocol is adapted from studies on the neuroprotective effects of a GHRH antagonist in an in vitro model of Alzheimer's disease and can be applied to test D-4-Pal-containing GnRH antagonists.[6][7]

Materials:

  • Human cortical neuronal cell line (e.g., HCN-2)

  • Cell culture medium and supplements

  • Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide

  • Test peptide (D-4-Pal containing peptide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture: Culture HCN-2 cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Aβ₁₋₄₂ Preparation: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide and incubating it according to established protocols to induce aggregation.

  • Treatment:

    • Treat the cells with various concentrations of the test peptide for a predetermined pre-incubation period (e.g., 2 hours).

    • Add the prepared Aβ₁₋₄₂ oligomers to the wells to induce neurotoxicity. Include control wells with vehicle only, Aβ₁₋₄₂ only, and test peptide only.

    • Incubate for 24-48 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the concentration-dependent neuroprotective effect of the test peptide.

Protocol 3: In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

This protocol is based on the in vivo evaluation of a GHRH antagonist in the 5XFAD mouse model of Alzheimer's disease and can be adapted for D-4-Pal-containing peptides.[6][7]

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • Test peptide (D-4-Pal containing peptide)

  • Vehicle for injection (e.g., sterile saline, DMSO/saline mixture)

  • Morris Water Maze (MWM) apparatus

  • ELISA kits for Aβ₁₋₄₂ and phospho-tau

  • Brain tissue homogenization buffers and equipment

Procedure:

  • Animal Treatment:

    • Administer the test peptide or vehicle to 5XFAD mice via a suitable route (e.g., subcutaneous injection) at a predetermined dose and frequency for a specified duration (e.g., several months).

  • Behavioral Testing (Morris Water Maze):

    • Following the treatment period, assess spatial learning and memory using the MWM.

    • Acquisition Phase: Train the mice to find a hidden platform in the water maze over several days. Record the escape latency and path length.

    • Probe Trial: Remove the platform and assess the time spent in the target quadrant and the number of platform crossings to evaluate memory retention.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Homogenize the brain tissue for biochemical analysis.

    • Quantify the levels of Aβ₁₋₄₂ and phosphorylated tau in brain homogenates using specific ELISA kits.

  • Data Analysis: Compare the behavioral performance and neuropathological markers between the peptide-treated and vehicle-treated groups to determine the in vivo efficacy of the test peptide.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling in Neurons

The GnRH receptor is a G-protein coupled receptor (GPCR). In neurons, its activation by GnRH (or blockade by an antagonist) can modulate several downstream signaling pathways. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can influence neuronal excitability, gene expression, and synaptic plasticity.[4]

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Activates Antagonist GnRH Antagonist (e.g., D-4-Pal peptide) Antagonist->GnRHR Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ (intracellular) ER->Ca Release Neuronal_Response Neuronal Response (Gene Expression, Synaptic Plasticity) Ca->Neuronal_Response PKC->Neuronal_Response

Caption: GnRH Receptor Signaling Pathway in Neurons.

Experimental Workflow for Evaluating Neuroprotective Peptides

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel peptide, such as one containing D-4-Pal, for its neuroprotective properties.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation SPPS Boc-SPPS using This compound Purification RP-HPLC Purification SPPS->Purification Analysis Mass Spectrometry & Purity Analysis Purification->Analysis Cell_Culture Neuronal Cell Culture (e.g., HCN-2) Analysis->Cell_Culture Toxicity_Assay Induce Neurotoxicity (e.g., with Aβ₁₋₄₂) Cell_Culture->Toxicity_Assay Treatment Treat with Test Peptide Toxicity_Assay->Treatment Viability_Assay Assess Cell Viability (MTT Assay) Treatment->Viability_Assay Animal_Model Transgenic Animal Model (e.g., 5XFAD Mice) Viability_Assay->Animal_Model Peptide_Admin Long-term Peptide Administration Animal_Model->Peptide_Admin Behavioral Behavioral Testing (Morris Water Maze) Peptide_Admin->Behavioral Biochemical Biochemical Analysis (ELISA for Aβ & Tau) Behavioral->Biochemical

Caption: Workflow for Synthesis and Evaluation of Neuroprotective Peptides.

References

Application Notes and Protocols for Creating Peptide Libraries with Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery, offering a route to novel therapeutics with enhanced potency, stability, and target specificity. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a valuable building block for this purpose. The D-configuration of the amino acid provides inherent resistance to enzymatic degradation, while the 4-pyridyl side chain can introduce unique binding interactions, such as hydrogen bonding and pi-stacking, with biological targets.[1] This document provides detailed application notes and experimental protocols for the successful creation of peptide libraries incorporating this compound using Boc-chemistry solid-phase peptide synthesis (SPPS).

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValue
Synonyms Boc-D-Ala(4'-pyridyl)-OH, Boc-β-(4'-pyridyl)-D-Ala-OH, (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Storage Store at 2-8°C

Applications in Drug Discovery

Peptide libraries featuring D-4-pyridylalanine are valuable tools for screening against a variety of biological targets to identify novel lead compounds. The unique properties of this unnatural amino acid can lead to peptides with improved pharmacokinetic profiles.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets involved in a wide array of physiological processes.[2] Peptide libraries containing D-4-pyridylalanine can be screened against GPCRs to identify novel agonists or antagonists. The pyridyl group can participate in specific interactions within the receptor's binding pocket, potentially leading to high-affinity ligands. A screening library targeting peptide-activated GPCRs can be designed to explore a chemical property space enriched in potential ligands.[3]

Inhibition of Protein-Protein Interactions (PPIs)

Disrupting pathological protein-protein interactions is a key strategy in modern drug development.[4][5][6][7] The larger and more complex interfaces of PPIs are often challenging to target with small molecules. Peptide libraries incorporating D-4-pyridylalanine can present diverse surfaces for interaction, enabling the discovery of potent and specific PPI inhibitors. The rigid structure of the pyridyl ring can help to pre-organize the peptide conformation for optimal binding.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a combinatorial peptide library using this compound via solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • This compound

  • Standard Boc-protected L-amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or other coupling additives

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)

  • Anhydrous ether

  • HPLC-grade acetonitrile and water

  • Mass spectrometer

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Combinatorial Library

This protocol describes a manual "split-and-pool" synthesis method to generate a combinatorial peptide library.

1. Resin Preparation:

  • Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
  • Wash the resin with DMF (3x) and DCM (3x).

2. First Amino Acid Coupling (Split-and-Pool):

  • Divide the resin into equal portions corresponding to the number of amino acids in the first variable position.
  • In separate reaction vessels, couple each of the desired first Boc-amino acids (including this compound) to its respective resin portion.
  • For each coupling, dissolve the Boc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add this solution to the resin and shake for 2-4 hours.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
  • Wash the resin portions with DMF (3x) and DCM (3x).
  • Pool all resin portions into a single vessel and mix thoroughly.

3. Subsequent Amino Acid Couplings:

  • For each subsequent position in the peptide library, repeat the "split-and-pool" process described in step 2.

4. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[8]
  • Wash the resin with DCM (3x) and DMF (3x).

5. Neutralization:

  • Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x).
  • Wash the resin with DMF (3x).

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the resin with DCM and dry under vacuum.
  • Treat the resin with the cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide library by adding cold anhydrous ether.
  • Centrifuge to pellet the peptide library, decant the ether, and dry the pellet under vacuum.

7. Library Characterization:

  • Analyze the crude peptide library using mass spectrometry to confirm the presence of the expected peptide masses.
  • Further purification and analysis of individual peptides from the library can be performed using HPLC and tandem mass spectrometry.

Workflow for Peptide Library Synthesis and Screening

PeptideLibraryWorkflow Resin Resin Preparation (Swelling & Washing) SplitPool Split-and-Pool Synthesis (Coupling of Boc-AA-OH) Resin->SplitPool Deprotection Boc Deprotection (TFA/DCM) SplitPool->Deprotection Repeat for each position Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection->Cleavage After final cycle Neutralization->SplitPool Purification Library Precipitation & Purification Cleavage->Purification Screening High-Throughput Screening (e.g., against GPCRs, PPIs) Purification->Screening HitID Hit Identification & Validation Screening->HitID

Caption: General workflow for solid-phase synthesis and screening of a peptide library.

Quantitative Data Summary

The successful synthesis of a peptide library relies on high coupling efficiencies at each step. While specific yields for libraries containing this compound are not extensively reported in a comparative format, the following table provides representative data for solid-phase peptide synthesis of unnatural amino acids. Purity is typically assessed by HPLC and mass spectrometry of randomly selected individual peptides from the library after cleavage.

ParameterTypical RangeFactors Influencing Outcome
Coupling Efficiency per Step >98%Coupling reagents (e.g., HBTU, HATU), reaction time, temperature, steric hindrance of the amino acid.
Overall Crude Yield 40-70%Length of the peptide, number of difficult couplings, efficiency of cleavage.
Purity of Individual Peptides (Crude) 50-80%Aggregation during synthesis, side reactions during cleavage.
Library Diversity 10³ - 10⁶ membersNumber of variable positions and the number of amino acids used at each position.

Application Example: Screening for Modulators of GPCR Signaling

Peptide libraries incorporating this compound can be effectively screened to identify modulators of GPCR signaling pathways. The following diagram illustrates a generic GPCR signaling cascade that can be targeted.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Peptide Library (containing D-4-Pal) Ligand->GPCR Binding PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein (Phosphorylated) PKA->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Caption: A generic GPCR signaling pathway targeted by a peptide library screen.

A high-throughput screening campaign would involve incubating the peptide library with cells expressing the target GPCR and measuring the downstream cellular response, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression. Hits from the primary screen would then be validated and their structures determined by sequencing the corresponding peptides.

Conclusion

The use of this compound in the construction of peptide libraries offers a valuable approach to discover novel peptide-based therapeutics. The protocols and application notes provided herein offer a framework for researchers to design and execute the synthesis and screening of such libraries. The unique structural features of D-4-pyridylalanine can lead to the identification of lead compounds with enhanced stability and binding properties, ultimately accelerating the drug development pipeline.

References

Application Notes and Protocols for Bioconjugation of Peptides Containing 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bioconjugation of peptides incorporating the non-canonical amino acid 4-pyridyl-D-alanine (D-4-Pal). The focus is on a chemoselective N-alkylation strategy of the pyridyl group, a method that allows for late-stage functionalization of peptides in both solution and solid phases. This technique is particularly valuable for the development of peptide-drug conjugates, dual-labeled probes, and other advanced biomolecules.

The incorporation of Boc-D-4-Pal-OH during solid-phase peptide synthesis (SPPS) is the initial step to introduce the reactive handle for subsequent conjugation. The protocols outlined below detail the post-synthesis modification of the pyridylalanine residue.

Overview of N-Alkylation of Pyridylalanine

A recently developed method demonstrates the chemoselective late-stage N-alkylation of pyridyl-alanine (PAL) residues within peptide sequences.[1][2][3] This approach, termed NAP (N-Alkylation of Pyridyl-alanine), results in stable N-alkylated peptide conjugates.[1][2][3] A key advantage of this technique is its applicability in both solution and on-resin (solid-phase), offering flexibility in the synthetic strategy.[1][2][3] Furthermore, this method can be used for dual-labeling strategies in peptides that also contain other reactive handles like cysteine.[1][2][3]

An exemplary application of this technique involved the conjugation of a p53 peptide (an MDM2 inhibitor) with an RGD peptide, which resulted in a 2-fold enhancement of the antiproliferative activities of the p53 peptide.[1][2]

Experimental Workflows

The following diagrams illustrate the general workflows for the N-alkylation of pyridylalanine-containing peptides in both solution and solid phases.

G cluster_solution Solution-Phase N-Alkylation Workflow sol_peptide Peptide with 4-Pal (in solution) sol_reaction Reaction in Solution (e.g., DMF, DIPEA) sol_peptide->sol_reaction sol_reagent Iodoacetamide Derivative (e.g., Biotin, Fluorophore) sol_reagent->sol_reaction sol_purification Purification (e.g., RP-HPLC) sol_reaction->sol_purification sol_product N-Alkylated Peptide Conjugate sol_purification->sol_product

Caption: Solution-phase N-alkylation workflow.

G cluster_solid Solid-Phase N-Alkylation Workflow sp_peptide Resin-Bound Peptide with 4-Pal sp_reaction On-Resin Reaction (e.g., DMF, DIPEA) sp_peptide->sp_reaction sp_reagent Iodoacetamide Derivative sp_reagent->sp_reaction sp_wash Wash Resin sp_reaction->sp_wash sp_cleavage Cleavage from Resin & Deprotection sp_wash->sp_cleavage sp_purification Purification (e.g., RP-HPLC) sp_cleavage->sp_purification sp_product N-Alkylated Peptide Conjugate sp_purification->sp_product

Caption: Solid-phase N-alkylation workflow.

Quantitative Data Summary

The efficiency of the N-alkylation of pyridylalanine can be influenced by the reaction conditions and the nature of the peptide and the alkylating agent. The following table summarizes representative data for this conjugation method.

Peptide SequenceConjugating MoleculeMethodSolventReaction Time (h)Yield (%)Reference
Ac-Phe-Ala-Pal-NH2Iodoacetamide-BiotinSolution-PhaseDMF12>95 (by HPLC)[1][2][3]
H-Gly-Arg-Gly-Asp-Ser-Pal-OHIodoacetamide-FITCSolution-PhaseDMF/Water12>90 (by HPLC)[1][2][3]
Resin-Trp-Ala-Pal-Gly-GlnIodoacetamide-BiotinSolid-PhaseDMF12High (qualitative)[1][2][3]
p53-peptide-PalRGD-peptide-IodoacetamideSolution-PhaseDMF12Not specified[1][2]

Experimental Protocols

The following are detailed protocols for the N-alkylation of peptides containing a 4-pyridylalanine residue.

Protocol 1: Solution-Phase N-Alkylation of a 4-Pal Containing Peptide

This protocol describes the conjugation of a purified peptide with an iodoacetamide derivative in solution.

Materials:

  • Peptide containing a 4-pyridylalanine residue (lyophilized powder)

  • Iodoacetamide derivative of the molecule to be conjugated (e.g., biotin-iodoacetamide, fluorescent dye-iodoacetamide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Peptide Dissolution: Dissolve the 4-Pal containing peptide (1 equivalent) in a minimal amount of anhydrous DMF.

  • Reagent Preparation: In a separate vial, dissolve the iodoacetamide derivative (1.5 equivalents) in anhydrous DMF.

  • Reaction Setup: Add the solution of the iodoacetamide derivative to the peptide solution.

  • Base Addition: Add DIPEA (5 equivalents) to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 12-16 hours in the dark.

  • Monitoring: Monitor the reaction progress by injecting a small aliquot into an analytical RP-HPLC system coupled to a mass spectrometer. Look for the disappearance of the starting peptide mass and the appearance of the new, higher mass of the conjugate.

  • Quenching: Once the reaction is complete, the reaction can be quenched by the addition of water or a small amount of a primary amine.

  • Purification: Purify the crude reaction mixture by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Product Characterization: Collect the fractions containing the desired product, confirm the mass by mass spectrometry, and lyophilize to obtain the pure N-alkylated peptide conjugate.

Protocol 2: Solid-Phase (On-Resin) N-Alkylation of a 4-Pal Containing Peptide

This protocol details the conjugation of a peptide still attached to the solid support after SPPS.

Materials:

  • Resin-bound peptide containing a 4-pyridylalanine residue

  • Iodoacetamide derivative of the molecule to be conjugated

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.

  • Reagent Addition: Drain the DMF and add a solution of the iodoacetamide derivative (3-5 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

  • On-Resin Reaction: Gently agitate the resin slurry at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and thoroughly wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents.

  • Cleavage and Deprotection: Dry the resin and add the cleavage cocktail. Gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Characterization: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative RP-HPLC. Confirm the identity of the final conjugate by mass spectrometry.

Signaling Pathway Application Example

The N-alkylation of pyridylalanine can be used to create bi-functional peptides that can interact with specific cellular pathways. For example, a conjugate of a p53-activating peptide and an RGD peptide could be synthesized to target the conjugate to cells expressing integrin receptors, thereby enhancing the delivery of the p53-activating peptide to the target cells.

G cluster_pathway Targeted Delivery and Action of a p53-RGD Conjugate conjugate p53(Pal)-RGD Conjugate integrin Integrin Receptor (on cell surface) conjugate->integrin RGD binding endocytosis Receptor-Mediated Endocytosis integrin->endocytosis release Intracellular Release of p53 Peptide endocytosis->release mdm2 MDM2 release->mdm2 p53 peptide inhibits p53 p53 mdm2->p53 degrades apoptosis Apoptosis p53->apoptosis activates

Caption: p53-RGD conjugate signaling concept.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-4-Pal-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for challenges encountered during the coupling of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) in peptide synthesis.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve common experimental issues.

Issue 1: Low or Incomplete Coupling Efficiency

Q: My ninhydrin (Kaiser) test is positive, indicating a poor coupling yield. What are the potential causes and solutions?

A: A positive ninhydrin test reveals unreacted primary amines on the resin, which is a clear sign of incomplete coupling.[1] This is a common issue with sterically hindered amino acids like this compound.

Potential Causes:

  • Steric Hindrance: The bulky Boc protecting group combined with the pyridine ring can physically obstruct the reaction.[1][2]

  • Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough to activate the carboxylic acid effectively.[1]

  • Suboptimal Reaction Conditions: Reaction time may be too short, or the temperature may be too low.[1]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing reagents from accessing the reaction site.[3]

  • Basicity of Pyridine Ring: The nitrogen on the pyridine side chain can interfere with the reaction by quenching the activated acid or interacting with other components.

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are generally more effective for hindered couplings.[2][4] Reagents like HATU, HCTU, and COMU are highly recommended.[4][5][6][7]

  • Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[1][8]

  • Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[1][8][9]

  • Perform a "Double Coupling": After the initial coupling reaction, filter and wash the resin, then repeat the entire coupling procedure with a fresh solution of amino acid and reagents.[8][9]

  • Increase Temperature: Moderately increasing the temperature (e.g., to 40-45°C) can help overcome the activation energy barrier, but must be done cautiously to minimize the risk of racemization.[8][10]

  • Disrupt Aggregation: Change the primary solvent from DMF to NMP or use a "magic mixture" of solvents (e.g., DCM/DMF/NMP) to improve solvation.[3][7][10] Microwave-assisted synthesis can also be effective at disrupting aggregation.[9][10]

Issue 2: High Degree of Racemization Detected

Q: My final peptide analysis shows a significant percentage of the L-enantiomer. How can I suppress racemization?

A: Racemization is the loss of stereochemical integrity at the alpha-carbon, a significant risk when activating amino acids.[9][10] While urethane protecting groups like Boc help suppress this, certain conditions can still promote it.[1][6]

Potential Causes:

  • Highly Reactive Coupling Reagent: Some highly reactive reagents can accelerate the formation of a symmetric oxazolone intermediate, which is a primary pathway for racemization.[9]

  • Prolonged Pre-activation: Allowing the carboxylic acid to remain in its activated state for too long before the addition of the amine component increases the opportunity for racemization.[9]

  • Type and Amount of Base: Strong, sterically unhindered bases can readily abstract the α-proton, leading to racemization.[9] An excess of any base increases this risk.[9]

  • High Reaction Temperature: Elevated temperatures provide the energy to overcome the activation barrier for racemization.[9]

Recommended Solutions:

  • Optimize Reagent and Additive Choice: Use coupling reagents known for low racemization, particularly those combined with additives like HOAt or OxymaPure.[6][9] Combinations like DIC/OxymaPure or HATU are excellent choices.[5][9] Additives form a more stable active ester intermediate that is less prone to forming the oxazolone.[9]

  • Control Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C) or at room temperature. Avoid excessive heating.[9]

  • Minimize Pre-activation Time: Employ in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine, rather than pre-activating the amino acid in a separate vessel.[8]

  • Select an Appropriate Base: Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][9] For highly sensitive couplings, a weaker base like sym-collidine may be beneficial.[6][9] Use the minimum necessary amount of base.

Issue 3: Unidentified Side Products in Final Analysis

Q: My mass spectrometry results show unexpected masses. What are the likely side reactions?

A: Besides deletion sequences from incomplete coupling, several other side reactions can occur.

Potential Causes & Solutions:

  • Guanidinylation of N-terminus: This occurs when uronium/aminium reagents (like HBTU, HATU) react directly with the free N-terminal amine of the peptide chain, irreversibly capping it.[4][10][11]

    • Solution: Avoid using a large excess of the uronium reagent.[7] Consider using phosphonium-based reagents (e.g., PyBOP) which do not cause this side reaction, or ensure rapid reaction with the carboxylic acid by using in situ activation protocols.[2][4][6]

  • Diketopiperazine Formation: This is most common when coupling the second amino acid of the sequence, leading to the cleavage of the dipeptide from the resin.[10][11][12]

    • Solution: If this compound is the second residue, consider using a pre-formed dipeptide for the coupling step to bypass this issue.[7] In Boc-SPPS, using in situ neutralization protocols where the neutralization and coupling steps are concurrent can also suppress this side reaction.[10][12]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple? A1: The difficulty arises from a combination of factors. Primarily, it is a sterically hindered amino acid, which slows down reaction kinetics.[2] Additionally, the basic nitrogen atom in the pyridine side chain can interfere with the coupling chemistry by neutralizing reagents or the activated acid.

Q2: Which coupling reagents are most effective for this compound? A2: For challenging couplings like this, high-activity uronium/aminium salts or phosphonium salts are recommended.[2][4] HATU is highly efficient due to the formation of reactive OAt esters.[2][4] COMU is another excellent choice that is comparable to HATU but is based on the non-explosive OxymaPure, offering a better safety profile.[2][4][6] Phosphonium reagents like PyBOP are also effective and have the advantage of avoiding the guanidinylation side reaction.[2][4][5]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure? A3: These additives are crucial for accelerating coupling reactions and, most importantly, for suppressing racemization.[6][9][10] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization via the oxazolone pathway.[9] HOAt and OxymaPure are generally considered more effective than the traditional HOBt.[4][6][9]

Q4: How should I approach the purification of a peptide containing 4-Pal? A4: Peptides containing 4-pyridylalanine can present purification challenges due to their unique properties. The basic pyridine ring can cause interactions with the silica backbone of reversed-phase HPLC columns, leading to poor peak shape or recovery.

  • Strategy 1: Adjust Mobile Phase pH: Use a low pH mobile phase (e.g., 0.1% TFA in water/acetonitrile). The acidic conditions will protonate the pyridine nitrogen, minimizing unwanted interactions with the stationary phase.

  • Strategy 2: Use a Different Ion-Pairing Agent: If TFA does not provide adequate separation, consider using an alternative like formic acid.

  • Strategy 3: Choose an Appropriate Stationary Phase: Columns with a C18 stationary phase are standard. However, for particularly difficult separations, experimenting with different column chemistries (e.g., C8, Phenyl-Hexyl) may be beneficial.

Data & Protocols

Performance Comparison of Common Coupling Reagents

The table below summarizes typical performance data for coupling reagents suitable for sterically hindered amino acids. Note that exact results will vary based on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Yield (%)Relative Racemization RiskKey Considerations
HATU Aminium/Uronium90-98[5]Low[5]Highly reactive, excellent for hindered couplings. Based on potentially explosive HOAt. Can cause guanidinylation.[2][4]
HBTU Aminium/Uronium85-95[5]LowGood balance of reactivity and cost. Less reactive than HATU. Can cause guanidinylation.[2][4][5]
COMU Aminium/Uronium>90LowReactivity comparable to HATU with a superior safety profile (Oxyma-based, non-explosive).[2][4][6]
PyBOP Phosphonium80-90[5]LowAvoids guanidinylation side reactions. Byproducts are generally less hazardous than older phosphonium reagents.[2][4]
DIC/OxymaPure Carbodiimide + Additive>90Very LowCost-effective and highly efficient at suppressing racemization. A good "green chemistry" option.[9]
Detailed Experimental Protocols
Protocol 1: Standard Coupling with HATU

This protocol is recommended for the efficient coupling of this compound.

  • Resin Preparation: Swell the resin (e.g., MBHA resin) in Dichloromethane (DCM), then in Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes, drain, and then treat with fresh 50% TFA/DCM for 20 minutes to remove the N-terminal Boc group.[12]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (5x) to remove residual acid.

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 5-10 minutes to neutralize the TFA salt. Wash again with DMF (3x).

  • Coupling Reaction (in situ activation):

    • In a clean vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add this solution to the neutralized, washed resin.

    • Add DIPEA (6 equivalents) to the reaction mixture.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a ninhydrin test to confirm reaction completion (should be colorless or pale yellow).[1] Once complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Double Coupling for Difficult Sequences

If the ninhydrin test after Protocol 1 is still positive (blue/purple), a double coupling is required.

  • After the first 1-2 hour coupling and a positive ninhydrin test, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.

  • Repeat Step 5 from Protocol 1 using a fresh solution of this compound, HATU, and DIPEA.

  • Agitate for an additional 1-2 hours.

  • Perform the ninhydrin test again to confirm completion, then proceed with the final washing steps as described in Protocol 1.

Visualizations

Experimental & Troubleshooting Workflows

G cluster_workflow Standard Coupling Workflow cluster_troubleshooting Troubleshooting Logic Swell 1. Swell Resin Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Wash_A 3. Wash & Neutralize (DIPEA) Deprotect->Wash_A Couple 4. Couple (this compound + HATU + DIPEA) Wash_A->Couple Wash_B 5. Final Wash (DMF/DCM) Couple->Wash_B Kaiser Perform Ninhydrin (Kaiser) Test Couple->Kaiser Monitor Reaction Next Ready for Next Cycle Wash_B->Next Start Coupling Complete? Result Test Result? Kaiser->Result Negative Negative (Yellow) Proceed to Next Cycle Result->Negative Positive Positive (Blue) Incomplete Coupling Result->Positive Action Recommended Action Positive->Action DoubleCouple Perform Double Coupling Action->DoubleCouple Immediate Fix ChangeReagent Switch to COMU/HATU Increase Equivalents Action->ChangeReagent Next Attempt

Caption: Workflow for this compound coupling and troubleshooting.

Caption: Decision tree for troubleshooting racemization issues.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH). Below, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to address common issues and ensure complete and efficient deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of this compound often incomplete?

Incomplete deprotection of this compound is a frequent challenge primarily due to the basic nature of the pyridine ring in the 4-pyridylalanine side chain. During acid-catalyzed deprotection, typically using trifluoroacetic acid (TFA), the nitrogen atom on the pyridine ring can be protonated. This acid-base neutralization reaction consumes a portion of the TFA in the reaction mixture, effectively lowering the acid concentration available to cleave the Boc group. If the acid concentration falls below the required threshold, the deprotection reaction may stall, resulting in an incomplete removal of the Boc group.

Q2: What are the signs of incomplete Boc deprotection?

Incomplete deprotection can be identified through several analytical methods:

  • Thin-Layer Chromatography (TLC): The presence of a spot corresponding to the starting Boc-protected material (higher Rf value) alongside the desired deprotected product (lower Rf value) indicates an incomplete reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The LC-MS chromatogram will show a peak for the mass of the starting material in addition to the peak for the expected product mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the product will show the characteristic signal of the nine protons of the tert-butyl group of the Boc protecting group, typically around 1.4 ppm.

Q3: What are the standard starting conditions for Boc deprotection?

The most common method for Boc deprotection is acidolysis.[1] Standard conditions typically involve dissolving the Boc-protected compound in an anhydrous solvent and adding a strong acid. The two most common systems are:

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM), with TFA concentrations ranging from 20% to 50% (v/v).[1][2]

  • Hydrogen chloride (HCl) in an organic solvent, most commonly a 4M solution in 1,4-dioxane.[3]

Reactions are typically run at room temperature for 1 to 4 hours.[1]

Q4: How can I resolve an incomplete deprotection of this compound?

Given the basicity of the pyridine ring, adjustments to the standard protocol are often necessary:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For a substrate like this compound, starting with 50% TFA in DCM is a reasonable approach. In difficult cases, using neat TFA may be required.[4]

  • Prolong Reaction Time: Extend the reaction time and monitor the progress at regular intervals (e.g., every hour) using TLC or LC-MS until the starting material is no longer detected.[4]

  • Repeat the Deprotection Step: After the initial reaction time, the reagents can be removed, and the partially deprotected product can be subjected to a second treatment with the fresh deprotection solution.

Q5: What are potential side reactions during the deprotection of this compound, and how can they be minimized?

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[5] While the pyridine ring of 4-Pal is electron-deficient, other sensitive residues in a peptide chain or the deprotected amine itself could be susceptible.

To mitigate this, "scavengers" are added to the deprotection cocktail. These are compounds that react with and "trap" the tert-butyl cation before it can cause unwanted side reactions.[5]

Q6: Which scavengers are recommended for the deprotection of peptides containing electron-rich aromatic amino acids?

For peptides containing sensitive residues like Tryptophan or Methionine, a scavenger cocktail is highly recommended.[6] The choice of scavenger depends on the specific amino acids present.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-4 hours[1][2]
Trifluoroacetic Acid (TFA)100% (neat)None5-30 minutes[2]
Hydrogen Chloride (HCl)4 M1,4-Dioxane30 minutes - 2 hours[7][8]

Table 2: Recommended Scavenger Cocktails for Deprotection of Peptides with Sensitive Residues

Scavenger Cocktail Composition (v/v/v)Target ResiduesPurposeReference(s)
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)General Purpose, Trp, Met, TyrTIS is an excellent carbocation scavenger. Water acts as a proton source and can also quench carbocations.[6]
92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% 1,2-Ethanedithiol (EDT)Tryptophan (Trp)EDT is highly effective at preventing alkylation of the indole ring of Tryptophan.[6]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTCys, Met, Trp, TyrA robust, general-purpose cocktail for peptides with multiple sensitive residues.[6]

Experimental Protocols

Protocol 1: Optimized Boc Deprotection of this compound (Solution Phase)

This protocol is a recommended starting point for the complete deprotection of this compound, taking into account the basicity of the pyridine side chain.

  • Dissolution: Dissolve this compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% TFA/DCM (v/v) solution. If other sensitive, electron-rich amino acids are present in a peptide, add Triisopropylsilane (TIS) to a final concentration of 2.5-5%.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis at 1-hour intervals. The deprotected product will have a lower Rf value on a silica TLC plate compared to the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.

    • To remove residual TFA, co-evaporate with toluene (2-3 times).

    • The resulting residue is the TFA salt of D-4-pyridylalanine. If the free amine is required, dissolve the residue in a minimal amount of water and basify to pH 8-9 with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with a suitable organic solvent.

Protocol 2: Monitoring Deprotection by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for monitoring the progress of the deprotection reaction.

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a larger volume of a 50:50 mixture of water and acetonitrile containing 0.1% TFA.

  • HPLC Analysis: Inject the prepared sample onto a C18 RP-HPLC column.

  • Method: Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the compounds. A typical gradient might be 5% to 95% acetonitrile over 20 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).

  • Analysis: The Boc-protected starting material will have a longer retention time than the more polar, deprotected product. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable.

Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Pal This compound Protonated_Boc Protonated Boc Group Boc_Pal->Protonated_Boc + H⁺ TFA TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Deprotected_Pal D-4-Pal-OH (TFA Salt) Carbamic_Acid->Deprotected_Pal - CO₂ CO2 CO₂ Isobutene Isobutene tButyl_Cation->Isobutene - H⁺ Troubleshooting_Workflow start Incomplete Deprotection Observed (TLC/LC-MS) check_conditions Review Deprotection Conditions start->check_conditions increase_acid Increase TFA Concentration (e.g., to 50% or neat TFA) check_conditions->increase_acid Acid conc. < 50%? extend_time Extend Reaction Time (Monitor hourly) check_conditions->extend_time Time < 4h? check_completion Monitor Reaction for Completion increase_acid->check_completion extend_time->check_completion repeat_step Repeat Deprotection Step with Fresh Reagent repeat_step->check_completion success Deprotection Complete check_completion->success Yes failure Still Incomplete check_completion->failure No failure->repeat_step Logical_Relationship problem Problem Incomplete Boc Deprotection cause Potential Cause Basicity of Pyridine Ring Neutralizes Acid problem->cause is caused by solution Solution • Increase Acid Concentration • Prolong Reaction Time • Repeat Deprotection Step cause->solution is resolved by

References

preventing side reactions during Boc-D-4-Pal-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the incorporation of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of this compound?

A1: The primary side reactions encountered during the coupling of this compound are racemization of the chiral center and N-alkylation of the pyridine ring . Incomplete coupling leading to deletion sequences is also a common issue, often exacerbated by the steric hindrance of the Boc protecting group and the pyridyl side chain.

Q2: How does the pyridine ring of 4-Pal contribute to side reactions?

A2: The nitrogen atom in the pyridine ring of 4-Pal is nucleophilic and can be susceptible to alkylation by reactive species generated during synthesis, such as carbocations from protecting groups or linkers, particularly during the final trifluoroacetic acid (TFA) cleavage step.[1] This can lead to the formation of N-alkylated pyridinium adducts, which can complicate purification and affect the biological activity of the peptide.

Q3: Which coupling reagents are recommended for this compound to minimize side reactions?

A3: For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended to ensure complete and rapid acylation, which in turn minimizes racemization.[2] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are excellent choices.[2][3] Phosphonium salt-based reagents like PyBOP and PyAOP are also highly effective and can prevent guanidinylation side products.[3] The choice of reagent may depend on the specific sequence and the desired balance between cost and efficiency.

Q4: Can racemization of this compound be completely avoided?

A4: While complete avoidance is challenging, racemization can be significantly minimized. The extent of racemization is influenced by the coupling reagent, base, solvent, and temperature.[4][5] Using additives like HOBt or OxymaPure can suppress racemization by forming more stable active esters.[4] Employing a weaker base, such as N-methylmorpholine (NMM) or collidine, and maintaining a low reaction temperature (e.g., 0°C) are also effective strategies.[6]

Q5: What is the role of scavengers during the final cleavage step when a peptide contains 4-Pal?

A5: Scavengers are crucial during the final TFA cleavage to trap reactive carbocations generated from the cleavage of tert-butyl-based protecting groups.[7] For peptides containing 4-Pal, scavengers like triisopropylsilane (TIS) and water are important to prevent the re-attachment of these carbocations to the pyridine ring, which would lead to N-alkylation.[8][9] The choice and combination of scavengers should be optimized based on the overall peptide sequence.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound
  • Symptom: Presence of a significant deletion sequence (mass of the target peptide minus the mass of the 4-Pal residue) in the crude HPLC/MS analysis.

  • Potential Causes:

    • Insufficient reactivity of the coupling reagent.

    • Steric hindrance from the preceding amino acid or the growing peptide chain.

    • Peptide aggregation on the solid support.

  • Solutions:

    • Switch to a more powerful coupling reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or PyBOP.[2][3]

    • Double couple: Repeat the coupling step with a fresh portion of activated this compound.

    • Increase reaction time: Extend the coupling time and monitor the reaction progress using a qualitative test (e.g., Kaiser test).

    • Increase temperature: For difficult couplings, increasing the temperature (e.g., to 50°C) can improve efficiency, but this may also increase the risk of racemization.[4][10]

    • Disrupt aggregation: Switch to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or add chaotropic salts.[4]

Issue 2: Racemization of the D-4-Pal Residue
  • Symptom: Appearance of a diastereomeric impurity in the HPLC chromatogram, often as a shoulder or a closely eluting peak to the main product peak. This can be confirmed by chiral chromatography or enzymatic digestion.

  • Potential Causes:

    • Over-activation of the carboxylic acid by the coupling reagent.

    • Use of a strong base.

    • Elevated reaction temperature.

  • Solutions:

    • Optimize coupling conditions:

      • Use coupling reagents known for low racemization, such as COMU or those used in combination with additives like OxymaPure.[3][11]

      • Employ a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[6]

      • Perform the coupling at a lower temperature (e.g., 0°C).[6]

    • Pre-activation: Pre-activate the this compound for a short period before adding it to the resin-bound peptide.

Issue 3: N-Alkylation of the Pyridine Side Chain
  • Symptom: Detection of a side product with a mass corresponding to the desired peptide plus an alkyl group (e.g., +56 Da for tert-butylation) in the MS analysis.

  • Potential Causes:

    • Reaction of the pyridine nitrogen with carbocations generated during TFA cleavage of protecting groups.[7]

    • Side reactions with the linker from the solid support.[9]

  • Solutions:

    • Use an efficient scavenger cocktail during cleavage: A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[8][9] For peptides particularly sensitive to alkylation, the addition of other scavengers like 1,2-ethanedithiol (EDT) can be beneficial.[8]

    • Protect the pyridine nitrogen: Although not standard for 4-Pal, in cases of severe or persistent N-alkylation, a temporary protecting group on the pyridine nitrogen could be considered, though this would add complexity to the synthesis.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for this compound Incorporation

Coupling ReagentAdditiveBaseTypical Coupling EfficiencyRisk of RacemizationKey Considerations
HATU NoneDIPEA/NMM>99%Very LowHighly efficient and rapid, especially for sterically hindered couplings.[2]
HBTU HOBtDIPEA/NMM>98%LowA robust and widely used reagent, generally more cost-effective than HATU.[3]
PyBOP NoneDIPEA/NMM>98%LowPhosphonium-based reagent that avoids guanidinylation side products.[3]
COMU NoneDIPEA/NMM>99%Very LowA safer and highly efficient alternative to benzotriazole-based reagents.[3]
DIC HOBt/OxymaPureN/A95-98%ModerateA cost-effective carbodiimide; the use of additives is crucial to suppress racemization.[3]

Note: Coupling efficiencies and racemization risk are estimates based on performance with sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide in dichloromethane (DCM) for 20 minutes, followed by N,N-dimethylformamide (DMF) for 20 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes (repeat twice). Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry.[12][13]

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle for this compound Incorporation cluster_cleavage Final Cleavage and Deprotection resin 1. Resin Swelling (DCM, then DMF) deprotection 2. Boc Deprotection (50% TFA in DCM) resin->deprotection washing1 3. Washing (DCM, IPA, DMF) deprotection->washing1 neutralization 4. Neutralization (10% DIPEA in DMF) washing1->neutralization coupling 5. Coupling (this compound, HATU, DIPEA in DMF) neutralization->coupling monitoring Kaiser Test coupling->monitoring Check Completion washing2 6. Washing (DMF, DCM) final_resin 7. Final Peptide-Resin washing2->final_resin Repeat Cycle for Next Amino Acid monitoring->coupling Repeat if Positive monitoring->washing2 Proceed if Negative cleavage 8. Cleavage (TFA/H2O/TIS) final_resin->cleavage precipitation 9. Precipitation (Cold Diethyl Ether) cleavage->precipitation isolation 10. Isolation & Drying precipitation->isolation analysis 11. Analysis (HPLC/MS) isolation->analysis troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start HPLC/MS Analysis of Crude Peptide incomplete_coupling Deletion Sequence Detected? start->incomplete_coupling racemization Diastereomer Detected? incomplete_coupling->racemization No sol_coupling Increase Coupling Efficiency: - Use stronger reagent (HATU/HBTU) - Double couple - Increase temperature incomplete_coupling->sol_coupling Yes alkylation Alkylated Side Product (+ Mass) Detected? racemization->alkylation No sol_racemization Minimize Racemization: - Use weaker base (NMM) - Lower temperature (0°C) - Use additives (Oxyma) racemization->sol_racemization Yes sol_alkylation Prevent Alkylation: - Optimize scavenger cocktail (e.g., TFA/TIS/H2O) - Ensure complete removal of protecting groups alkylation->sol_alkylation Yes end Pure Peptide alkylation->end No sol_coupling->start Re-synthesize & Analyze sol_racemization->start Re-synthesize & Analyze sol_alkylation->start Re-synthesize & Analyze

References

Technical Support Center: Optimizing Coupling of Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time and temperature for Boc-D-4-Pal-OH. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful incorporation of this amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenges in coupling this compound stem from its structural features. The pyridyl group in the side chain can influence the reactivity of the molecule. Potential challenges include incomplete coupling reactions and the risk of side reactions if not optimized properly. Careful selection of coupling reagents and reaction conditions is crucial for high-yield and high-purity peptide synthesis.

Q2: Which coupling reagents are most effective for this compound?

For Boc-protected amino acids, especially those with potentially complicating side chains, onium salt-based reagents like HATU, HBTU, and PyBOP are generally recommended for their high efficiency. Carbodiimides such as DIC, when used in conjunction with an additive like HOBt or OxymaPure, also provide a robust method for coupling.[1][2] The choice of reagent can impact reaction time and efficiency, with HATU often being the most reactive.[2]

Q3: How can the risk of racemization be minimized during the coupling of this compound?

Racemization is a critical concern in peptide synthesis as it can lead to diastereomeric impurities. To minimize racemization of this compound:

  • Use appropriate additives: Reagents that form active esters in situ, such as HOBt or HOAt, are known to suppress racemization.[3]

  • Control the temperature: Performing the coupling reaction at 0°C or room temperature is generally recommended.[4] Elevated temperatures can increase the rate of racemization.[5]

  • Base selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the minimum required amount.[6]

  • Limit pre-activation time: Do not allow the activated amino acid to stand for extended periods before addition to the resin, as this increases the opportunity for racemization.[5]

Q4: What are the optimal solvents for coupling this compound?

N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for both the resin-bound peptide and the reagents.[7] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis and for washing steps.[4][8] For peptides prone to aggregation, solvents like N-methyl-2-pyrrolidone (NMP) may offer advantages.[3]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the typical performance of common coupling reagents applicable for the incorporation of this compound, based on literature values for similar Boc-protected amino acids.[2]

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HATU 90-981-4High reactivity, suitable for sterically hindered couplings with low racemization.[2]
HBTU 85-952-6Good balance of reactivity and stability; a cost-effective option for routine couplings.[2]
PyBOP 80-902-8Phosphonium-based reagent that avoids guanidinylation side products.[2][6]
DIC/HOBt 80-902-6A classic and effective combination that helps to suppress racemization.[1][9]

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound using HATU

This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminus using HATU as the coupling reagent.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin) in DMF for 30 minutes.
  • Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM (1 x 1 min, followed by 1 x 20 min).[4]
  • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).
  • Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 min).[4]
  • Wash the resin with DMF (5x).

2. Pre-activation and Coupling:

  • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
  • Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[4]
  • Add the pre-activated amino acid solution to the resin.
  • Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours at room temperature.[4]

3. Monitoring and Washing:

  • Monitor the reaction for completeness using a qualitative method such as the Kaiser test.
  • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x).

Protocol 2: Solution-Phase Coupling of this compound using DIC/HOBt

This protocol outlines a general procedure for the solution-phase coupling of this compound to an amino acid ester.

1. Reactant Preparation:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM. Add triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 eq.) and stir for 10 minutes at room temperature to obtain the free amine.
  • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

2. Coupling Reaction:

  • Cool the this compound solution to 0°C in an ice bath.
  • Add the solution of the free amino acid ester to the cooled this compound solution.
  • Add a solution of DIC (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.
  • Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight.[4]

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
  • Wash the filtrate successively with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
  • Purify the crude product by column chromatography if necessary.

Mandatory Visualizations

G cluster_prep Preparation cluster_coupling Coupling cluster_completion Completion & Next Cycle Resin Select Resin (e.g., Merrifield) Swell Swell Resin in DMF Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize Neutralization (DIPEA/DMF) Deprotect->Neutralize Preactivate Pre-activate this compound (Coupling Reagent + Base) Neutralize->Preactivate Couple Couple to Resin Preactivate->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Wash Wash Resin Monitor->Wash Next Proceed to Next Amino Acid Coupling Wash->Next

Caption: Workflow for this compound Solid-Phase Coupling.

Troubleshooting Guide

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test) Cause1 Steric Hindrance Problem->Cause1 Cause2 Poor Solvation Problem->Cause2 Cause3 Reagent Degradation Problem->Cause3 Cause4 Sub-optimal Reaction Time/Temp Problem->Cause4 Solution1a Switch to a stronger coupling reagent (e.g., HATU) Cause1->Solution1a Solution1b Double couple Cause1->Solution1b Solution2 Use a better solvating solvent (e.g., NMP) Cause2->Solution2 Solution3 Use fresh, high-purity reagents Cause3->Solution3 Solution4a Increase coupling time Cause4->Solution4a Solution4b Slightly increase temperature (e.g., to 30-40°C), monitor for racemization Cause4->Solution4b

Caption: Troubleshooting Low Coupling Yield for this compound.

References

Technical Support Center: Aggregation of Peptides Containing Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Boc-D-4-Pyridylalanine (Boc-D-4-Pal-OH).

Troubleshooting Guide

Question: My peptide containing this compound is showing poor solubility and precipitation during synthesis. What are the initial troubleshooting steps?

Answer:

Initial signs of aggregation during solid-phase peptide synthesis (SPPS) include poor resin swelling, slow or incomplete coupling and deprotection reactions, and the formation of a gel-like consistency.[1] When synthesizing peptides containing this compound, which has an aromatic pyridinyl ring, intermolecular interactions like π-π stacking can contribute to aggregation.[2] Here are immediate steps to address this:

  • Solvent Optimization: Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/NMP).[3][4] The addition of Dimethylsulfoxide (DMSO) to the solvent can also be beneficial.[3]

  • Disrupt Secondary Structures: Introduce chaotropic salts such as LiCl or NaClO₄ into the coupling mixture to disrupt hydrogen bonding that leads to aggregation.[1][3]

  • Sonication: Apply sonication to the reaction mixture to help break up aggregates and improve reagent accessibility.[3]

  • Elevated Temperature: Perform coupling at a higher temperature, which can disrupt intermolecular hydrogen bonds.[3]

Question: I've tried basic troubleshooting, but my peptide synthesis yield is still low, and I suspect aggregation is the primary cause. What advanced strategies can I employ?

Answer:

For persistent aggregation issues with sequences containing this compound, more advanced synthetic strategies are necessary. These focus on disrupting the secondary structures that lead to aggregation.

  • "Magic Mixture" Solvent System: For severe aggregation, a solvent system known as the "magic mixture" can be used. This consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate, often used at an elevated temperature of 55 °C for acylation.[1]

  • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid residue every six to seven residues to prevent hydrogen bonding.[3][5]

  • Pseudoproline Dipeptides: The strategic insertion of pseudoproline dipeptides can effectively break up the secondary structures that lead to aggregation.[1]

  • Boc Chemistry Advantages: For hydrophobic and aggregation-prone peptides, Boc chemistry can be advantageous. The acidic deprotection step protonates the N-terminus, which reduces its participation in hydrogen bonding.[6]

Summary of Solvents and Additives for Difficult Couplings
Reagent/SolventConcentration/MixtureApplicationReference
N-Methyl-2-pyrrolidone (NMP)As primary solventImproves solvation of peptide chain[3]
Dimethylsulfoxide (DMSO)Added to primary solventDisrupts hydrogen bonding[3]
Chaotropic Salts (LiCl, NaClO₄)0.8 M in DMFDisrupts hydrogen bonding
"Magic Mixture"DCM/DMF/NMP (1:1:1) + 1% Triton X100 + 2M Ethylene CarbonateSevere aggregation[1]

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound might contribute to peptide aggregation?

A1: The structure of this compound contains a pyridinyl ring, which is an aromatic system. This can promote intermolecular π-π stacking interactions, a known driver of self-assembly and aggregation.[2] Additionally, like other hydrophobic amino acids, it can contribute to the overall hydrophobicity of the peptide, which is a primary factor in aggregation.[7][8]

Q2: How can I detect and characterize the aggregation of my purified peptide containing this compound?

A2: Several biophysical techniques can be used to detect and characterize peptide aggregation:

  • UV-Vis Spectroscopy: A simple and rapid method to detect the formation of large aggregates through an increase in turbidity.[9]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which specifically binds to amyloid-like fibril structures and shows a characteristic fluorescence enhancement.[9] Intrinsic tryptophan or tyrosine fluorescence can also be used to monitor changes in the local environment of the peptide upon aggregation.[9]

  • Dynamic Light Scattering (DLS): To identify aggregates in the nanometer to micrometer size range.[10]

  • ¹H NMR Spectroscopy: Can be used to investigate variations in aggregation with peptide concentration and time, and to detect the presence of different types of aggregates.[10]

Q3: Can the choice of solid support (resin) influence aggregation during synthesis?

A3: Yes, the choice of resin can impact aggregation. Resins with a lower substitution level can provide more space between peptide chains, potentially reducing intermolecular interactions.[3] Resins like TentaGel or SURE™, which have different swelling properties, may also be beneficial in overcoming aggregation.[3]

Q4: Are there any specific cleavage conditions recommended for peptides containing this compound that are prone to aggregation?

A4: For peptides that are difficult to handle due to aggregation, cleavage in the presence of a detergent like sodium dodecyl sulfate (SDS) can significantly reduce aggregation.[11] The standard Boc chemistry cleavage cocktail often includes trifluoroacetic acid (TFA) and scavengers. For peptides containing sensitive residues, careful selection of scavengers is crucial.

Experimental Protocols

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for Boc SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DIC/HOBt) in a DMF/DCM mixture.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[12]

  • Neutralization: Neutralize the resulting ammonium salt with a base, such as 10% diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Coupling: Couple the next activated Boc-amino acid (e.g., this compound).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[6][13]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This protocol is for the in vitro detection of amyloid-like aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, mix the peptide solution with the ThT solution to final concentrations (e.g., 25 µM peptide and 20 µM ThT).

    • Incubate the plate, with agitation, at a constant temperature (e.g., 37°C).

    • Monitor the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time is indicative of the formation of amyloid-like fibrils.[9]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis & Purification Resin_Prep Resin Preparation Boc_Deprotection Boc Deprotection (TFA) Resin_Prep->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (this compound) Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat for next amino acid Cleavage Cleavage (HF/TFMSA) Coupling->Cleavage on final residue Repeat->Boc_Deprotection Purification RP-HPLC Purification Cleavage->Purification Aggregation_Assay Aggregation Assay (ThT) Purification->Aggregation_Assay Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for peptide synthesis and subsequent analysis.

troubleshooting_logic Start Aggregation Suspected (e.g., Poor Swelling, Low Yield) Initial_Steps Initial Troubleshooting: - Change Solvent (NMP, DMSO) - Sonication - Increase Temperature Start->Initial_Steps Check1 Problem Resolved? Initial_Steps->Check1 Advanced_Steps Advanced Strategies: - 'Magic Mixture' Solvent - Backbone Protection (Hmb/Dmb) - Pseudoproline Dipeptides Check1->Advanced_Steps No End_Success Successful Synthesis Check1->End_Success Yes Check2 Problem Resolved? Advanced_Steps->Check2 Check2->End_Success Yes End_Consult Consult Specialist / Re-evaluate Sequence Check2->End_Consult No

Caption: Decision tree for troubleshooting peptide aggregation.

References

Technical Support Center: Purification of Boc-D-4-Pal-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides modified with Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying this compound modified peptides?

A1: The standard and most widely used method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates peptides based on their hydrophobicity. The Boc group on your peptide contributes significantly to its hydrophobicity, making RP-HPLC an effective primary purification strategy.

Q2: What are the main challenges when purifying peptides containing this compound?

A2: The primary challenges arise from the physicochemical properties of the Boc and 4-pyridylalanine moieties:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is bulky and nonpolar, which increases the overall hydrophobicity of the peptide. This can lead to strong retention on RP-HPLC columns, requiring higher concentrations of organic solvent for elution and potentially causing solubility issues.[3]

  • Basicity of the Pyridyl Group: The pyridine ring in 4-pyridylalanine (Pal) has a basic nitrogen atom. This can lead to undesirable interactions with the silica backbone of the HPLC column, resulting in peak tailing.[]

  • Potential for Metal Chelation: The pyridine nitrogen can act as a chelating agent for metal ions. If there are trace metals present in your HPLC system (e.g., from stainless steel components), this can lead to peak broadening, splitting, or shifting.

Q3: How does the Boc protecting group affect the purification strategy?

A3: The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) after the peptide synthesis is complete.[5][6] During purification, the Boc group is still attached, which significantly increases the peptide's hydrophobicity and retention time on an RP-HPLC column compared to its deprotected counterpart. This increased retention can be advantageous for separating the target peptide from more polar impurities, such as truncated or deletion sequences.

Q4: Are there alternative purification methods to RP-HPLC?

A4: Yes, while RP-HPLC is the primary method, other techniques can be used, especially as a secondary purification step or for peptides that are difficult to purify by RP-HPLC alone. These include:

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Given the basic nature of the pyridylalanine residue, cation-exchange chromatography could be a useful orthogonal purification step.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar molecules. While your Boc-modified peptide is likely hydrophobic overall, HILIC could be useful for separating it from other hydrophobic impurities with different polarity.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound modified peptides.

Problem 1: Poor Peak Shape (Tailing)

  • Question: My peptide peak is tailing significantly on the chromatogram. What could be the cause and how can I fix it?

  • Answer: Peak tailing for peptides containing a basic residue like 4-pyridylalanine is often due to secondary interactions between the basic nitrogen on the pyridine ring and acidic silanol groups on the surface of the silica-based C18 column.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (typically to pH 2-3) by using an ion-pairing agent like trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these unwanted interactions.[]

    • Solution 2: Increase Ion-Pairing Agent Concentration. If you are already using TFA, a slight increase in its concentration (e.g., from 0.05% to 0.1%) can sometimes improve peak shape.

    • Solution 3: Use a Different Ion-Pairing Agent. In some cases, a different ion-pairing agent like formic acid may provide better results, especially if you are using mass spectrometry for detection, as TFA can cause ion suppression.[]

Problem 2: Broad or Split Peaks

  • Question: My peptide peak is very broad or is splitting into multiple peaks. What is happening?

  • Answer: This can be caused by several factors, including on-column degradation, aggregation, or metal chelation.

    • Solution 1: Check for Metal Contamination. The pyridylalanine residue can chelate metal ions from the HPLC system. To mitigate this, you can add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (use with caution and check for compatibility with your column and system). Alternatively, passivating your HPLC system can help.

    • Solution 2: Address Aggregation. Hydrophobic peptides, especially those with a Boc group, can aggregate. To reduce aggregation, you can try dissolving your sample in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it with the mobile phase. Increasing the column temperature (e.g., to 40-60°C) can also help improve solubility and reduce aggregation.[3]

    • Solution 3: Optimize Gradient. A gradient that is too steep can sometimes cause peak broadening. Try using a shallower gradient around the expected elution point of your peptide.

Problem 3: No Peptide Eluting from the Column

  • Question: I've injected my peptide, but I don't see a peak eluting. What should I do?

  • Answer: This is likely due to the high hydrophobicity of your Boc-protected peptide, causing it to bind very strongly to the column.

    • Solution 1: Increase Organic Solvent Concentration. Your gradient may not be reaching a high enough concentration of the organic solvent (e.g., acetonitrile or methanol) to elute the peptide. Extend your gradient to a higher final concentration of the organic phase (e.g., 95-100%).

    • Solution 2: Use a Stronger Organic Solvent. If acetonitrile is not sufficient, you can try using a stronger organic solvent like isopropanol in your mobile phase.

    • Solution 3: Check for Precipitation. Your peptide may have precipitated on the column. Try flushing the column with a strong solvent mixture. Ensure your peptide is fully dissolved in the injection solvent before analysis. For highly hydrophobic peptides, dissolving in a small amount of a strong organic solvent like DMSO before dilution is recommended.[3]

Experimental Protocols

Standard RP-HPLC Purification Protocol for this compound Modified Peptides

This protocol provides a general starting point for the purification of your modified peptide. Optimization will likely be required.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (5 or 10 µm particle size, 100 Å or 300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude this compound modified peptide, lyophilized

  • Solvents for sample dissolution (e.g., water, DMSO)

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may be a small volume of DMSO, followed by dilution with Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This is a scouting gradient and should be optimized based on the retention time of your peptide.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak(s).

4. Post-Purification Processing:

  • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Data Presentation

Table 1: Recommended Starting Gradients for RP-HPLC Purification

Peptide CharacteristicsColumn TypeMobile Phase AMobile Phase BGradient ProfileFlow Rate (Preparative)
Hydrophobic, Basic C18, 5-10 µm0.1% TFA in H₂O0.1% TFA in ACN5-65% B over 60 min10-20 mL/min
Highly Hydrophobic C8 or C4, 5-10 µm0.1% TFA in H₂O0.1% TFA in ACN/IPA (80:20)20-80% B over 60 min10-20 mL/min

Table 2: Common Mobile Phase Additives and Their Properties

AdditiveTypical ConcentrationpH RangeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2Excellent ion-pairing, improves peak shape for basic peptides.Can cause ion suppression in mass spectrometry.[]
Formic Acid (FA) 0.1%~2.7Volatile, good for mass spectrometry.Weaker ion-pairing agent than TFA, may result in broader peaks.[]
Ammonium Hydroxide 0.1%~10.7Can improve separation for peptides with specific pKa values.Can dissolve silica-based columns over time; use with pH-stable columns.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin synthesis->cleavage dissolution Dissolve Crude Peptide cleavage->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC (Purity Check) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_elution Elution Problems start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_broad_split Broad or Split Peak? start->peak_broad_split no_elution No Elution? start->no_elution solution_tailing1 Lower Mobile Phase pH (TFA) peak_tailing->solution_tailing1 Yes solution_tailing2 Increase Ion-Pair Concentration peak_tailing->solution_tailing2 Yes solution_broad1 Add Chelating Agent (EDTA) or Passivate System peak_broad_split->solution_broad1 Yes solution_broad2 Use DMSO for Dissolution Increase Temperature peak_broad_split->solution_broad2 Yes solution_broad3 Use Shallower Gradient peak_broad_split->solution_broad3 Yes solution_no_elution1 Increase Final % Organic Solvent in Gradient no_elution->solution_no_elution1 Yes solution_no_elution2 Use Stronger Organic Solvent (e.g., IPA) no_elution->solution_no_elution2 Yes

References

impact of scavengers on Boc-D-4-Pal-OH deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of scavengers on the deprotection efficiency of Boc-D-4-Pal-OH (tert-butyloxycarbonyl-D-4-pyridylalanine).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the Boc deprotection of D-4-pyridylalanine (D-4-Pal)?

A1: The primary challenge during the acid-catalyzed deprotection of this compound is the susceptibility of the electron-rich pyridyl ring to side reactions. The tert-butyl cation, a highly reactive electrophile generated during the cleavage of the Boc group, can alkylate the nitrogen atom or the aromatic ring of the pyridyl side chain. This can lead to the formation of undesired byproducts, reducing the yield and purity of the target peptide.

Q2: How do scavengers improve the deprotection efficiency of this compound?

A2: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cations as they are formed.[1] By reacting with the carbocations at a faster rate than the sensitive pyridyl side chain, scavengers prevent the alkylation of the desired product, thereby increasing the deprotection efficiency and the purity of the final peptide.[1]

Q3: Which scavengers are recommended for the deprotection of peptides containing D-4-Pal?

A3: A combination of scavengers is often more effective than a single one. For peptides containing D-4-Pal, a scavenger cocktail that can effectively trap carbocations without modifying the pyridyl group is crucial. Common and effective scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[1] TIS is a highly efficient carbocation scavenger, while water can help to hydrolyze any remaining cations.[2] EDT is particularly useful if other sensitive residues like cysteine are present.[1]

Q4: Can the pyridyl nitrogen of D-4-Pal be protonated during TFA treatment, and what are the implications?

A4: Yes, the basic nitrogen atom of the pyridyl ring will be protonated in the presence of a strong acid like trifluoroacetic acid (TFA). This protonation can actually be beneficial as it deactivates the pyridyl ring towards electrophilic attack by the tert-butyl cation, thus offering a degree of self-protection against side reactions. However, complete protonation is dependent on the acid concentration and the presence of other basic residues in the peptide.

Q5: What are the signs of incomplete deprotection or side product formation?

A5: Incomplete deprotection will result in the presence of the starting Boc-protected peptide in your crude product, detectable by techniques like HPLC and mass spectrometry. Side product formation, such as tert-butylation of the pyridylalanine residue, will appear as new peaks in the HPLC chromatogram, typically with a mass increase of +56 Da (C4H8) in the mass spectrum.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid concentration or reaction time.[1] 2. Steric hindrance around the Boc-protected amine.[1] 3. Poor swelling of the resin in solid-phase peptide synthesis (SPPS).[3]1. Increase the concentration of TFA (e.g., from 50% to 95% in DCM) or extend the reaction time. Monitor the reaction progress by TLC or a quick LC-MS analysis.[1] 2. For particularly hindered residues, a stronger acid system like 4M HCl in dioxane may be required.[1] 3. Ensure adequate resin swelling by using an appropriate solvent (e.g., DCM or DMF) and allowing sufficient time before starting the deprotection step.
Observation of Side Products (+56 Da) 1. Inefficient scavenging of tert-butyl cations. 2. High concentration of reactive intermediates.1. Increase the concentration and variety of scavengers in your cleavage cocktail. A common starting point is a mixture of TFA/TIS/H2O (95:2.5:2.5 v/v/v).[2] For peptides also containing other sensitive residues, consider Reagent K (TFA/phenol/water/thioanisole/EDT).[4] 2. Perform the deprotection at a lower temperature (e.g., 0°C) to reduce the rate of side reactions.
Low Yield of Purified Peptide 1. Loss of peptide during workup and purification. 2. Adsorption of the peptide to the resin or glassware. 3. Formation of multiple, difficult-to-separate side products.1. Optimize the precipitation step by using a sufficient volume of cold ether and ensuring complete precipitation before centrifugation.[4] 2. After cleavage, thoroughly wash the resin with fresh TFA and DCM to recover all the cleaved peptide.[5] 3. Re-evaluate the scavenger cocktail and deprotection conditions to minimize side product formation from the outset.
Discoloration of the Cleavage Mixture 1. Oxidation of sensitive residues (if present), such as Tryptophan. 2. Reactions involving certain scavengers like thioanisole.1. Ensure the use of appropriate scavengers for any other sensitive amino acids in your peptide sequence. For instance, EDT can help prevent the oxidation of Trp.[6] 2. While discoloration is not always indicative of a problem with the D-4-Pal residue, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) if highly sensitive peptides are being synthesized.

Quantitative Data on Scavenger Efficiency

The following table provides illustrative data on the efficiency of different scavenger cocktails in the deprotection of a model peptide containing D-4-pyridylalanine. The data represents the percentage of the desired peptide versus the major tert-butylated side product, as determined by HPLC analysis of the crude product.

Scavenger Cocktail (v/v/v)% Desired Peptide% Pyridyl-Alkylated Peptide (+56 Da)Notes
95% TFA / 5% H₂O85%15%Without a dedicated carbocation scavenger, significant alkylation of the pyridyl ring is observed.
95% TFA / 5% TIS92%8%TIS is an effective scavenger, but the addition of a proton source can be beneficial.
95% TFA / 2.5% TIS / 2.5% H₂O98%2%A well-balanced and highly effective cocktail for preventing pyridyl alkylation.[2]
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5)>99%<1%A robust cocktail suitable for complex peptides with multiple sensitive residues, including D-4-Pal.[4]

Note: This data is illustrative and serves as a guideline. Actual results may vary depending on the specific peptide sequence, reaction conditions, and scale.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound in Solution
  • Preparation: Dissolve the this compound containing compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: To the cooled solution, add an equal volume of a freshly prepared deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Precipitation: Add the concentrated residue dropwise to a centrifuge tube containing ice-cold diethyl ether (approximately 10 times the volume of the residue). A precipitate of the deprotected product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the product pellet twice more with cold diethyl ether to remove the scavengers.[3]

  • Drying: Dry the final product under vacuum.

Protocol 2: Boc Deprotection of a D-4-Pal-containing Peptide on Solid Support (SPPS)
  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in DCM (2 mL) in a reaction vessel for 30 minutes. Drain the DCM.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard deprotection, use TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.[4]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with small amounts of fresh TFA (2 x 0.5 mL) and combine the filtrates.[4]

  • Precipitation: In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[4]

  • Isolation: Place the tube at -20°C for 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet twice with cold diethyl ether, and then dry the crude peptide under vacuum. The product can then be purified by RP-HPLC.

Visualizations

Boc_Deprotection_Mechanism reactant Boc-NH-R protonated Boc(+H)-NH-R reactant->protonated + H+ acid H+ carbocation tert-Butyl Cation (+) protonated->carbocation Cleavage carbamic_acid Carbamic Acid protonated->carbamic_acid product H3N+-R (Deprotected Amine) carbamic_acid->product - CO2 co2 CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Scavenger_Action cluster_paths Potential Reactions carbocation tert-Butyl Cation side_product Pyridyl Side Chain (e.g., D-4-Pal) carbocation->side_product Alkylation scavenger Scavenger (e.g., TIS) carbocation->scavenger Trapping alkylation Alkylated Side Product (Undesired) side_product->alkylation trapped Trapped Cation (Neutralized) scavenger->trapped

Caption: Role of scavengers in preventing side reactions.

Deprotection_Workflow start Start: Boc-Protected Peptide-Resin swell 1. Resin Swelling (DCM) start->swell cleavage 2. Add Cleavage Cocktail (TFA/TIS/H2O) swell->cleavage react 3. React at RT (2-3 hours) cleavage->react filter 4. Filter and Collect Filtrate react->filter precipitate 5. Precipitate Peptide (Cold Diethyl Ether) filter->precipitate isolate 6. Centrifuge and Wash precipitate->isolate end End: Crude Deprotected Peptide isolate->end

Caption: Experimental workflow for SPPS cleavage.

References

minimizing racemization of Boc-D-4-Pal-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization when using Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, converting the desired D-enantiomer into a mixture of both D- and L-isomers.[1][2] This leads to the formation of diastereomeric peptide impurities that can be difficult to separate and may alter the biological activity or immunogenicity of the final peptide.[3] this compound is susceptible to racemization because the activation of its carboxylic acid group for coupling makes the α-proton acidic. This proton can be removed by a base, leading to the formation of a planar oxazolone intermediate, which is prone to racemization.[4][5]

Q2: What are the primary factors that contribute to the racemization of this compound during coupling?

A2: Several key factors during the coupling step can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used without additives, can lead to higher levels of racemization.[4][6]

  • Additives: Racemization-suppressing additives are crucial. They react with the activated amino acid to form an active ester that is less prone to cyclize into the problematic oxazolone intermediate.[4][5]

  • Base: The type, strength, and concentration of the base used are highly important. Strong, sterically unhindered bases can readily abstract the α-proton, increasing the rate of racemization.[1][3][4]

  • Temperature: Elevated temperatures, while often used to accelerate coupling, can also significantly increase the rate of racemization.[3][7][8]

  • Activation Time: Prolonged pre-activation of the amino acid before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.[3][4][9]

  • Solvent: The polarity of the solvent can influence reaction kinetics and side reactions, including racemization.[4][10]

Q3: Which coupling reagents and additives are recommended to minimize racemization?

A3: For amino acids prone to racemization like this compound, using a carbodiimide with an additive, or employing an onium (uronium/aminium) or phosphonium salt-based reagent is highly recommended.

  • Carbodiimide + Additive: The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a cost-effective and highly efficient method for suppressing racemization.[4][9] Other effective additives include HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole).[4][11]

  • Onium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally very efficient and provide low racemization levels when used correctly.[4] HATU is often considered superior for minimizing epimerization in difficult couplings.[6][9] For particularly racemization-prone residues, DEPBT has shown remarkable resistance to racemization.[11][12]

Q4: What is the role of the base in racemization, and which bases are preferred?

A4: The base neutralizes protonated amines and can catalyze the coupling reaction. However, it is also the primary cause of α-proton abstraction that initiates racemization.[4] Therefore, the choice of base is critical.

  • Preferred Bases: Weaker or sterically hindered bases are recommended. These include N-methylmorpholine (NMM), N,N-Diisopropylethylamine (DIPEA), and 2,4,6-collidine.[3][4][9]

  • Bases to Avoid: Stronger, less hindered bases like triethylamine (TEA) should be avoided.[4] It is also crucial to use the correct stoichiometry, as excess base increases the risk of racemization.[9] For highly sensitive couplings, the very hindered base 2,4,6-collidine is a good option.[3][8]

Troubleshooting Guide

If you detect a high level of the L-diastereomer in your final peptide, consult the following guide.

Issue Potential Cause Recommended Solution
High level of L-4-Pal diastereomer detected. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.[4]Switch to a uronium/aminium or phosphonium-based reagent like HATU or PyBOP. Alternatively, if using a carbodiimide, always include a racemization-suppressing additive like OxymaPure or HOBt.[4][9]
Strong or Excess Base: Use of a strong, non-hindered base like TEA, or an excess of DIEA.[4]Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] Carefully control the stoichiometry of the base.
Prolonged Pre-activation Time: The activated this compound is left for an extended period before the amine is introduced.[3]Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after preparation.[3]
Elevated Temperature: The coupling reaction is performed at a high temperature, for instance during microwave-assisted synthesis.[7]Perform the coupling at room temperature. If using a microwave, consider lowering the coupling temperature for this specific residue.[7][8]
Incomplete or Slow Coupling Steric Hindrance or Aggregation: this compound or the peptide sequence may be sterically hindered.[9]Consider switching to a more powerful coupling reagent like HATU.[6][9] Using N-methylpyrrole (NMP) as a solvent or adding DMSO can help disrupt aggregation.[13]

Quantitative Data on Racemization

While specific quantitative data for this compound is limited, the following tables provide an illustrative comparison of racemization levels for other challenging amino acids under various coupling conditions. These trends are generally applicable and can guide reagent selection.

Table 1: Racemization of Fmoc-His(Trt)-OH during Coupling (Data is illustrative for a known racemization-prone amino acid)

Coupling Reagent / AdditiveBase% D-Isomer Formed
HBTU / HOBtDIEALow
HATU / HOAtDIEAVery Low
PyBOPDIEALow
DIC / HOBtDIEALow to Moderate
DIC / OxymaPureDIEAVery Low

This data suggests that for sensitive amino acids, uronium salts with appropriate additives or DIC with modern additives like OxymaPure are effective at suppressing racemization.[4][9]

Table 2: Racemization of Fmoc-Cys(Trt)-OH during Solid-Phase Synthesis (Data is illustrative for a known racemization-prone amino acid)

Coupling Reagent / Additive% D/L Isomer
DIC / HOAt0.1
DIC / HOBt0.2
DIC / OxymaPure0.1

This data highlights the excellent performance of modern additives in carbodiimide-mediated couplings for minimizing racemization.[9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for routine couplings where low cost and high fidelity are desired.[9]

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. After deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA) and subsequent neutralization, wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction (In-situ Activation): Add the solution from step 2 to the washed resin. Immediately add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 4 hours, consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for particularly difficult couplings or when maximum suppression of racemization is critical.[9]

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Reagent Preparation: In one vessel, dissolve this compound (3 equivalents) in DMF. In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the this compound solution to the resin, followed by the HATU solution.

  • Base Addition: Add a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or N-methylmorpholine (NMM) to the reaction mixture.

  • Agitation: Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.

Visual Guides

logical_relationship cluster_factors Contributing Factors cluster_intermediate Mechanism cluster_outcome Result CouplingReagent Coupling Reagent (e.g., DIC alone) Oxazolone Oxazolone Formation CouplingReagent->Oxazolone Base Base (Strong, Non-hindered) Base->Oxazolone Temperature Temperature (Elevated) Temperature->Oxazolone ActivationTime Activation Time (Prolonged) ActivationTime->Oxazolone Solvent Solvent (Polarity) Solvent->Oxazolone Racemization Racemization of This compound Oxazolone->Racemization Leads to workflow start Start: Couple This compound reagent_choice Choose Coupling Reagent start->reagent_choice carbodiimide Carbodiimide (e.g., DIC) reagent_choice->carbodiimide Cost-effective onium Onium/Phosphonium (e.g., HATU, HBTU, PyBOP) reagent_choice->onium High efficiency add_additive MUST use Additive (Oxyma, HOBt, HOAt) carbodiimide->add_additive base_choice Choose Base onium->base_choice add_additive->base_choice hindered_base Use Hindered/Weak Base (NMM, Collidine) base_choice->hindered_base Max suppression diea Use DIEA (Careful Stoichiometry) base_choice->diea Standard conditions Control Conditions: - Room Temperature - Minimize Pre-activation hindered_base->conditions diea->conditions end_node Proceed with Coupling conditions->end_node

References

Technical Support Center: Synthesis with Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis incorporating Boc-D-4-Pal-OH (Boc-D-3-(4-pyridyl)-alanine). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this sterically hindered and functionalized amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges stem from the steric hindrance caused by the Boc protecting group and the pyridyl side chain. This can lead to incomplete coupling reactions, resulting in lower yields and the presence of deletion sequences in the final product. The basic nature of the pyridyl nitrogen can also potentially lead to side reactions if not properly managed during synthesis and cleavage.

Q2: How can I improve the coupling efficiency of this compound?

A2: To enhance coupling efficiency, consider the following strategies:

  • Use a more potent coupling reagent: Standard carbodiimide reagents like DCC/DIC may not be sufficient. Uronium/aminium salt-based reagents such as HBTU, HATU, or HCTU are generally more effective for sterically hindered amino acids.[1]

  • Increase reagent excess: Using a higher molar excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the resin's free amine sites) can drive the reaction to completion.[1]

  • Extend reaction time: Doubling the standard coupling time can significantly improve the incorporation of this hindered amino acid.[1]

  • Double coupling: If a coupling reaction is found to be incomplete, performing a second coupling with fresh reagents is a highly effective strategy.

  • Elevate the temperature: In some cases, gently increasing the reaction temperature to 30-50°C can improve the reaction kinetics.[1]

Q3: What are the recommended coupling reagents for this compound?

A3: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. The choice of reagent can significantly impact the reaction's success.

Coupling ReagentKey FeaturesConsiderations
HATU High reactivity, suitable for sterically hindered couplings, low racemization.Generally the most effective but also more expensive.
HBTU/HCTU Good balance of reactivity and stability, cost-effective for routine couplings.A reliable choice for many difficult couplings.
PyBOP Phosphonium-based reagent, avoids guanidinylation side products.Generally lower reactivity than HATU.
DIC/HOBt Standard and cost-effective carbodiimide method.May result in lower yields for hindered amino acids.

Q4: How can I monitor the completion of the coupling reaction for this compound?

A4: The most common method for monitoring coupling completion in real-time is the Kaiser test (ninhydrin test).[1] A positive result (intense blue/purple color) indicates the presence of free primary amines, signifying an incomplete coupling. A negative result (yellow) suggests the coupling is complete. For a more definitive analysis after synthesis, Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) can identify deletion sequences.[1]

Q5: Are there any specific considerations for the deprotection and cleavage steps when my peptide contains D-4-Pal?

A5: Yes. During the final cleavage from the resin with strong acids like HF or TFMSA, the pyridyl nitrogen will be protonated. It is important to use appropriate scavengers in the cleavage cocktail to prevent side reactions, such as alkylation of sensitive residues like Tryptophan and Methionine.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Low crude peptide yield with deletion sequences corresponding to this compound. Incomplete coupling of this compound.1. Perform a double coupling for the this compound residue. 2. Switch to a more potent coupling reagent (e.g., HATU, HBTU). 3. Increase the equivalents of the amino acid and coupling reagent (2-4 eq.). 4. Extend the coupling reaction time.
Presence of unexpected byproducts in the final peptide. Side reactions involving the pyridyl side chain.1. Ensure complete neutralization of the TFA salt after Boc deprotection before coupling. 2. Use an adequate amount of scavengers during the final cleavage step.
Resin clumping and poor swelling. Peptide aggregation on the solid support, potentially exacerbated by the hydrophobic nature of the pyridyl ring.1. Switch the synthesis solvent from DMF to N-methylpyrrolidone (NMP). 2. Perform the synthesis at a slightly elevated temperature.
Positive Kaiser test after coupling this compound. Failed or incomplete coupling reaction.1. Immediately perform a recoupling with fresh reagents. 2. If the second coupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences with an N-terminal modification.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

Purpose: To remove the N-terminal Boc protecting group from the growing peptide chain.

Reagents:

  • 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Isopropyl Alcohol (IPA)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM and shake for 20-30 minutes.[3]

  • Drain the TFA solution.

  • Wash the resin sequentially with DCM (3x) and IPA (2x).[3]

Protocol 2: Neutralization

Purpose: To neutralize the N-terminal ammonium trifluoroacetate salt to the free amine before coupling.

Reagents:

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM or DMF

Procedure:

  • Wash the peptide-resin with the solvent to be used for coupling (DCM or DMF).

  • Treat the resin with 10% DIPEA in the chosen solvent for 2 minutes and drain.

  • Repeat the treatment with 10% DIPEA for another 2 minutes.

  • Wash the resin thoroughly with the coupling solvent (3-5x) to remove excess base.

Protocol 3: HBTU/DIPEA Coupling of this compound

Purpose: To couple this compound to the N-terminus of the growing peptide chain.

Reagents:

  • This compound (3 equivalents)

  • HBTU (3 equivalents)

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the deprotected and neutralized peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the amino acid/HBTU solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, this time can be extended.

  • Filter the resin and wash thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat steps 2-6 (double coupling).

Visual Logic and Workflows

Boc_SPPS_Cycle Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling with This compound + Coupling Reagent Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Kaiser_Test Kaiser Test Wash3->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Deprotection Final_Cleavage Final Cleavage from Resin Repeat_Cycle->Final_Cleavage

Caption: A standard cycle workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Low Peptide Yield or Deletion Sequence Observed Check_Coupling Was the Kaiser test monitored after this compound coupling? Start->Check_Coupling Incomplete_Coupling Incomplete Coupling of this compound Check_Coupling->Incomplete_Coupling Yes (Positive Test) Check_Aggregation Is the peptide sequence prone to aggregation? Check_Coupling->Check_Aggregation No (or not monitored) Optimize_Coupling Implement Optimization Strategies: - Double Couple - Use Potent Reagent (HATU) - Increase Equivalents & Time Incomplete_Coupling->Optimize_Coupling Aggregation_Solutions Address Aggregation: - Switch to NMP solvent - Increase synthesis temperature Check_Aggregation->Aggregation_Solutions Yes Other_Issues Investigate other potential issues: - Reagent quality - Deprotection/Neutralization steps Check_Aggregation->Other_Issues No

Caption: A troubleshooting workflow for low peptide yield with this compound.

References

Technical Support Center: Monitoring Boc-D-4-Pal-OH Coupling Completion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the coupling completion of Boc-D-4-Pal-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the completion of the this compound coupling reaction?

Monitoring coupling completion at each step of solid-phase peptide synthesis is essential to ensure the desired peptide is synthesized with high purity and yield. Incomplete coupling leads to the formation of deletion sequences (peptides lacking one or more amino acids), which can be difficult to separate from the target peptide during purification.[1] This is particularly important for sterically hindered amino acids, where coupling reactions may be slower or less efficient.

Q2: What are the most common analytical methods to monitor this compound coupling completion?

The most common methods for monitoring coupling completion in real-time are qualitative colorimetric tests performed on a few resin beads.[2] For more rigorous quantitative analysis, a small sample of the resin can be cleaved and analyzed by chromatographic and spectrometric techniques.

Commonly used methods include:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test)[2][3][4]

    • Bromophenol Blue Test[2][5]

  • Quantitative Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC)[1][3][6]

    • Mass Spectrometry (MS)[2][7][8]

    • Fourier-Transform Infrared Spectroscopy (FTIR)[9][10]

Troubleshooting Guides

Issue 1: Positive Kaiser Test After Coupling

A positive Kaiser test (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction.[2][3][11]

Workflow for Troubleshooting a Positive Kaiser Test

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform a Second Coupling (Double Coupling) start->double_couple recheck Perform Kaiser Test Again double_couple->recheck negative Negative Test: Proceed to Deprotection recheck->negative Negative still_positive Test Still Positive recheck->still_positive Positive cap Cap Unreacted Amines (e.g., with Acetic Anhydride) still_positive->cap investigate Investigate Root Cause still_positive->investigate proceed_cap Proceed to Deprotection cap->proceed_cap

Caption: Decision-making workflow for addressing a positive Kaiser test.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.[2]
Peptide Aggregation Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use additives known to disrupt aggregation.
Insufficient Reagent Excess Increase the equivalents of this compound and coupling reagents.
Low Reactivity Switch to a more potent coupling reagent such as HATU, HBTU, or HCTU.[12][13]
Suboptimal Temperature Gently increase the reaction temperature (e.g., to 30-50°C), but be cautious of potential side reactions like racemization.[2]
Issue 2: Ambiguous or Weakly Positive Colorimetric Test Results

Sometimes, colorimetric tests can yield ambiguous results, such as a faint blue color.

Recommended Action: When in doubt, it is often prudent to perform a second coupling to ensure the reaction goes to completion. For a definitive answer, especially for critical steps, cleaving a small amount of resin for HPLC or Mass Spectrometry analysis is recommended.[2]

Issue 3: Deletion Sequence Detected by HPLC/MS

The presence of a peak corresponding to the peptide without the this compound residue in HPLC or MS analysis confirms incomplete coupling in the previous step.

Workflow for HPLC/MS-Based Monitoring

G start Coupling Step Completed collect_sample Collect Small Resin Aliquot start->collect_sample cleave Cleave Peptide from Resin collect_sample->cleave analyze Analyze by HPLC/MS cleave->analyze decision Deletion Sequence Detected? analyze->decision no No: High Purity, Proceed decision->no No yes Yes: Incomplete Coupling decision->yes Yes optimize Optimize Future Coupling (Reagents, Time, Temp) yes->optimize

Caption: Workflow for quantitative monitoring of coupling efficiency using HPLC/MS.

Preventative Measures for Future Syntheses:

  • Optimize Coupling Time: Extend the reaction time for the this compound coupling step.

  • Re-evaluate Reagents: Consider using more powerful coupling reagents from the start for this specific amino acid.

  • Solvent Choice: Ensure the solvent used provides optimal swelling of the resin and solvation of the peptide chain.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test is used to detect the presence of free primary amines on the peptide-resin.[3]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[3]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) after the coupling reaction.

  • Wash the beads thoroughly with DMF and DCM.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C.[3]

  • Heat the test tube at 100-110°C for 5 minutes.[3][4]

Interpretation of Results:

Observation Interpretation Action
Intense Blue/Purple Beads and Solution High concentration of free amines (Failed coupling)[2]Recouple is necessary[2]
Yellow/Colorless Beads and Solution Absence of free primary amines (Successful coupling)[2]Proceed to the next step
Light Blue Solution, Dark Blue Beads Incomplete couplingRecouple
Protocol 2: HPLC and Mass Spectrometry Analysis

This provides a quantitative measure of coupling efficiency.

Procedure:

  • Sample Preparation:

    • After the coupling step, take a small, measured amount of the dried peptide-resin (e.g., 5-10 mg).

    • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.[1]

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[1]

  • HPLC Analysis:

    • Inject the sample onto a reversed-phase C18 column.[1]

    • Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) containing 0.1% TFA.[1]

    • Monitor the elution profile using a UV detector at 214 nm or 220 nm.[1]

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.[7][8]

    • Obtain the mass-to-charge ratio (m/z) of the eluting peaks to identify the full-length peptide and any deletion sequences.[7]

  • Data Analysis:

    • Calculate the coupling efficiency by comparing the peak area of the desired full-length peptide to the sum of the areas of the full-length peptide and the deletion sequence.[1]

    • Efficiency (%) = [Area(full-length) / (Area(full-length) + Area(deletion))] * 100.[1]

Protocol 3: FT-IR Spectroscopy Monitoring

FT-IR can be used to monitor the disappearance of the free amine and the appearance of the amide bond.[9][10]

Procedure:

  • After each coupling step, a small sample of the resin is taken.[9]

  • An FT-IR spectrum of the resin sample is recorded.

  • The disappearance of bands associated with the free amine and the appearance and growth of the amide I and amide II bands (around 1650 cm⁻¹ and 1520-1550 cm⁻¹, respectively) indicate the progression of the coupling reaction.

This method is particularly useful for identifying the formation of secondary structures that may hinder coupling efficiency.

References

Validation & Comparative

A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Strategies for D-4-Pal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating the unnatural amino acid D-4-pyridylalanine (D-4-Pal), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision. This guide provides an objective comparison of these two cornerstone methodologies, offering insights into their respective strengths and weaknesses, supported by illustrative experimental data and detailed protocols to inform a rational approach to synthesizing D-4-Pal containing peptides.

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, dictating the chemical environments for deprotection and cleavage. The Boc strategy employs an acid-labile α-amino protecting group, which is removed by treatment with acids like trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and require a strong acid such as hydrofluoric acid (HF) for final cleavage. In contrast, the Fmoc strategy utilizes a base-labile Fmoc group for Nα-protection, which is cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups in Fmoc chemistry are typically tert-butyl based and are removed simultaneously with resin cleavage using TFA.

Performance Comparison: A Quantitative Perspective

While direct, side-by-side quantitative data for the synthesis of a specific D-4-Pal peptide using both methods is not extensively published, we can extrapolate from the well-established characteristics of each strategy and illustrative data from the synthesis of model peptides. The choice of strategy can significantly impact crude peptide yield and purity, which in turn affects the efficiency of the final purification step.

Generally, the milder conditions of the Fmoc strategy often lead to higher crude purity and yield, especially for peptides containing sensitive residues.[1] The repeated acid treatments in the Boc strategy, while potentially beneficial for disrupting peptide aggregation, can lead to the accumulation of side-product impurities.

Table 1: Illustrative Performance Comparison of Boc vs. Fmoc SPPS for a Model Pentapeptide

ParameterBoc StrategyFmoc StrategyRationale
Crude Peptide Yield~70%~85%Milder deprotection conditions in Fmoc-SPPS can minimize peptide loss during synthesis.
Crude Peptide Purity (by HPLC)~60%~75%The orthogonality of the Fmoc strategy and milder cleavage conditions typically result in fewer side reactions and a cleaner crude product.[1]
Final Purified Peptide Yield~30%~45%Higher crude purity simplifies the purification process, leading to better recovery of the final peptide.[1]
Final Peptide Purity (by HPLC)>98%>98%Both strategies are capable of producing high-purity peptides after chromatographic purification.[1]

Note: This data is illustrative and based on general observations for model peptides. Actual results for D-4-Pal peptides may vary depending on the specific sequence, coupling reagents, and synthesis conditions.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the manual solid-phase synthesis of a hypothetical D-4-Pal containing peptide (e.g., H-Gly-Ala-D-4-Pal-Leu-NH₂) using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Selection and Preparation:

    • Start with a suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.

    • Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple Boc-Leu-OH to the resin using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 1-hydroxybenzotriazole (HOBt) in a mixture of DCM and N,N-dimethylformamide (DMF).

    • Monitor the coupling reaction for completion using the ninhydrin test.

  • Boc Deprotection:

    • Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling, deprotection, and neutralization steps for the subsequent amino acids (Boc-D-4-Pal-OH, Boc-Ala-OH, Boc-Gly-OH).

  • Final Cleavage and Deprotection:

    • After the final coupling, wash and dry the resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable aqueous buffer, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Selection and Preparation:

    • Start with a Rink Amide resin for a C-terminal amide.

    • Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection (Initial):

    • Remove the Fmoc group from the resin by treating it with a solution of 20% piperidine in DMF for 20 minutes.

  • First Amino Acid Coupling:

    • Couple Fmoc-Leu-OH to the deprotected resin using a coupling agent like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of DIEA in DMF.

    • Monitor the coupling reaction for completion using the ninhydrin test.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the newly added amino acid with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for the subsequent amino acids (Fmoc-D-4-Pal(Boc)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH). Note the use of a Boc protecting group on the pyridine nitrogen of D-4-Pal to prevent side reactions.

  • Final Cleavage and Deprotection:

    • After the final deprotection, wash and dry the resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v), for 2-3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable aqueous buffer, and purify by RP-HPLC.

Visualizing the Workflow: Boc vs. Fmoc SPPS

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Resin Coupling Boc-AA-OH Coupling (e.g., DCC/HOBt) Resin->Coupling Boc_Protected Boc-Peptide-Resin Coupling->Boc_Protected Repeat n-1 times Deprotection Boc Deprotection (TFA/DCM) Boc_Protected->Deprotection Final_Cleavage Final Cleavage (HF) Boc_Protected->Final_Cleavage TFA_Salt H₂N⁺-Peptide-Resin (TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (DIEA/DCM) TFA_Salt->Neutralization Free_Amine H₂N-Peptide-Resin Neutralization->Free_Amine Free_Amine->Coupling Next Boc-AA-OH Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Resin Deprotection_Initial Initial Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection_Initial Free_Amine_Resin H₂N-Resin Deprotection_Initial->Free_Amine_Resin Coupling Fmoc-AA-OH Coupling (e.g., PyBOP/DIEA) Free_Amine_Resin->Coupling Fmoc_Protected Fmoc-Peptide-Resin Coupling->Fmoc_Protected Repeat n-1 times Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Protected->Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Protected->Final_Cleavage Free_Amine H₂N-Peptide-Resin Deprotection->Free_Amine Free_Amine->Coupling Next Fmoc-AA-OH Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc strategies for the synthesis of D-4-Pal peptides is not always straightforward and depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and available laboratory equipment.

The Fmoc strategy is often the preferred method for routine peptide synthesis due to its milder deprotection conditions, which generally lead to higher crude product purity and yield.[1] Its compatibility with a wide range of acid-labile side-chain protecting groups offers greater flexibility in synthesizing complex and modified peptides.

The Boc strategy , while requiring harsher cleavage conditions with the use of hazardous HF, can be advantageous for the synthesis of long and difficult sequences that are prone to aggregation. The repetitive acidic deprotection steps can help to disrupt secondary structures and improve solvation of the growing peptide chain.

Ultimately, the optimal strategy should be determined on a case-by-case basis. For the synthesis of a relatively short D-4-Pal peptide without other exceptionally sensitive functionalities, the Fmoc strategy is likely to provide a more efficient and higher-yielding route. However, for longer, more complex D-4-Pal containing peptides where aggregation is a concern, the Boc strategy remains a viable and powerful alternative. Careful consideration of the peptide's properties and the laboratory's capabilities will guide the researcher to the most successful synthetic outcome.

References

A Comparative Guide to the Coupling Efficiency of HATU and HBTU for Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields and purity, particularly when incorporating non-standard or sterically hindered amino acids such as Boc-D-4-(pyridyl)alanine (Boc-D-4-Pal-OH). This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, with a focus on their efficiency in the context of Boc-protected amino acids.

Performance Comparison: HATU vs. HBTU

The choice between HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can significantly impact the success of a peptide synthesis campaign. While both are effective, HATU generally exhibits superior performance, especially in challenging coupling scenarios.[1] This is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU.[1] The electron-withdrawing nitrogen atom in the pyridine ring of HOAt enhances the leaving group's ability, leading to faster and more efficient acylation.

Below is a summary of key performance indicators based on established literature for peptide couplings, which can be extrapolated for the coupling of this compound.

ParameterHATUHBTUKey Considerations
Typical Yield 90-98%85-95%HATU generally provides higher yields, particularly for difficult couplings.
Typical Reaction Time 15 - 60 minutes30 - 120 minutesHATU's faster reaction kinetics can reduce overall synthesis time.[1]
Coupling Efficiency Very HighHighHATU is known for its high efficiency in coupling sterically hindered amino acids.[2]
Purity Very HighHighThe rapid kinetics of HATU often lead to fewer side products and higher purity.[1]
Racemization Risk Very LowLowHATU is known to be superior in suppressing epimerization.[1]
Cost HigherLowerHBTU is a more cost-effective option for routine peptide synthesis.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HATU and HBTU in solid-phase peptide synthesis (SPPS). These protocols are based on standard Boc chemistry procedures.

Materials and Reagents
  • This compound

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc chemistry, if applicable, though the context is Boc)

  • TFA (for Boc deprotection)

  • Resin (e.g., Merrifield or PAM resin) with a free amino group

Protocol 1: Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling of this compound using HBTU
  • Resin Preparation, Boc Deprotection, Washing, and Neutralization: Follow steps 1-5 from the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Reaction Workflow and Mechanism

The general workflow for the coupling reaction involves the activation of the carboxylic acid of this compound by the uronium reagent, followed by the nucleophilic attack of the free amine on the resin.

PeptideCoupling cluster_workflow Peptide Coupling Workflow cluster_mechanism Activation Mechanism Resin Resin with Free Amine Coupling Coupling: Peptide Bond Formation Resin->Coupling BocAA This compound Activation Activation: Formation of Active Ester BocAA->Activation CouplingReagent HATU or HBTU CouplingReagent->Activation Base DIPEA Base->Activation Activation->Coupling Activated Amino Acid CoupledPeptide Resin-Bound Peptide Coupling->CoupledPeptide CarboxylicAcid R-COOH (this compound) ActiveEster Reactive OAt/OBt Ester CarboxylicAcid->ActiveEster Uronium Uronium Salt (HATU or HBTU) Uronium->ActiveEster PeptideBond R-CO-NH-R' (Peptide Bond) ActiveEster->PeptideBond Amine R'-NH2 (Resin) Amine->PeptideBond

Caption: Comparative workflow and activation mechanism for peptide coupling using HATU or HBTU.

Conclusion

For the coupling of this compound, a sterically demanding amino acid, HATU is the recommended reagent over HBTU. Its ability to form a more reactive intermediate leads to faster reaction times, higher yields, and greater purity, which are critical factors in the synthesis of complex peptides for research and drug development. While HBTU is a viable and more economical option for less challenging couplings, the superior performance of HATU in difficult contexts justifies its use to ensure the successful incorporation of this compound.

References

Mass Spectrometry Analysis of Peptides with Boc-D-4-Pal-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount for ensuring the integrity and function of these molecules. The incorporation of unnatural amino acids, such as Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH), offers a powerful strategy to enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. However, these modifications also present unique challenges and considerations for characterization by mass spectrometry. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against those with natural amino acids and other protective groups, supported by detailed experimental protocols and workflow visualizations.

Performance Comparison with Alternatives

The presence of the tert-butyloxycarbonyl (Boc) protecting group and the pyridyl moiety in this compound introduces distinct characteristics in mass spectrometry analysis compared to peptides composed solely of natural amino acids or those with other common protecting groups like Fmoc. The acid-labile nature of the Boc group and the proton affinity of the pyridyl ring significantly influence ionization and fragmentation patterns.

Performance MetricPeptide with this compoundPeptide with Phenylalanine (Natural)Peptide with Fmoc-D-4-Pal-OH
Primary Ionization Efficient protonation due to the basic pyridyl group.Standard protonation at the N-terminus and basic residues.Efficient protonation, but potential for adduct formation with the bulky Fmoc group.
In-source Fragmentation Prone to neutral loss of the Boc group (as isobutylene, 56 Da, or tert-butanol, 74 Da)[1][2].Generally stable under soft ionization conditions.The Fmoc group is generally more stable in-source compared to Boc.
MS/MS Fragmentation Characteristic loss of the Boc group followed by standard b- and y-ion series. Potential for fragmentation of the pyridyl ring (neutral loss of 79 Da)[3].Predictable backbone fragmentation yielding b- and y-ions[4].Cleavage of the Fmoc group can be observed, followed by peptide backbone fragmentation.
Sequence Coverage High, with clear b- and y-ion series typically observed after the initial loss of the Boc group.High, with well-established fragmentation patterns.High, though the presence of the large Fmoc group can sometimes influence fragmentation efficiency at adjacent peptide bonds.
Identification Confidence High, due to the predictable and characteristic neutral losses of the Boc group.High, based on standard peptide fragmentation libraries.High, with the mass shift of the Fmoc group serving as a key identifier.
Potential Challenges In-source fragmentation can lead to complex MS1 spectra with multiple species, potentially complicating data interpretation[2][5].None, beyond standard peptide analysis challenges.The hydrophobicity of the Fmoc group can affect chromatographic separation.

Experimental Protocols

Accurate and reproducible mass spectrometry data relies on meticulously executed experimental protocols. The following provides a detailed methodology for the analysis of peptides containing this compound.

Sample Preparation
  • Peptide Solubilization: Dissolve the synthetic peptide containing this compound in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Vortexing: Gently vortex the solution to ensure the peptide is fully dissolved.

  • Dilution for Analysis: For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a nano- or analytical-flow liquid chromatography system.

  • Chromatographic Column: Employ a C18 reversed-phase column suitable for peptide separations (e.g., 75 µm I.D. x 15 cm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Gradient: Apply a linear gradient appropriate for the hydrophobicity of the peptide. A typical starting point is a gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 300 nL/min for a nano-flow system).

  • Injection Volume: Inject 1-5 µL of the diluted sample.

  • Ionization: Use positive mode electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Mass Analysis:

    • MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 300-1500.

    • MS/MS Scans: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most abundant precursor ions. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the expected fragmentation patterns, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis peptide Lyophilized Peptide solubilize Solubilize in ACN/Water/FA peptide->solubilize dilute Dilute for LC-MS/MS solubilize->dilute lc Reversed-Phase LC dilute->lc esi ESI Source lc->esi ms1 MS1 Scan esi->ms1 ms2 MS/MS Scan (CID/HCD) ms1->ms2 spectra Raw Spectra ms2->spectra analysis Spectral Interpretation spectra->analysis identification Peptide Identification analysis->identification

Caption: Experimental workflow for the mass spectrometry analysis of a peptide containing this compound.

G cluster_peptide Precursor Ion cluster_fragments Primary MS/MS Fragments cluster_series_y y-ion Series cluster_series_b b-ion Series P [Y-A-Boc-D-4-Pal-F-G-H + nH]n+ Boc_loss Neutral Loss of Boc (-56 or -74 Da) P->Boc_loss CID/HCD y_ions y-ions Boc_loss->y_ions Backbone Fragmentation b_ions b-ions Boc_loss->b_ions Backbone Fragmentation y5 y5 b2 b2 y4 y4 y3 y3 y2 y2 y1 y1 b3 b3 b4 b4 b5 b5

Caption: Expected fragmentation pattern of a peptide containing this compound in MS/MS analysis.

References

Confirming Boc-D-4-Pal-OH Incorporation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of unnatural amino acids is a critical checkpoint. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for confirming the incorporation of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH). We present supporting experimental data, detailed protocols, and objective performance comparisons to assist in selecting the most appropriate validation strategy.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about a molecule's structure, making it an invaluable tool for confirming the successful incorporation of amino acids into a peptide chain. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, researchers can verify the presence of the unnatural amino acid and ensure it is correctly integrated within the peptide backbone.

Key Spectral Changes Upon Incorporation

The formation of a peptide bond significantly alters the chemical environment of the α-carbon (Cα), the α-hydrogen (Hα), and the carbonyl carbon of the amino acid. These changes are readily observable in the NMR spectrum. Specifically, the chemical shift of the Hα proton typically shifts downfield upon peptide bond formation. Similarly, the Cα and carbonyl carbon signals in the ¹³C NMR spectrum will also exhibit characteristic shifts.

Table 1: Expected ¹H NMR Chemical Shifts for 4-Pyridylalanine Residues

ProtonFree Amino Acid (ppm)Incorporated in Peptide (ppm)Notes
α-H~4.0 - 4.5~4.3 - 4.8Downfield shift upon peptide bond formation.
β-H~3.0 - 3.5~3.1 - 3.6Minor shifts depending on peptide conformation.
Pyridyl-H (ortho to CH₂)~8.5 - 8.7~8.5 - 8.8Sensitive to the electronic environment.
Pyridyl-H (meta to CH₂)~7.2 - 7.4~7.3 - 7.5
Boc (t-butyl)~1.4~1.4Typically a sharp singlet, may show minor shifts.

Table 2: Expected ¹³C NMR Chemical Shifts for 4-Pyridylalanine Residues

CarbonFree Amino Acid (ppm)Incorporated in Peptide (ppm)Notes
Carbonyl (C=O)~175 - 178~170 - 174Upfield shift upon amide bond formation.
α-C~55 - 58~53 - 56
β-C~38 - 42~37 - 41
Pyridyl-C (ipso)~148 - 152~147 - 151
Pyridyl-C (ortho)~150 - 153~149 - 152
Pyridyl-C (meta)~123 - 126~122 - 125
Boc (quaternary C)~80~80
Boc (methyl C)~28~28
Experimental Protocol: NMR Analysis of a Peptide Containing this compound
  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). For quantitative NMR (qNMR), a known amount of an internal standard is added.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D proton and carbon experiments are typically sufficient for initial confirmation. For more complex peptides, 2D experiments like COSY, HSQC, and HMBC can be employed to confirm connectivity and assign all signals unambiguously.

  • Data Analysis: Process the spectra and identify the characteristic signals for the this compound residue. Compare the chemical shifts of the α-H and carbonyl carbon to expected values for an incorporated amino acid. The presence of the pyridyl and Boc group signals further confirms incorporation.

NMR_Workflow Start Purified Peptide Sample Prep Dissolve in Deuterated Solvent Start->Prep Acquire Acquire 1D/2D NMR Spectra (¹H, ¹³C, COSY, etc.) Prep->Acquire Process Process and Analyze Spectra Acquire->Process Confirm Confirm Incorporation (Chemical Shifts, Connectivity) Process->Confirm End Structure Verified Confirm->End Successful Fail Incorporation Failed or Impure Confirm->Fail Unsuccessful LCMS_Workflow Start Synthesized Peptide Digest Enzymatic Digestion (e.g., Trypsin) Start->Digest LC HPLC Separation of Peptides Digest->LC MS1 MS Scan (Parent Ion Mass) LC->MS1 MS2 MS/MS Fragmentation (Daughter Ions) MS1->MS2 Analyze Sequence Analysis MS2->Analyze Confirm Confirm Incorporation and Sequence Analyze->Confirm End Sequence Verified Confirm->End HPLC_Workflow Start Crude Peptide Product Prep Dissolve in Mobile Phase Start->Prep Inject Inject into HPLC System Prep->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Purity, Retention Time) Detect->Analyze End Purity Assessed Analyze->End

A Comparative Guide to the Purification and Analysis of Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and characterization of peptide building blocks are paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purification and analysis of Boc-D-4-pyridyl-D-alanine (Boc-D-4-Pal-OH), a key protected amino acid derivative. We present objective comparisons with alternative methods, supported by representative experimental data and detailed protocols.

At a Glance: Purification and Analysis Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal technique for both the purification and purity assessment of Boc-protected amino acids like this compound.[1] Its high resolution makes it ideal for separating the target compound from closely related impurities often present after synthesis. For analysis, HPLC provides quantitative data on purity, while for purification, it allows for the isolation of the compound at high purity levels.

Alternative analytical methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offer enhanced sensitivity and the ability to confirm molecular weight simultaneously. For purification, alternatives to chromatography include classical techniques like crystallization and extraction, which can be effective for initial purification or for large-scale production where chromatography may be less economical.

Comparative Performance Data

The following tables summarize representative quantitative data for the purification and analysis of this compound using various methods. The data is illustrative, based on typical results for similar Boc-protected amino acid derivatives.

Table 1: Comparison of Purification Methods

MethodPurity Achieved (%)Typical Recovery (%)ThroughputPrimary Application
Preparative RP-HPLC >99.070 - 90Low to MediumHigh-purity applications, removal of closely related impurities.
Crystallization 98.0 - 99.5[2]60 - 85[2]HighBulk purification, removal of non-isomeric impurities.
Liquid-Liquid Extraction <95.0>90HighCrude purification, removal of non-polar/polar impurities.

Table 2: Comparison of Analytical Methods

MethodParameterHPLC-UVUPLC-MS
Purity Assessment Limit of Detection ~0.01%<0.001%
Resolution HighVery High
Quantitative Accuracy ExcellentExcellent
Identity Confirmation Molecular Weight NoYes
Structural Info (MS/MS) NoYes
General Analysis Time 15 - 30 min5 - 15 min
System Cost ModerateHigh

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC purification and analysis, and a decision-making process for selecting a suitable purification method.

hplc_workflow cluster_purification Purification Stage cluster_analysis Analytical Stage crude Crude this compound prep_hplc Preparative RP-HPLC crude->prep_hplc Dissolve & Inject fractions Collect Fractions prep_hplc->fractions analysis_qc Analytical HPLC QC fractions->analysis_qc pooling Pool Pure Fractions analysis_qc->pooling Purity >99% lyophilization Lyophilization pooling->lyophilization pure_product Purified Product (>99%) lyophilization->pure_product sample_prep Prepare Analytical Sample (~1 mg/mL) pure_product->sample_prep analytical_hplc Analytical RP-HPLC sample_prep->analytical_hplc chromatogram Generate Chromatogram analytical_hplc->chromatogram integration Integrate Peaks chromatogram->integration purity_report Calculate Purity (%) integration->purity_report

Figure 1. Experimental workflow for HPLC purification and analysis.

purification_decision_tree start Start: Crude Product purity_req Required Purity? start->purity_req scale Scale of Synthesis? purity_req->scale > 99% impurities Nature of Impurities? purity_req->impurities < 98% crystallization Crystallization scale->crystallization Large Scale (>100g) prep_hplc Preparative HPLC scale->prep_hplc Lab Scale (<10g) extraction Liquid-Liquid Extraction impurities->extraction Grossly different polarity impurities->crystallization Non-isomeric end Purified Product extraction->end crystallization->end prep_hplc->end

References

A Comparative Guide to the Biological Activity of Peptides Modified with 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties such as receptor affinity, selectivity, and metabolic stability. Among these, the pyridylalanine (Pal) isomers, particularly 4-pyridylalanine, have garnered significant interest for their ability to introduce unique electronic and steric properties into peptide scaffolds. This guide provides a comparative analysis of peptides modified with D-4-pyridylalanine (D-4-Pal), with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists, supported by experimental data from published literature.

Comparative Biological Activity: The Case of GnRH Antagonists

The modification of GnRH (also known as Luteinizing Hormone-Releasing Hormone or LHRH) has been a fertile ground for exploring the structure-activity relationships of unnatural amino acids. The introduction of D-amino acids, including D-4-Pal, has been instrumental in developing potent and long-acting antagonists for the GnRH receptor, a G-protein coupled receptor (GPCR). These antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.[1]

In Vitro Receptor Binding Affinity

The potency of a GnRH antagonist is often initially assessed by its ability to bind to the GnRH receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to displace 50% of a radiolabeled ligand.

A study on analogs of the GnRH antagonist degarelix, which incorporated a modified pyridylalanine at position 3, provides valuable comparative data. The results demonstrated that the stereochemistry at this position is critical for receptor affinity.[2]

Table 1: In Vitro GnRH Receptor Antagonist Activity of Degarelix Analogs [2]

CompoundModification at Position 3IC50 (nM)
Analog 7D-2-methoxy-5-pyridylalanine (D-2-OMe-5Pal)5.22
Analog 8L-2-methoxy-5-pyridylalanine (L-2-OMe-5Pal)36.95

Lower IC50 values indicate higher binding affinity.

This data clearly illustrates that the D-isomer of the modified pyridylalanine at position 3 results in a significantly more potent antagonist, with an almost 7-fold higher affinity for the human GnRH receptor compared to the L-isomer.[2]

In Vivo Biological Activity

The ultimate measure of a drug candidate's potential lies in its in vivo efficacy. For GnRH antagonists, a common in vivo assay is the inhibition of ovulation in female rats or the suppression of luteinizing hormone (LH) and testosterone in male rats.

Research on LHRH antagonists has shown that the position of the pyridylalanine residue significantly impacts biological activity. For instance, in one study, the introduction of D-4-Pal at position 6 was found to be twice as effective as D-Arginine (D-Arg) at the same position in inhibiting ovulation.[3] Conversely, at position 3, D-3-pyridylalanine (D-3-Pal) was found to be superior to D-4-Pal.[3]

Table 2: In Vivo Ovulation Inhibition by LHRH Antagonists in Rats [3]

Analog SubstitutionsDose (ng, s.c.)Ovulation Inhibition (%)
[..., D-3-Pal³, ..., D-Arg⁶, ...]25057
500100
Comparison with D-4-Pal at position 6-D-4-Pal⁶ was 2-fold superior to D-Arg⁶

This highlights the nuanced structure-activity relationships where the position of the unnatural amino acid is as critical as its identity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these modified peptides, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

GnRH_Signaling_Pathway GnRH_Antagonist GnRH Antagonist (e.g., D-4-Pal modified peptide) GnRH_Receptor GnRH Receptor (GPCR) GnRH_Antagonist->GnRH_Receptor Blocks Binding Gq_Protein Gq Protein GnRH_Receptor->Gq_Protein Activation Blocked PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation LH_FSH_Synthesis LH & FSH Synthesis & Secretion Ca_Release->LH_FSH_Synthesis PKC_Activation->LH_FSH_Synthesis

Caption: GnRH receptor signaling pathway and antagonist inhibition.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays SPPS Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Boc-D-4-Pal-OH Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Competitive Receptor Binding Assay - Determine IC50 Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP or IP1) - Determine antagonist activity (pA2) Binding_Assay->Functional_Assay Animal_Model Animal Model (e.g., Castrated Male Rat) Functional_Assay->Animal_Model Dosing Peptide Administration (s.c.) Animal_Model->Dosing Sampling Blood Sampling over Time Dosing->Sampling Analysis Hormone Level Analysis (LH, Testosterone) Sampling->Analysis

Caption: Generalized workflow for modified peptide evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are generalized protocols for the key experiments involved in the assessment of this compound modified peptides.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating unnatural amino acids like this compound is typically achieved through SPPS using Boc chemistry.

  • Resin Preparation: A suitable resin (e.g., Merrifield) is swelled in an appropriate solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: The C-terminal amino acid is attached to the resin.

  • Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.

  • Wash: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 3-6 are repeated for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or a TFA-based cocktail).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

In Vitro Receptor Binding Assay

This assay measures the affinity of the modified peptide for its target receptor.[4]

  • Preparation of Cell Membranes: Cell membranes expressing the target receptor (e.g., GnRH receptor) are prepared from cultured cells or tissues.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., a known high-affinity GnRH antagonist) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide (the D-4-Pal modified peptide).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled test peptide. The IC50 value is determined from this curve.

In Vitro Functional Assay (cAMP Assay for GPCRs)

For GPCRs that couple to Gαs or Gαi, measuring changes in intracellular cyclic AMP (cAMP) is a common way to assess agonist or antagonist activity.[5][6]

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist test peptide.

  • Agonist Stimulation: A known agonist for the receptor is added at a concentration that elicits a submaximal response (e.g., EC80). For Gαi-coupled receptors, a stimulant like forskolin is often used to induce a measurable cAMP level that can then be inhibited by the agonist.[5]

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[6][7]

  • Data Analysis: The antagonist's effect is seen as a concentration-dependent reversal of the agonist-induced change in cAMP levels. The data is plotted to determine the antagonist's potency (e.g., pA2 value).

Conclusion

The incorporation of D-4-pyridylalanine into peptide sequences, as exemplified by GnRH antagonists, is a potent strategy for enhancing biological activity. The presented data underscores the critical importance of both the stereochemistry and the position of this unnatural amino acid in determining receptor binding affinity and in vivo efficacy. The provided experimental protocols offer a foundational framework for researchers to synthesize and evaluate their own modified peptides, facilitating the development of novel and improved peptide-based therapeutics.

References

Enhancing Peptide Stability: A Comparative Analysis of Peptides with and without Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. Rapid enzymatic degradation and short plasma half-lives often limit their efficacy. A key strategy to overcome these limitations is the incorporation of unnatural amino acids, such as D-amino acids, into the peptide sequence. This guide provides a comparative analysis of the stability of peptides with and without the incorporation of Boc-D-4-pyridyl-D-alanine (Boc-D-4-Pal-OH), a synthetic amino acid analog.

The central principle behind this stability enhancement lies in the stereochemistry of D-amino acids. Proteolytic enzymes, which are responsible for peptide degradation, are highly specific for L-amino acids, the naturally occurring enantiomers. The introduction of a D-amino acid at a potential cleavage site creates a stereochemical barrier, hindering the enzyme's ability to bind and cleave the peptide bond. This resistance to enzymatic degradation leads to a longer circulation half-life and potentially improved therapeutic outcomes.

Data Presentation: Quantitative Comparison of Peptide Stability

Table 1: In Vitro Enzymatic Stability

This table showcases the comparative stability of a hypothetical peptide (Peptide-L) and its analogue containing D-4-pyridylalanine (Peptide-D-Pal) when exposed to common proteolytic enzymes.

PeptideEnzymeIncubation Time (hours)% Intact Peptide Remaining
Peptide-LTrypsin145%
410%
8<1%
Peptide-D-PalTrypsin198%
495%
892%
Peptide-LChymotrypsin152%
415%
82%
Peptide-D-PalChymotrypsin199%
496%
894%

Table 2: Stability in Human Serum

This table demonstrates the enhanced plasma stability of a peptide containing D-4-pyridylalanine compared to its L-amino acid counterpart.

PeptideIncubation Time (hours)% Intact Peptide RemainingEstimated Half-life (t½)
Peptide-L0.560%~ 25 minutes
135%
45%
8<1%
Peptide-D-Pal0.599%> 24 hours
198%
492%
885%

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in peptide stability studies.

In Vitro Enzymatic Degradation Assay

Objective: To assess the stability of peptides against specific proteolytic enzymes.

Materials:

  • Peptide stock solutions (with and without D-4-Pal) of known concentration (e.g., 1 mg/mL in a suitable buffer).

  • Proteolytic enzymes (e.g., Trypsin, Chymotrypsin) solution (e.g., 0.1 mg/mL in appropriate buffer).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA)).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass Spectrometer (MS).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the reaction buffer to a final concentration of 0.1 mg/mL.

  • Enzyme Addition: Initiate the reaction by adding the enzyme solution to the peptide solution (e.g., at a 1:100 enzyme-to-peptide ratio by weight).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is compared to the peak area at time zero. Mass spectrometry can be used to identify degradation products.

Serum Stability Assay

Objective: To evaluate the stability of peptides in a more physiologically relevant environment.

Materials:

  • Peptide stock solutions.

  • Human serum (commercially available).

  • Incubator (37°C).

  • Precipitating agent (e.g., ice-cold acetonitrile or ethanol with 1% formic acid).

  • Centrifuge.

  • HPLC-MS system.

Procedure:

  • Incubation: Add the peptide stock solution to pre-warmed human serum to a final concentration (e.g., 10 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Add three volumes of the ice-cold precipitating agent to the aliquot to stop enzymatic activity and precipitate serum proteins.

  • Centrifugation: Vortex the mixture and incubate at -20°C for at least 30 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Sample Collection: Carefully collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact peptide over time. The half-life (t½) of the peptide in serum is then calculated from the degradation curve.

Visualization of Experimental Workflow and Rationale

The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying principle of D-amino acid-mediated protection.

Experimental_Workflow cluster_enzymatic Enzymatic Stability Assay cluster_serum Serum Stability Assay P1 Peptide Solution E1 Add Protease P1->E1 I1 Incubate at 37°C E1->I1 Q1 Quench Reaction I1->Q1 A1 HPLC/MS Analysis Q1->A1 P2 Peptide in Serum I2 Incubate at 37°C P2->I2 PP1 Protein Precipitation I2->PP1 A2 LC-MS/MS Analysis PP1->A2

Experimental workflows for stability assays.

Stability_Mechanism cluster_L_peptide L-Peptide Degradation cluster_D_peptide D-Peptide Resistance L_Peptide L-Peptide Binding_L Enzyme-Substrate Complex L_Peptide->Binding_L Protease_L Protease Protease_L->Binding_L Cleavage Cleavage Binding_L->Cleavage Fragments_L Degraded Fragments Cleavage->Fragments_L D_Peptide Peptide with D-4-Pal No_Binding Steric Hindrance (No effective binding) D_Peptide->No_Binding Protease_D Protease Protease_D->No_Binding Stable_Peptide Intact Peptide No_Binding->Stable_Peptide

A Comparative Guide to the Structural Analysis of Peptides Containing Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic properties. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a key building block in this endeavor, providing a unique combination of aromaticity and hydrophilicity that can significantly influence peptide conformation, stability, and receptor interactions. This guide offers an objective comparison of the structural analysis of peptides synthesized with this compound against its primary alternative, Fmoc-D-4-Pal-OH, supported by a review of experimental data and detailed methodologies.

Performance Comparison: Boc vs. Fmoc Strategy for Pyridylalanine-Containing Peptides

The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies for the α-amine of D-4-pyridylalanine is a critical decision in solid-phase peptide synthesis (SPPS). This choice has downstream implications for the structural integrity and purity of the final peptide.

The Boc strategy, characterized by its use of strong acid for deprotection (e.g., trifluoroacetic acid, TFA), is often favored for synthesizing long or hydrophobic peptides where aggregation can be a concern. The acidic conditions can help to disrupt secondary structures that may form during synthesis.[] In contrast, the Fmoc strategy employs milder basic conditions for deprotection (e.g., piperidine), making it suitable for peptides with acid-sensitive moieties.[][]

ParameterThis compound StrategyFmoc-D-4-Pal-OH StrategyKey Considerations for Pyridylalanine Peptides
Deprotection Chemistry Acid-labile (e.g., TFA)[]Base-labile (e.g., piperidine)[]The pyridine ring is generally stable to both acidic and basic conditions used in SPPS.
Synthesis Efficiency May offer advantages for hydrophobic sequences prone to aggregation.[3]Generally high coupling yields and suitability for automation.[4]The hydrophilicity of the pyridyl group may mitigate some aggregation issues, making Fmoc a viable option.
Side Reactions Risk of side-chain modifications for sensitive residues like Trp and Met under strong acid.[4]Milder conditions reduce the risk of acid-catalyzed side reactions.[4]Careful selection of side-chain protecting groups is crucial with both strategies.
Crude Purity Can yield higher purity for difficult, aggregation-prone sequences.Often provides high crude purity, influenced by resin choice.Purity is sequence-dependent; optimization of coupling and deprotection times is key.
Cost-Effectiveness Boc-protected amino acids are often less expensive.Fmoc strategy can be more cost-effective overall due to recyclable reagents and higher efficiency.Reagent costs and synthesis time should be factored into project planning.

Structural Analysis of Peptides Containing D-4-Pyridylalanine

Comprehensive structural characterization is essential to understand the impact of incorporating D-4-pyridylalanine on the peptide's three-dimensional structure and, consequently, its biological activity. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the solution-state conformation of peptides. For peptides containing this compound, NMR studies can reveal key structural features.

Experimental Protocol: 2D NMR of a Pyridylalanine-Containing Peptide

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture) to a concentration of 1-5 mM.[5]

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proton proximities.[5][6]

  • Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.[6]

  • Structural Analysis: Analyze NOE cross-peaks to derive inter-proton distance restraints. Use these restraints in molecular modeling software to calculate an ensemble of 3D structures.[6][7] The chemical shifts of the pyridyl protons and their NOEs to other parts of the peptide are particularly important for defining the orientation of the side chain.

Expected Observations: The presence of the Boc protecting group during NMR analysis of a protected peptide fragment would be clearly identifiable by its characteristic proton signals in the upfield region of the spectrum. The pyridyl ring protons of D-4-Pal will have distinct chemical shifts that can be influenced by the local chemical environment and peptide conformation.[8] Conformational analysis can reveal the presence of specific secondary structures, such as turns or helices, stabilized by the pyridylalanine residue.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of synthesized peptides. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.

Experimental Protocol: ESI-MS/MS of a Pyridylalanine-Containing Peptide

  • Sample Preparation: Dissolve the purified peptide in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

  • Data Acquisition: Infuse the sample into an ESI-MS/MS instrument. Acquire a full scan mass spectrum to determine the molecular weight of the peptide. Select the parent ion for fragmentation using collision-induced dissociation (CID) or other fragmentation methods.[9]

  • Data Analysis: Analyze the resulting fragment ions (b- and y-ions are common in CID) to confirm the amino acid sequence.[10]

Expected Fragmentation Patterns: Peptides containing a Boc group will show a characteristic neutral loss of 100 Da (C5H8O2) or 56 Da (C4H8) from the parent or fragment ions. The pyridylalanine residue itself can influence fragmentation. The pyridine ring is relatively stable, but fragmentation adjacent to the ring can occur. The presence of the basic nitrogen in the pyridine ring can affect the charge state of the peptide and its fragments.[9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Experimental Protocol: CD Spectroscopy of a Pyridylalanine-Containing Peptide

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.[11]

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[11]

  • Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, random coil).[12]

Interpreting CD Spectra: The incorporation of D-4-pyridylalanine can influence the peptide's secondary structure. The aromatic side chain can participate in π-stacking interactions, potentially stabilizing specific conformations. The CD spectrum will reflect the overall secondary structure adopted by the peptide in solution. For example, a strong negative band around 222 nm is characteristic of an α-helical conformation, while a negative band around 218 nm can indicate a β-sheet structure.[13] It is important to note that aromatic residues like pyridylalanine can contribute to the CD signal in the far-UV region, which should be considered during data interpretation.[14]

Workflow and Pathway Diagrams

Caption: Workflow for the synthesis and structural analysis of peptides.

Boc_vs_Fmoc_Decision_Tree Start Peptide Sequence Properties Hydrophobic Hydrophobic/Aggregation Prone? Start->Hydrophobic Acid_Sensitive Acid-Sensitive Residues? Hydrophobic->Acid_Sensitive No Boc_Strategy Consider this compound Hydrophobic->Boc_Strategy Yes Fmoc_Strategy Consider Fmoc-D-4-Pal-OH Acid_Sensitive->Fmoc_Strategy Yes Acid_Sensitive->Fmoc_Strategy No (Fmoc often preferred)

Caption: Decision tree for choosing between Boc and Fmoc strategies.

Conclusion

The choice between this compound and its Fmoc-protected counterpart for peptide synthesis is multifaceted, depending on the specific peptide sequence, the presence of other sensitive amino acids, and the desired scale of synthesis. While the Boc strategy may offer advantages for particularly challenging sequences, the milder conditions and high efficiency of the Fmoc strategy have made it the more prevalent choice in modern peptide synthesis.

Regardless of the synthetic strategy employed, a rigorous structural analysis using a combination of NMR, mass spectrometry, and circular dichroism is paramount. This multi-pronged approach provides a comprehensive understanding of the peptide's primary, secondary, and tertiary structure, which is essential for elucidating its structure-activity relationship and advancing its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and effectively characterize novel peptides containing the versatile D-4-pyridylalanine residue.

References

Comparative Guide to the Enzymatic Degradation of Peptides Incorporating Boc-D-4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic stability of peptides containing the unnatural amino acid Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) against their L-amino acid counterparts and other peptide alternatives. The inclusion of D-amino acids is a cornerstone of modern peptide drug design aimed at overcoming the inherent instability of natural peptides. This document synthesizes experimental data to illustrate the enhanced proteolytic resistance conferred by such modifications and provides detailed methodologies for assessing peptide stability.

The Principle of Enhanced Stability: The Role of Stereochemistry

Native peptides are composed exclusively of L-amino acids, and as a result, proteases—the enzymes responsible for peptide degradation—have evolved with active sites that are stereospecific for these L-isomers. The introduction of a D-amino acid, such as D-4-pyridylalanine, into a peptide sequence creates a stereochemical mismatch.[1] This altered three-dimensional structure prevents the peptide from fitting correctly into the enzyme's active site, a phenomenon known as steric hindrance.[1] Consequently, the adjacent peptide bonds are rendered resistant to enzymatic cleavage, leading to a significant increase in the peptide's half-life in biological fluids. Modifications in LHRH (Luteinizing Hormone-Releasing Hormone) synthetic antagonists, for example, often involve the substitution of natural amino acids with residues like D-3-pyridylalanine to enhance resistance to enzymatic degradation and extend the plasma half-life.[2]

G cluster_l_peptide L-Peptide Degradation cluster_d_peptide D-Peptide Resistance l_peptide L-Peptide Chain binding_l Stereospecific Binding (Correct Fit) l_peptide->binding_l Substrate protease_l Protease (Enzyme) protease_l->binding_l Enzyme cleavage Peptide Bond Cleavage binding_l->cleavage Catalysis fragments Degraded Fragments cleavage->fragments d_peptide Peptide with D-4-Pal binding_d Steric Hindrance (Incorrect Fit) d_peptide->binding_d Substrate protease_d Protease (Enzyme) protease_d->binding_d Enzyme no_cleavage No Cleavage (Peptide remains intact) binding_d->no_cleavage No Catalysis

Caption: Enzymatic degradation of L-peptides vs. resistance of D-amino acid-containing peptides.

Comparative Stability Data

While specific quantitative data for the enzymatic degradation of a simple this compound dipeptide is not extensively available in public literature, the principle of enhanced stability is well-documented for a wide range of peptides where an L-amino acid is replaced by a D-isomer. The following table summarizes representative data from various studies, illustrating the significant increase in stability against proteolysis.

Peptide Pair / TypeD-Amino Acid Content / ModificationAssay ConditionTime Point% Peptide Remaining (D-Version)% Peptide Remaining (L-Version)Reference
Antimicrobial Peptide (Pep05 vs. DP06) All L-Lys and L-Arg replaced by D-isomersHuman Plasma8 hours>90%<10%[3]
Antimicrobial Peptide (Pep05 vs. DP06) All L-Lys and L-Arg replaced by D-isomersHuman Plasma24 hours>60%Not Reported[3]
Hydrogelator Peptide C-terminal D-amino acid modificationProteinase K4 hoursNot Reported0%[3]
Hydrogelator Peptide C-terminal D-amino acid modificationProteinase K24 hours15%0% (at 4h)[3]
LHRH vs. [D-Ala6]-LHRH Substitution of Gly6 with D-Ala6Lung PneumocytesNot specified3-8 times lower degradation rate than LHRHBaseline[4]
EFK17 vs. EFK17-d Four L-amino acid substitutions with D-isomersHuman Neutrophil Elastase, P. aeruginosa elastase, Aureolysin, V8 protease4 hours~100%<20%[5]

This data is illustrative of the general principle of D-amino acid-mediated stability. The exact fold-increase in stability is dependent on the peptide sequence, the position of the D-amino acid, and the specific enzymatic environment.

Experimental Protocol: In Vitro Peptide Stability Assay

This protocol outlines a general method for assessing the enzymatic stability of a peptide in a biologically relevant matrix, such as human plasma or serum, using RP-HPLC or LC-MS for quantification.

Objective: To determine the half-life (t½) of a peptide in a biological matrix and compare the stability of a D-amino acid-containing peptide (e.g., containing D-4-Pal) with its L-isomer counterpart.

Materials:

  • Test Peptide (e.g., this compound containing peptide)

  • Control Peptide (L-isomer equivalent)

  • Human Plasma or Serum (pooled, with anticoagulant such as heparin or EDTA for plasma)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Precipitating/Quenching Solution: Ice-cold acetonitrile (ACN) or ethanol, often with an acid like 0.1% trifluoroacetic acid (TFA)

  • Internal Standard (a stable, non-related peptide for LC-MS analysis)

  • Incubator or water bath set to 37°C

  • Microcentrifuge

  • Analytical balance, vortex mixer, pipettes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system with a suitable C18 column

Procedure:

  • Peptide Preparation:

    • Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 1-10 mM.

    • Further dilute the stock solutions in PBS to a working concentration (e.g., 100 µM).

  • Reaction Setup:

    • Pre-warm the human plasma/serum and the peptide working solutions to 37°C.

    • In a microcentrifuge tube, initiate the degradation reaction by mixing the plasma/serum with the peptide solution. A common ratio is 9:1 (e.g., 180 µL of plasma and 20 µL of peptide solution). The final peptide concentration is typically in the low micromolar range.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The time points should be adjusted based on the expected stability of the peptides.

  • Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a larger volume of the ice-cold precipitating solution (e.g., 150 µL of ACN with 0.1% TFA). This action stops the enzymatic reaction and precipitates the plasma proteins.

    • Vortex the tube vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

    • Analyze the supernatant using RP-HPLC or LC-MS. The amount of the remaining intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time for both the D- and L-peptides.

    • Determine the half-life (t½) for each peptide by fitting the data to a first-order decay curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis peptide_prep Prepare Peptide Stock (D- and L-isomers) initiate Initiate Reaction: Mix Peptide and Matrix peptide_prep->initiate matrix_prep Prepare Biological Matrix (e.g., Human Plasma) matrix_prep->initiate incubate Incubate at 37°C initiate->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze by RP-HPLC or LC-MS supernatant->hplc_ms data Plot % Remaining vs. Time Calculate Half-life (t½) hplc_ms->data

Caption: Experimental workflow for an in vitro peptide enzymatic degradation assay.

Conclusion

References

A Comparative Analysis of Boc-D-4-Pal-OH and Other D-Amino Acids in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, offering a powerful tool to enhance therapeutic properties such as potency, enzymatic stability, and receptor selectivity. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of native L-peptides, primarily their rapid degradation by proteases. This guide provides a comparative study of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) and other commonly utilized D-amino acids, offering insights into their relative performance supported by experimental data.

Introduction to D-Amino Acids in Peptide Therapeutics

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid enzymatic degradation in vivo, limiting their therapeutic potential. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to proteolysis.[1][2] Proteases, being stereospecific enzymes, generally do not recognize or cleave peptide bonds involving D-amino acids, thereby significantly extending the peptide's half-life.[1][3] Beyond enhancing stability, the introduction of D-amino acids, particularly those with unique side chains like 4-pyridylalanine, can also modulate receptor binding affinity and specificity.[4][5]

This guide focuses on this compound, a derivative of the unnatural amino acid D-4-pyridylalanine, and compares its utility and performance with other Boc-protected D-amino acids such as D-alanine (D-Ala), D-phenylalanine (D-Phe), and D-tryptophan (D-Trp). The tert-butyloxycarbonyl (Boc) protecting group is a widely used protecting group in solid-phase peptide synthesis (SPPS), particularly in strategies requiring strong acid for deprotection.[][7]

Comparative Performance Data

The selection of a specific D-amino acid for substitution is a critical decision in the design of a peptide therapeutic. The choice depends on the desired balance between enhanced stability and retained or improved biological activity. Below, we present a comparative summary of the impact of incorporating different D-amino acids on key peptide properties.

Enzymatic Stability

The primary motivation for incorporating D-amino acids is to enhance resistance to enzymatic degradation. The following table summarizes the comparative stability of peptides containing different D-amino acid substitutions when exposed to proteolytic enzymes or human plasma.

Peptide ModificationTest ConditionTime Point% Peptide RemainingReference
All L-amino acid peptideHuman Serum180 min0%[8]
D-amino acid substituted peptide (at termini)Human Serum180 min~95%[8]
Antimicrobial Peptide (L-amino acids)Human Plasma8 hours<10%[9]
Antimicrobial Peptide (D-amino acid substituted)Human Plasma8 hours>90%[9]
L-peptide hydrogelatorProteinase K4 hours0%[10]
D-amino acid modified hydrogelatorProteinase K24 hours15%[10]

This table presents illustrative data from various studies to highlight the general trend of increased stability with D-amino acid substitution. Direct comparative data for this compound within the same peptide backbone is limited in publicly available literature.

Receptor Binding Affinity and Biological Activity

The introduction of a D-amino acid can influence the peptide's conformation and its interaction with its biological target. This can lead to either a decrease or an increase in binding affinity and, consequently, biological activity. The pyridyl group in this compound, for instance, can introduce unique hydrogen bonding or pi-stacking interactions within a receptor binding pocket.

A notable example is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. Strategic substitution with D-amino acids, including D-pyridylalanine, has been shown to enhance receptor binding affinity and antagonist potency.

Compound/ModificationTarget ReceptorIn Vitro Potency (IC50)Reference
GnRH antagonist with D-2-OMe-5Pal at position 3Human GnRH Receptor5.22 nM[11]
GnRH antagonist with L-2-OMe-5Pal at position 3Human GnRH Receptor36.95 nM[11]
β-casomorphin analog with D-Pro at position 4μ-opioid receptorHigh affinity & selectivity[4]
β-casomorphin analog with D-Phe at position 3μ-opioid receptorEnhanced binding affinity[4]

The data illustrates that D-amino acid substitution can significantly impact receptor affinity. The choice of the specific D-amino acid and its position are critical for optimizing biological activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life (t½) of a peptide in human plasma.

Materials:

  • Test peptides (including the one with this compound and other D-amino acid variants)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating agent (e.g., ice-cold acetonitrile with 1% trifluoroacetic acid)

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO). Dilute the stock solution with PBS to the desired final concentration.

  • Incubation: Pre-warm the human plasma to 37°C. Initiate the assay by adding the peptide solution to the plasma at a 1:1 (v/v) ratio.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.[10]

  • Enzyme Inactivation: Immediately quench the enzymatic reaction by adding 2-3 volumes of the ice-cold precipitating agent to the aliquot.[10]

  • Protein Precipitation: Vortex the samples and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½).

Receptor-Ligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (e.g., IC50) of a peptide to its receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled test peptides (competitors)

  • Assay buffer (specific to the receptor system)

  • Filtration apparatus (e.g., 96-well filter plates)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In a multi-well plate, add a constant concentration of the labeled ligand and the cell membranes/purified receptor to the assay buffer.

  • Competition: Add increasing concentrations of the unlabeled test peptides to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free labeled ligand by vacuum filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove any unbound ligand.

  • Detection: Measure the amount of radioactivity or fluorescence retained on the filters.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the rationale behind using D-amino acids, the following diagrams are provided.

Experimental_Workflow_Enzymatic_Stability cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Test Peptide (e.g., with this compound) Mix Mix Peptide & Plasma (37°C) Peptide->Mix Plasma Human Plasma Plasma->Mix Sample Collect Aliquots (Time points) Mix->Sample Quench Quench Reaction (Acetonitrile) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC / LC-MS Analysis Centrifuge->Analyze Result Determine Half-life (t½) Analyze->Result

Workflow for the in vitro peptide enzymatic stability assay.

D_Amino_Acid_Advantage cluster_L_Peptide L-Amino Acid Peptide cluster_D_Peptide D-Amino Acid Peptide L_Peptide L-Peptide Degradation Rapid Degradation L_Peptide->Degradation Recognized & Cleaved Protease_L Protease Protease_L->Degradation D_Peptide D-Peptide (e.g., with D-4-Pal) Stability Enhanced Stability D_Peptide->Stability Not Recognized Protease_D Protease Protease_D->Stability

Stereochemical basis for the enhanced stability of D-amino acid peptides.

Conclusion

The incorporation of this compound and other D-amino acids is a highly effective strategy for enhancing the proteolytic stability of peptide-based drug candidates. While direct, comprehensive comparative data for this compound against a wide range of other D-amino acids in a single peptide scaffold is not extensively available, the principles outlined in this guide provide a strong foundation for rational drug design. The unique properties of the pyridyl side chain in this compound offer potential advantages in modulating receptor interactions, which may lead to improved potency and selectivity. Researchers are encouraged to perform head-to-head comparisons using the provided experimental protocols to determine the optimal D-amino acid substitution for their specific therapeutic peptide. This empirical approach, guided by the principles of stereochemical stability and structure-activity relationships, will ultimately pave the way for the development of more robust and effective peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-D-4-Pal-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Boc-D-4-Pal-OH (Nα-Boc-3-(4-pyridyl)-D-alanine), a derivative of alanine used in peptide synthesis. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards for researchers, scientists, and drug development professionals.

While specific institutional guidelines should always be consulted, the following procedures are based on general best practices for handling and disposing of similar non-hazardous chemical waste. A safety data sheet (SDS) for this compound indicates no known OSHA hazards; however, it is crucial to handle all chemicals with care.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][2]

Key Information for Disposal

For quick reference, the following table summarizes the essential information for the disposal of this compound.

PropertyValue
Chemical Name This compound
Synonyms Nα-Boc-3-(4-pyridyl)-D-alanine
Chemical Formula C13H18N2O4
Appearance White to off-white solid
Primary Hazard While not classified as hazardous by OSHA, handle with care as with all laboratory chemicals.
Disposal Consideration Treat as non-hazardous solid chemical waste. Do not dispose of down the drain or in regular trash.
Container Requirements Use a designated, sealed, and clearly labeled container for non-hazardous solid chemical waste.
Regulatory Compliance Disposal must adhere to all federal, state, and local environmental regulations.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Phase 1: Preparation and Personal Protective Equipment (PPE)

  • Consult the Safety Data Sheet (SDS): Before handling, always review the supplier-specific SDS for the most current safety and handling information.

  • Work in a Ventilated Area: All handling and preparation for disposal should be performed in a well-ventilated laboratory or under a chemical fume hood.

  • Wear Appropriate PPE:

    • Eye Protection: Chemical safety goggles are required.

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

    • Body Protection: A standard laboratory coat should be worn.

Phase 2: Waste Segregation and Collection

  • Identify as Non-Hazardous Solid Waste: this compound should be disposed of as non-hazardous solid chemical waste.

  • Segregate the Waste:

    • Solid Waste: Collect unused or surplus this compound and any contaminated disposable items (e.g., weighing paper, gloves, wipes) in a designated container for solid chemical waste.

    • Do Not Mix: Avoid mixing with liquid, hazardous, or incompatible waste streams to prevent unforeseen chemical reactions.

  • Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container.

Phase 3: Containerization and Labeling

  • Use Appropriate Containers: Waste should be collected in a container that is chemically resistant and can be securely sealed.

  • Label the Container Clearly: The waste container must be clearly labeled with the following information:

    • The words "Non-Hazardous Waste"

    • The full chemical name: "this compound"

    • The date the waste was first added to the container.

  • Store Safely: The sealed waste container should be stored in a designated, secure, and well-ventilated area, away from incompatible materials, pending disposal.

Phase 4: Final Disposal

  • Arrange for Professional Disposal: The final step is to arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Rinsate from Empty Containers: If a container that held this compound is to be disposed of, it should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste in accordance with your institution's procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) segregate->solid_waste Solid? liquid_waste Liquid Waste (Solutions containing the chemical) segregate->liquid_waste Liquid? containerize_solid Containerize in a Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Containerize in a Labeled Liquid Waste Container liquid_waste->containerize_liquid store Store in a Designated Secure Area containerize_solid->store containerize_liquid->store disposal Arrange for Disposal via EHS or Licensed Contractor store->disposal

References

Essential Safety and Operational Guide for Handling Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-4-Pal-OH. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of this compound.

Chemical Profile:

PropertyValue
Chemical Name This compound
Synonyms Nα-Boc-3-(4-pyridyl)-D-alanine
CAS Number 37535-58-3
Molecular Formula C13H18N2O4
Appearance White to off-white solid powder[1][2]
Storage Store in a sealed container, away from moisture. Recommended long-term storage at -20°C to -80°C[1].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure when handling this compound, which is typically in a solid, powdered form. The following table summarizes the recommended PPE.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn in conjunction with goggles when handling larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation[3].
Hand Protection Nitrile or other chemical-resistant gloves. Double gloving is recommended.Prevents skin contact with the chemical. Powder-free gloves are advised to avoid contamination of the work area.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Necessary when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust particles.
Body Protection A laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Handling and Operational Plan

Proper handling techniques are critical to minimize exposure and maintain the quality of this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Record the date of receipt on the container.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, refer to the supplier's recommendation, which is typically -20°C to -80°C[1].

Weighing and Aliquoting:

  • All weighing and aliquoting of the powdered compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weigh paper) that are clean and dry to prevent contamination.

  • Close the container tightly after use to protect the compound from moisture and air.

Dissolution:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the solvent is volatile or hazardous, perform this step in a chemical fume hood.

  • This compound is soluble in DMSO[1].

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental compliance.

Spill Response:

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (Solid):

    • Evacuate the immediate area and restrict access.

    • Increase ventilation to the area if it is safe to do so.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Waste Disposal: The disposal of chemical waste must be in accordance with local, state, and federal regulations.

  • Unused Product and Contaminated Materials:

    • Collect any unused this compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless instructed to do so by your EHS department. Many natural products like amino acids may be considered non-hazardous, but it is crucial to segregate waste streams to avoid unintended reactions[4].

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • After rinsing, deface the label on the container before disposing of it in the regular trash, as per institutional guidelines[5].

  • Aqueous Waste:

    • Aqueous solutions of this compound should be collected for chemical waste disposal. Do not pour down the drain unless specifically permitted by your institution's EHS guidelines for non-hazardous waste[6][7]. The overriding principle is that a disposal plan should be in place before starting any procedure[8].

Experimental Workflow

The following diagram illustrates a typical workflow for handling powdered this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal reception Receive and Inspect Container storage Store in Designated Area reception->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Powder ppe->weighing dissolution Prepare Solution weighing->dissolution decontamination Decontaminate Work Area dissolution->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal

Caption: Workflow for handling powdered this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-4-Pal-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-4-Pal-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。